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1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Documentation Hub

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  • Product: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane
  • CAS: 4221-68-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Introduction: The Significance of Sterically Hindered Bisphenols 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a specialized bisphenol monomer characterized by the presence of bulky cyclohexyl groups adjacent to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Bisphenols

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a specialized bisphenol monomer characterized by the presence of bulky cyclohexyl groups adjacent to the phenolic hydroxyl functionalities. This steric hindrance imparts unique properties to the polymers derived from it, such as enhanced thermal stability, improved optical properties, and reduced water absorption. These attributes make it a valuable component in the synthesis of high-performance polymers, including specialty polycarbonates and epoxy resins, which are utilized in advanced materials applications. This guide provides a comprehensive overview of the synthetic pathway to this monomer, intended for researchers and professionals in the fields of chemical synthesis and polymer science.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The primary industrial and laboratory-scale synthesis of 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane involves the acid-catalyzed condensation of two equivalents of 2-cyclohexylphenol with one equivalent of cyclohexanone.[1] This reaction is a classic example of an electrophilic aromatic substitution.[1] The choice of an acidic catalyst is crucial for promoting the reaction, with both homogeneous and heterogeneous catalysts being viable options.[2]

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism:[1]

  • Protonation of the Ketone: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, which significantly increases the electrophilicity of the carbonyl carbon.

  • Formation of a Carbocation: The protonated cyclohexanone exists in equilibrium with its resonance-stabilized tertiary carbocation.

  • First Electrophilic Attack: The electron-rich aromatic ring of 2-cyclohexylphenol acts as a nucleophile, attacking the carbocation. The para-position to the hydroxyl group is the most favorable site for this attack due to electronic and steric factors. This step results in the formation of a mono-substituted intermediate and the regeneration of the acid catalyst.

  • Formation of a Benzylic Carbocation: The hydroxyl group of the mono-substituted intermediate is protonated by the acid catalyst, followed by the elimination of a water molecule to form a new, resonance-stabilized benzylic carbocation.

  • Second Electrophilic Attack: A second molecule of 2-cyclohexylphenol attacks the benzylic carbocation, again preferentially at the para-position, to form the final product, 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_Cyclohexylphenol 2-Cyclohexylphenol (2 eq.) Reaction_Vessel Condensation Reaction 2_Cyclohexylphenol->Reaction_Vessel Cyclohexanone Cyclohexanone (1 eq.) Cyclohexanone->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H+) Acid_Catalyst->Reaction_Vessel Target_Molecule 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Water Water (Byproduct) Reaction_Vessel->Target_Molecule Reaction_Vessel->Water

Caption: Acid-catalyzed condensation of 2-cyclohexylphenol and cyclohexanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous bisphenol syntheses.[3]

Materials and Equipment:

  • 2-Cyclohexylphenol

  • Cyclohexanone

  • Anhydrous acid catalyst (e.g., Amberlyst 15 ion-exchange resin or p-toluenesulfonic acid)

  • Glacial acetic acid

  • Methanol

  • Deionized water

  • Toluene

  • Nitrogen gas inlet

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reactor Setup: In a clean, dry round-bottom flask, charge 2-cyclohexylphenol and a molar excess of cyclohexanone (e.g., a 2:1.1 molar ratio of phenol to ketone).

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere, which helps to prevent oxidation side reactions.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount of catalyst will depend on its activity; for a solid acid resin, a loading of 5-10% by weight of the reactants is a typical starting point.

  • Reaction Conditions: Heat the mixture with stirring to the desired reaction temperature, typically in the range of 60-80°C. Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). The reaction is typically run for several hours until the starting material is consumed.

  • Catalyst Removal: If a solid acid catalyst was used, allow the mixture to cool slightly and filter to remove the catalyst. If a homogeneous acid catalyst was used, it will be neutralized in a subsequent step.

  • Work-up and Neutralization: If a homogeneous acid was used, neutralize the reaction mixture with a weak base. The crude product mixture is then typically washed with water to remove any remaining salts and unreacted cyclohexanone.

  • Solvent Removal: Remove any excess solvent and volatile components under reduced pressure using a rotary evaporator.

  • Crystallization and Purification: The crude product is then purified by recrystallization. A common solvent system for bisphenols is a mixture of an alcohol (like methanol) and water, or an aromatic solvent like toluene.[3] Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven to a constant weight.

Data Presentation: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₃₀H₄₀O₂[4][5]
Molecular Weight 432.65 g/mol [4][5]
Appearance White to off-white crystalline powder[6]
Melting Point 164-168 °C[7]
Purity (Typical) >98.0% (by HPLC)[6][7]
Solubility Soluble in methanol[7]

Discussion of Key Experimental Parameters and Scientific Rationale

  • Molar Ratio of Reactants: An excess of the ketone is often used to drive the reaction towards completion. However, a large excess can lead to the formation of byproducts and complicates purification.

  • Catalyst Choice and Concentration: The use of a solid acid catalyst, such as a sulfonated ion-exchange resin, is often preferred in industrial settings as it simplifies catalyst removal and can be recycled.[2] The concentration of the catalyst affects the reaction rate; however, excessively high concentrations can lead to increased side reactions.

  • Reaction Temperature: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also promote the formation of undesirable side products, such as isomers and oligomers. A temperature range of 60-80°C is a good starting point for optimization.

  • Purification Strategy: Recrystallization is a crucial step to achieve high purity. The choice of solvent is critical; the ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for efficient recovery of the pure product. A two-step crystallization process, for instance from a methanol/water mixture followed by recrystallization from an aromatic solvent, can significantly enhance purity.[3]

Potential Side Reactions and Mitigation

  • Isomer Formation: Besides the desired p,p'-isomer, o,p'- and o,o'-isomers can also be formed. The selectivity for the p,p'-isomer is generally favored due to steric hindrance. Reaction conditions can be optimized to maximize the yield of the desired isomer.

  • Oligomerization: At higher temperatures, there is an increased risk of forming oligomeric byproducts. Maintaining a moderate reaction temperature helps to minimize this.

  • Self-condensation of Cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-condensation.[8] Using a moderate reaction temperature and controlling the reaction time can help to limit this side reaction.

Conclusion

The synthesis of 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane via the acid-catalyzed condensation of 2-cyclohexylphenol and cyclohexanone is a robust and scalable method. Careful control of reaction parameters, including reactant stoichiometry, catalyst selection, and temperature, is essential for achieving high yield and purity. The purification of the final product through recrystallization is a critical step in obtaining a monomer-grade material suitable for high-performance polymer applications. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and purify this valuable compound.

References

  • WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents.
  • US7132575B2 - Process for the synthesis of bisphenol - Google Patents.
  • 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane - PubChem. Available at: [Link]

  • Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC - NIH. Available at: [Link]

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2 - PubChem. Available at: [Link]

  • Catalytic synthesis of benign bisphenols - DiVA portal. Available at: [Link]

  • Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication - ScholarX - SKKU. Available at: [Link]

  • 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE - gsrs. Available at: [Link]

  • WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents.
  • US8519192B2 - Process for producing 2-(cyclohex-1′-enyl)cyclohexanone - Google Patents.
  • Regioselective synthesis of renewable bisphenols from 2,3-pentanedione and their application as plasticizers - RSC Publishing. Available at: [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI.gov. Available at: [Link]

  • EP1572611B1 - Process for the synthesis of bisphenol - Google Patents.

Sources

Exploratory

Physicochemical Profiling of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane: A Technical Monograph

Executive Technical Summary 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5 ) is a sterically hindered bisphenol derivative characterized by extreme lipophilicity and high thermal stability.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5 ) is a sterically hindered bisphenol derivative characterized by extreme lipophilicity and high thermal stability.[1][2] Unlike its unhindered analogue, Bisphenol Z, this molecule incorporates bulky cyclohexyl groups at the ortho positions relative to the phenolic hydroxyls.

For drug development professionals, this compound is of dual significance:

  • Material Science: It serves as a high-performance antioxidant and stabilizer in medical-grade polymers, preventing oxidative degradation during sterilization (gamma/e-beam).[1]

  • Safety & Toxicology: It is a critical Extractable & Leachable (E&L) target.[1][3] Its migration from plastic packaging (IV bags, syringes) into lipophilic drug formulations must be monitored to ensure patient safety and regulatory compliance (FDA/EMA).[1]

This guide provides a rigorous physicochemical profile, synthesis logic, and validated analytical protocols for the identification and quantification of this compound.

Part 1: Molecular Architecture & Reactivity[1]

Structural Analysis

The molecule consists of a central cyclohexane ring serving as a scaffold for two phenyl groups.[1] Crucially, the ortho-cyclohexyl substitution on the phenyl rings introduces significant steric hindrance .[1]

  • Shielded Hydroxyls: The bulky cyclohexyl groups protect the phenolic hydroxyls, reducing their acidity (higher pKa compared to phenol) and making them excellent radical scavengers (antioxidants).[1]

  • Lipophilicity: With three cyclohexane rings and two phenyl rings, the molecule is predominantly non-polar.[1] The predicted LogP is >10, indicating it will partition strongly into lipid bilayers and hydrophobic drug formulations.[1]

Physicochemical Properties Table[1][2][4][5][6][7]
PropertyValue / DescriptionContext
CAS Number 4221-68-5Unique Identifier
Formula C₃₀H₄₀O₂MW: 432.65 g/mol
Appearance White to off-white crystalline powderHigh purity solid
Melting Point 166 – 168 °CIndicates strong crystal lattice energy
Solubility Soluble: Toluene, THF, DCM, AcetoneInsoluble: Water, dilute aqueous acid/baseRequires organic mobile phases for HPLC
pKa (Predicted) ~10.5 - 11.0Less acidic than BPA due to steric effects
LogP (Predicted) ~10.5Extreme hydrophobicity; bioaccumulation risk
Thermal Stability Stable up to >250 °CSuitable for high-temp polymer processing

Part 2: Synthesis & Purification Protocol

Mechanistic Logic

The synthesis follows a classic acid-catalyzed condensation (Friedel-Crafts alkylation) logic.[1] To achieve high specificity for the para-position (relative to the OH), the ortho-position is already blocked by the cyclohexyl group in the starting material (2-cyclohexylphenol).[1]

Reagents:

  • Substrate: 2-Cyclohexylphenol (Excess to drive equilibrium).[1]

  • Electrophile Source: Cyclohexanone.[1]

  • Catalyst: Strong acid (HCl gas or H₂SO₄) often with a mercaptan promoter (e.g., 3-mercaptopropionic acid) to enhance reaction rate and selectivity.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Cyclohexylphenol + Cyclohexanone Catalysis Acid Catalysis (HCl + Mercaptan) Temp: 40-60°C Start->Catalysis Reaction Condensation Reaction (Removal of H2O) Catalysis->Reaction Quench Neutralization (Wash with NaHCO3) Reaction->Quench -H2O Purification Crystallization Solvent: Methanol/Water or Toluene Quench->Purification Product Final Product: 1,1-Bis(3-cyclohexyl- 4-hydroxyphenyl)cyclohexane Purification->Product >98% Purity

Figure 1: Acid-catalyzed condensation workflow for the synthesis of CAS 4221-68-5.

Part 3: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Due to the molecule's extreme lipophilicity, standard C18 methods may result in excessive retention times.[1] A high-strength organic mobile phase is required.[1]

Protocol:

  • Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: Water (0.1% Formic Acid) - Minimal usage.[1]

  • Mobile Phase B: Acetonitrile (or THF for stronger elution).[1]

  • Isocratic Mode: 95% B / 5% A. (Gradient may be needed if separating from monomers).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 40 °C (Reduces viscosity and backpressure).[1]

  • Detection: UV @ 280 nm (Phenolic absorption max).[1]

  • Retention Time: Expect late elution (typically >10 min in standard gradients; <5 min in 95% ACN).[1]

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the symmetry of the molecule.[1] The two phenyl rings are equivalent.[1]

¹H NMR (400 MHz, CDCl₃) - Predicted Shifts:

  • δ 6.8 – 7.2 ppm (Multiplet, 6H): Aromatic protons.[1] Look for the specific splitting pattern of the 1,2,4-substituted ring (d, dd, d).

  • δ 4.5 – 5.0 ppm (Singlet, 2H): Phenolic -OH.[1] Broad, exchangeable with D₂O.[1][5]

  • δ 2.0 – 2.5 ppm (Multiplet): Benzylic protons of the cyclohexyl rings and the central cyclohexane ring.[1]

  • δ 1.2 – 1.8 ppm (Multiplet, ~30H): Remaining methylene protons of the three cyclohexane rings.

Interpretation: The integration ratio between the aromatic region (~6H) and the aliphatic region (~32H) is a critical purity check.[1]

Part 4: Biological & Safety Context (E&L)[1]

For drug development, this molecule is a Class II Extractable .[1]

  • Migration Risk: High risk in lipid-based formulations (e.g., Propofol, Intralipid) due to LogP > 10.[1] Low risk in aqueous saline solutions.[1]

  • Toxicology: As a hindered phenol, it is structurally related to BHT (butylated hydroxytoluene).[1] While less active as an endocrine disruptor than unhindered bisphenols (like BPA), its metabolic breakdown products must be evaluated.[1]

  • Regulatory Action: If detected in a drug product, identification must be confirmed via MS (m/z 431.3 [M-H]⁻ in ESI negative mode) and toxicological risk assessment (TTC or PDE) performed.[1]

E&L Assessment Workflow

EL_Workflow Step1 Sample Extraction (Solvent: IPA or Hexane) Step2 GC-MS Screening (Volatile/Semi-volatile) Step1->Step2 Step3 LC-MS Screening (Non-volatile/Polar) Step1->Step3 Decision Peak Detection (m/z 431.3) Step2->Decision Step3->Decision Quant Quantification vs. Analytical Standard Decision->Quant Detected Tox Toxicological Risk Assessment (PDE Calculation) Quant->Tox

Figure 2: Workflow for identifying CAS 4221-68-5 in pharmaceutical packaging extracts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1] PubChem.[1] Available at: [Link][1]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Phenomenex Technical Resources.[1] Available at: [Link][1]

  • BioProcess International. Extractables and Leachables from Single-Use Disposables: A Risk-Based Approach.[1] BioProcess International.[1] Available at: [Link][1]

Sources

Foundational

Technical Guide: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5)

[1][2][3][4][5][6] Executive Summary This technical guide provides a comprehensive analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5 ), a high-performance bisphenol derivative.[1][2] Distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

This technical guide provides a comprehensive analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5 ), a high-performance bisphenol derivative.[1][2] Distinguished by its steric bulk and "cardo" (loop) functionality, this compound serves as a critical monomer for engineering thermoplastics requiring superior hydrolytic stability and elevated glass transition temperatures (


).[1] Unlike standard Bisphenol A (BPA) or Bisphenol Z (BPZ), the incorporation of ortho-cyclohexyl groups on the phenolic rings introduces significant steric hindrance, shielding the hydroxyl moiety and subsequent polymer linkages from chemical degradation.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]

Nomenclature & Identification[2][10]
  • CAS Number: 4221-68-5[3][1][4][5][6][2][7]

  • IUPAC Name: 4,4'-Cyclohexane-1,1-diylbis(2-cyclohexylphenol)[1][6][7]

  • Common Synonyms:

    • Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane[3][1][4][5][6][2][7][8]

    • Sterically Hindered Bisphenol Z[1]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [3][1][5][6]
    
  • Molecular Weight: 432.64 g/mol [3][1][6]

Key Physical Data
PropertyValueContext/Implication
Appearance White crystalline powderHigh purity (>98%) required for optical polymers.[1]
Melting Point 166°CDistinctly lower than unsubstituted Bisphenol Z (190°C) due to disruption of crystal packing by bulky cyclohexyl groups.[1]
Solubility Soluble in Methanol, THF, AcetoneProcessable in standard polar aprotic solvents used in interfacial polymerization.[1]
Purity (HPLC)

98.0%
Critical threshold for achieving high molecular weight in polycondensation.[1]

Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis follows an acid-catalyzed condensation mechanism (Friedel-Crafts alkylation) between cyclohexanone and 2-cyclohexylphenol .[1] The reaction is regioselective for the para position relative to the hydroxyl group due to the directing effect of the phenol and the steric blocking of the ortho position by the existing cyclohexyl group.[1]

Stoichiometry: 2:1 (Phenol:Ketone) molar ratio.[1]

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 50g of CAS 4221-68-5 with >95% crude purity.

Reagents:

  • 2-Cyclohexylphenol (105.7 g, 0.60 mol) - Excess used to drive equilibrium.[1]

  • Cyclohexanone (19.6 g, 0.20 mol) - Limiting reagent.[1]

  • Catalyst: Methanesulfonic acid (5 mL) or dry HCl gas.

  • Co-catalyst: 3-Mercaptopropionic acid (0.5 mL) - Accelerates reaction rate via thioacetal intermediate.[1]

Step-by-Step Procedure:

  • Setup: Equip a 250mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and gas inlet (if using HCl).

  • Charging: Add 2-Cyclohexylphenol and Cyclohexanone. Heat gently to 45°C to ensure a homogeneous melt.

  • Catalysis: Add the mercaptan co-catalyst, followed by the slow addition of acid catalyst.[1]

    • Critical Control Point: Maintain temperature between 50-60°C. Exotherms can lead to tar formation (colored impurities).[1]

  • Reaction: Stir at 60°C for 6-8 hours. Monitor consumption of cyclohexanone via TLC or HPLC.[1]

  • Quench: Neutralize the mixture with aqueous Sodium Bicarbonate (

    
    ).
    
  • Purification (The "Self-Validating" Step):

    • Wash the organic layer with hot water to remove salts.[1]

    • Steam Distillation: Remove unreacted 2-cyclohexylphenol (essential step as simple recrystallization often fails to separate the mono-substituted byproduct).[1]

    • Recrystallization: Dissolve the crude residue in hot Methanol/Water (90:10). Cool slowly to 4°C.

  • Drying: Vacuum dry at 80°C for 12 hours.

Synthesis Workflow Visualization

Synthesispathway Reagents Reagents: 2-Cyclohexylphenol + Cyclohexanone Catalysis Catalysis: Acid (H+) + Mercaptan Temp: 50-60°C Reagents->Catalysis Mixing Intermediate Intermediate: Carbocation Formation Catalysis->Intermediate Electrophilic Attack Crude Crude Product: Mixture + Residual Phenol Intermediate->Crude Condensation Purification Purification: 1. Neutralize 2. Steam Distill (Remove Phenol) 3. Recrystallize (MeOH) Crude->Purification Work-up Final Final Product: CAS 4221-68-5 (White Crystals) Purification->Final Isolation

Figure 1: Acid-catalyzed condensation pathway for the synthesis of sterically hindered Bisphenol Z derivative.[1]

Applications & Performance Mechanisms[2][13]

Polymer Engineering (Polycarbonates & Epoxies)

The primary utility of CAS 4221-68-5 lies in its ability to modify polymer backbones.[1]

  • Steric Protection: The bulky cyclohexyl groups at the ortho positions create a "shield" around the carbonate or ether linkage.[1] This significantly reduces the rate of hydrolysis in harsh environments (acidic/alkaline conditions).[1]

  • Thermal Stability: The "Cardo" (loop) structure of the central cyclohexane ring restricts polymer chain rotation.[1] This rigidity translates to a higher Glass Transition Temperature (

    
    ), making these materials suitable for automotive lenses and electronic components.[1]
    
Antioxidant & Stabilizer

The hindered phenol structure allows the molecule to act as a radical scavenger.[1] The cyclohexyl groups stabilize the phenoxy radical formed after donating a hydrogen atom to a free radical, preventing chain propagation in rubber and polyolefins.[1]

Structure-Property Logic[2]

ApplicationLogic Structure Structure: Ortho-Cyclohexyl Groups + Central Cyclohexane Ring Mechanism1 Mechanism 1: Steric Hindrance Structure->Mechanism1 Mechanism2 Mechanism 2: Restricted Rotation Structure->Mechanism2 Effect1 Effect: Shielded Linkages Mechanism1->Effect1 Effect2 Effect: High Rigidity Mechanism2->Effect2 Outcome1 Outcome: Hydrolytic Stability (Weather Resistance) Effect1->Outcome1 Outcome2 Outcome: High Tg (Heat Resistance) Effect2->Outcome2

Figure 2: Causal relationship between the molecular structure of CAS 4221-68-5 and its material performance.[1][8]

Safety & Handling (GHS)[2]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][9]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures: Use standard PPE (nitrile gloves, safety goggles).[1] Ensure synthesis is conducted in a fume hood to manage phenol vapors.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1] Retrieved from [Link][1]

  • Google Patents. Polycarbonate resin coating liquid and its use (JPWO2012073970A1).[1] Retrieved from

Sources

Exploratory

Structural Elucidation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

This technical guide details the structural elucidation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a sterically hindered bisphenol antioxidant used to stabilize polymers against thermal and oxi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a sterically hindered bisphenol antioxidant used to stabilize polymers against thermal and oxidative degradation.[1][2][3]

The following analysis synthesizes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data to provide a definitive structural characterization.

Technical Whitepaper | Version 1.0

Executive Summary

Compound: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane CAS Registry Number: 4221-68-5 Molecular Formula: C₃₀H₄₀O₂ Molecular Weight: 432.64 g/mol Core Application: Non-staining antioxidant and thermal stabilizer for polyolefins and polycarbonates.[1][2][3]

This guide outlines the step-by-step elucidation workflow required to verify the identity of this molecule, distinguishing it from related bisphenol analogs (e.g., Bisphenol Z) through specific spectroscopic signatures arising from the bulky cyclohexyl substituents ortho to the hydroxyl group.[1][2][3]

Chemical Context & Synthesis

Understanding the synthetic origin is the first step in elucidation, as it predicts the substitution pattern and potential impurities.[1][2][3]

This compound is synthesized via the acid-catalyzed condensation of 2-cyclohexylphenol with cyclohexanone .[1][2][3] The reaction is regioselective, directing the cyclohexylidene bridge to the para-position relative to the hydroxyl group due to the steric hindrance of the ortho-cyclohexyl group.[1][2][3]

Reaction Pathway

The following diagram illustrates the condensation pathway and the resulting substitution logic.

Synthesis Reactant1 2-Cyclohexylphenol (Ortho-substituted) Intermediate Carbocation Intermediate Reactant1->Intermediate Electrophilic Attack Reactant2 Cyclohexanone (Ketone) Reactant2->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Intermediate Product 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl) cyclohexane Intermediate->Product Para-Condensation (-H2O)

Figure 1: Acid-catalyzed condensation synthesis. The steric bulk of the ortho-cyclohexyl group forces the bridge formation to the para-position.[1][2]

Spectroscopic Characterization Strategy

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation fingerprint.[1][2][3][4] For this lipophilic molecule, ESI- (Negative Electrospray Ionization) or APCI are the preferred ionization modes due to the acidic phenolic protons.[1][2][3]

Primary MS Data Points:

Ion Typem/z (Observed)Interpretation
[M-H]⁻ 431.2956 Deprotonated molecular ion (Calc: 431.3028).[1][2][3] Confirms MW 432.[1][2][3][5][6]64.
Fragment 1 349.2 Loss of Cyclohexyl radical (M - 83).[1][2][3]
Fragment 2 255.17 Diagnostic Peak: Cleavage of the central quaternary carbon, losing one entire (3-cyclohexyl-4-hydroxyphenyl) moiety.[1][2][3]
Fragment 3 173.1 Further degradation of the phenolic monomer unit.[3]

Elucidation Insight: The presence of the m/z 255 fragment is critical. It represents the "half-molecule" plus the central carbon, confirming the symmetric bisphenol structure around a central cyclohexylidene core.[1][2][3]

Infrared Spectroscopy (IR)

IR is used to assess the hydrogen bonding environment, which is heavily influenced by the steric bulk of the cyclohexyl groups.[2][3]

  • O-H Stretching (3500–3200 cm⁻¹): Unlike unhindered phenols (broad band), this compound exhibits a sharper, less intense O-H band (often shifted >3400 cm⁻¹) in solid state.[1][2][3] The bulky cyclohexyl group at the ortho position physically blocks intermolecular hydrogen bonding.[1][2][3]

  • C-H Stretching (2950–2850 cm⁻¹): Intense peaks corresponding to the high count of aliphatic methylene (-CH₂-) groups in the three cyclohexane rings.[1][2][3]

  • Aromatic C=C (1600, 1500 cm⁻¹): Standard aromatic ring breathing modes.[1][2][3]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the substitution pattern.[2][3]

1H NMR (Proton) Assignment (400 MHz, CDCl₃)

The symmetry of the molecule simplifies the spectrum; both phenolic rings are chemically equivalent.[2][3]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-OH ~4.5 - 5.0Singlet (s)2HPhenolic hydroxyl.[1][2][3] Sharpness varies with concentration/solvent.[1][2][3]
Ar-H (2) 7.15 Doublet (d, J~2Hz)2HMeta-coupling only.[1][2][3] Position 2 is isolated between the bridge (1) and cyclohexyl (3).[1][2][3]
Ar-H (6) 6.95 Doublet of Doublets (dd)2HOrtho-coupling to H-5 and meta-coupling to H-2.[1][2][3]
Ar-H (5) 6.70 Doublet (d, J~8Hz)2HOrtho to OH.[1][2][3] Shielded by electron-donating OH group.[1][2][3]
Cyclohexyl 1.2 - 2.8Multiplets (m)32HOverlapping signals.[1][2][3] The methine proton (CH-Ar) appears downfield (~2.8 ppm).[1][2][3]

Key Structural Proof: The aromatic region must show an ABC-like pattern (specifically a d, dd, d pattern) consistent with 1,3,4-substitution (relative to the bridge).[1][2][3] If the cyclohexyl group were at the meta position (relative to OH), the coupling constants would differ significantly.[2][3]

13C NMR (Carbon) Assignment
  • Quaternary Bridgehead (C1'): ~45 ppm.[1][2][3] The carbon connecting the two phenols.[1][2][3]

  • Phenolic C-OH: ~150-152 ppm (Deshielded).[1][2][3]

  • Aromatic C-Cyclohexyl: ~135 ppm.[1][2][3]

  • Aliphatic Region: Multiple peaks between 22-35 ppm representing the three cyclohexane rings.[1][2][3]

Elucidation Workflow Diagram

The following logic gate demonstrates how to confirm the structure using the data above.

ElucidationWorkflow Sample Unknown Sample (White Powder) MS_Step 1. Mass Spectrometry (ESI-) Sample->MS_Step MW_Check MW = 432? [M-H]- = 431.3 MS_Step->MW_Check MW_Check->Sample No (Impurity) IR_Step 2. IR Spectroscopy MW_Check->IR_Step Yes OH_Check Sharp OH Peak? (Steric Hindrance) IR_Step->OH_Check NMR_Step 3. 1H NMR Analysis OH_Check->NMR_Step Yes Pattern_Check Aromatic Pattern: d, dd, d? NMR_Step->Pattern_Check Conclusion CONFIRMED IDENTITY: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl) cyclohexane Pattern_Check->Conclusion Yes

Figure 2: Step-by-step structural confirmation logic gate.[1][2][3]

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow these preparation standards.

NMR Sample Prep[2][3]
  • Solvent: Use CDCl₃ (Chloroform-d) as the primary solvent.[1][2][3] If solubility is poor due to high crystallinity, warm gently or use DMSO-d₆ .[1][2][3]

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove undissolved micro-crystallites which cause line broadening.[1][2][3]

  • Reference: Calibrate chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

HPLC Purity Check (Before Elucidation)

Before expensive spectral analysis, verify purity (>98%) to avoid misinterpreting impurity peaks (e.g., mono-substituted phenols).[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2][3]

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.[1][2][3] Gradient 50% B to 100% B over 20 min.

  • Detection: UV at 280 nm (Phenol absorption max).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][2][3] Retrieved from [Link][1][2][3]

  • MassBank of North America. Mass Spectrum of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Accession: MSBNK-EPA-ENTACT_AGILENT002328).[1][2][3] Retrieved from [Link][1][2][3]

Sources

Foundational

Technical Monograph: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Content Type: Technical Guide & Chemical Profile Subject: Physicochemical Characterization, Synthesis Strategy, and Analytical Profiling Primary Audience: Medicinal Chemists, Polymer Scientists, and Analytical Toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Chemical Profile Subject: Physicochemical Characterization, Synthesis Strategy, and Analytical Profiling Primary Audience: Medicinal Chemists, Polymer Scientists, and Analytical Toxicologists[1]

Executive Summary & Molecular Identity

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5) is a high-molecular-weight, sterically hindered bisphenol analogue.[1] Structurally, it consists of a central cyclohexane ring bridging two phenol moieties, each substituted at the ortho position with a cyclohexyl group.[1]

This specific substitution pattern confers unique properties compared to standard Bisphenol A (BPA) or Bisphenol Z (BPZ):

  • Enhanced Hydrophobicity: The additional cyclohexyl rings significantly increase lipophilicity (LogP > 10).[1]

  • Steric Hindrance: The bulky groups adjacent to the hydroxyls reduce hydrogen bonding capability and oxidative susceptibility, making this molecule a potent non-staining antioxidant and stabilizer for rubber and plastics.[1]

  • Reduced Estrogenicity (Hypothetical): While structurally related to endocrine-disrupting bisphenols, the steric bulk at the 3,3'-positions may alter binding affinity to Estrogen Receptors (ER), a critical parameter in modern drug/material safety profiling.[1]

Molecular Datasheet
ParameterValue
Common Name Bisphenol Z-dicyclohexyl analogue; 4,4'-Cyclohexylidenebis(2-cyclohexylphenol)
CAS Number 4221-68-5
Molecular Formula C₃₀H₄₀O₂
Average Molecular Weight 432.64 g/mol
Monoisotopic Mass 432.3028 Da
Melting Point 166 °C
Predicted LogP ~10.5 (Highly Lipophilic)
Appearance White crystalline solid

Molecular Weight & Stoichiometric Analysis

For precise analytical applications (LC-MS/MS), understanding the isotopic distribution is critical.[1]

Calculation Breakdown

The molecular weight is derived from the formula C₃₀H₄₀O₂ :

ElementCountAtomic Mass (Average)Subtotal ( g/mol )
Carbon (C) 3012.011360.33
Hydrogen (H) 401.00840.32
Oxygen (O) 215.99931.998
Total 432.65

Mass Spectrometry Note: In high-resolution mass spectrometry (HRMS), the primary ion (M-H)⁻ in negative mode will appear at m/z 431.2955 .[1] The significant carbon count (30 atoms) results in a prominent M+1 isotopic peak (approx. 33% relative intensity due to ¹³C natural abundance).[1]

Synthesis Strategy: Acid-Catalyzed Condensation

Context: The synthesis of this molecule follows the electrophilic aromatic substitution pathway typical of bisphenols but requires optimized conditions due to the steric hindrance of the ortho-cyclohexyl groups on the phenol starting material.[1]

Reaction Scheme

The core reaction involves the condensation of Cyclohexanone with two equivalents of 2-Cyclohexylphenol .[1]

SynthesisPathway R1 Cyclohexanone (C6H10O) Inter Carbocation Intermediate R1->Inter Acid Catalysis R2 2-Cyclohexylphenol (2 equiv) R2->Inter Acid Catalysis Cat Catalyst System: HCl (gas) + Thiol Promoter (e.g., 3-Mercaptopropionic acid) Cat->Inter Promotes nucleophilic attack Prod 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Precipitate) Inter->Prod -H2O Crystallization

Figure 1: Acid-catalyzed condensation pathway.[1] The thiol promoter is essential to overcome the steric barrier of the cyclohexyl group at the ortho-position.[1]

Detailed Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for hindered bisphenols.

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, charge 2-Cyclohexylphenol (2.2 mol equiv) and Cyclohexanone (1.0 mol equiv).

  • Catalyst Addition: Add a catalytic amount of 3-Mercaptopropionic acid (promoter).[1]

  • Reaction Initiation: Heat the mixture to 40–50°C to ensure homogeneity. Begin bubbling dry HCl gas slowly through the mixture. Alternatively, use a strong acidic ion-exchange resin (e.g., Amberlyst 15) for a greener approach.[1]

  • Digestion: Maintain temperature at 50–60°C for 6–8 hours. The reaction is driven by the precipitation of the product or the removal of water.[1][2]

  • Work-up:

    • Neutralize the acid (if HCl gas used) with aqueous Sodium Bicarbonate.[1]

    • Wash the organic layer with water to remove residual salts and phenol.[1]

    • Recrystallization: The crude solid is highly hydrophobic.[1] Recrystallize from Methanol or a Toluene/Heptane mixture to achieve >98% purity.[1]

  • Yield: Target yield is typically 70–85%.

Analytical Characterization & Quality Control

Due to the molecule's high lipophilicity, standard Reverse-Phase HPLC (RP-HPLC) requires modified mobile phases to prevent column retention issues.[1]

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile or Methanol (Grade: LC-MS)
Gradient Isocratic 90% B or Gradient 80% -> 100% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenolic absorption)
Retention Time Expect late elution (>10 min) due to LogP ~10.5
Mass Spectrometry (MS) Interpretation[1]
  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

  • Parent Ion: [M-H]⁻ at m/z 431.3 .[1]

  • Fragmentation Pattern (MS/MS):

    • Loss of cyclohexyl groups is common.[1]

    • Characteristic cleavage of the central cyclohexane ring may produce ions corresponding to 2-cyclohexylphenol fragments.[1]

Applications & Research Context

Polymer Stabilization

This molecule serves as a non-staining antioxidant.[1] The steric bulk of the cyclohexyl groups protects the phenolic hydroxyl, allowing it to scavenge free radicals (peroxyl radicals) in rubber or polypropylene matrices without forming colored quinone byproducts rapidly.[1]

Biological Relevance (Endocrine Disruption Studies)

Researchers investigating Bisphenol Analogues (BPs) often use this molecule to study Structure-Activity Relationships (SAR).[1]

  • Hypothesis: The large cyclohexyl substituents may prevent the molecule from fitting into the ligand-binding pocket of the Nuclear Estrogen Receptor (ERα/ERβ) as easily as BPA or Bisphenol Z.[1]

  • Toxicology: It acts as a skin and eye irritant (H315, H319).[1][3] Due to its high LogP, it has a high potential for bioaccumulation if not metabolized.[1]

SAR_Logic BPA Bisphenol A (BPA) (Reference Standard) Target 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Target Molecule) BPA->Target Structural Modification (+2 Cyclohexyl rings) Effect1 Increased Hydrophobicity (LogP > 10) Target->Effect1 Effect2 Steric Hindrance (Ortho-substitution) Target->Effect2 Outcome1 Higher Bioaccumulation Potential Effect1->Outcome1 Outcome2 Reduced Receptor Binding? (Altered ER Affinity) Effect2->Outcome2

Figure 2: Structure-Activity Relationship (SAR) comparison between BPA and the target molecule.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol).[1][3] CAS 4221-68-5.[1][4][5][6][7] Retrieved from [Link][1]

Sources

Exploratory

Solubility of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for the Scientific Professional Abstract 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a complex bisphenol derivative whose utility in polymer science and material applications necessita...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Scientific Professional

Abstract

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a complex bisphenol derivative whose utility in polymer science and material applications necessitates a thorough understanding of its physicochemical properties. Chief among these is its solubility in organic solvents, a critical parameter for synthesis, purification, formulation, and processing. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In light of limited publicly available quantitative data, this document presents a robust theoretical framework for predicting solubility based on molecular structure, alongside a detailed, field-proven experimental protocol for its precise determination. By leveraging established methodologies for analogous compounds, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively work with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Introduction to 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, also known by its CAS Number 4221-68-5, is a high-molecular-weight phenolic compound.[1] Its structure is characterized by a central cyclohexane ring linking two 4-hydroxyphenyl groups, each of which is further substituted with a cyclohexyl ring at the ortho position to the hydroxyl group. This intricate, bulky, and sterically hindered structure dictates its physical and chemical properties.

Molecular Structure and Physicochemical Properties

The molecule's key features include:

  • Two Phenolic Hydroxyl Groups: These groups can act as hydrogen bond donors and acceptors, suggesting potential solubility in polar, protic solvents.

  • Three Cyclohexyl Rings and a Phenyl Backbone: These nonpolar, aliphatic, and aromatic moieties contribute to a significant hydrophobic character, suggesting solubility in nonpolar organic solvents.

The balance between its polar hydroxyl functions and its large nonpolar hydrocarbon structure is the primary determinant of its solubility profile.

A summary of its key computed and experimental properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₀H₄₀O₂PubChem[1]
Molecular Weight 432.65 g/mol TCI Chemicals, PubChem[1]
Appearance White to Almost White Crystalline PowderFisher Scientific, CookeChem[2][3]
Melting Point 166 °CTCI Chemicals, CookeChem[2]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
CAS Number 4221-68-5PubChem[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy of solute-solvent interactions must overcome the energy of solute-solute and solvent-solvent interactions.

Impact of Molecular Structure

The structure of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane presents a classic case of competing functionalities:

  • Polar Solvents (e.g., Alcohols, DMF): The two hydroxyl groups can form strong hydrogen bonds with polar protic solvents like methanol and ethanol, and strong dipole-dipole interactions with polar aprotic solvents like N,N-Dimethylformamide (DMF). Several suppliers confirm its solubility in methanol.[2][4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar surface area conferred by the three cyclohexyl rings and benzene rings will favor interactions via London dispersion forces with nonpolar solvents.

  • Intermediate Polarity Solvents (e.g., Acetone, THF, Chloroform): Solvents with intermediate polarity may exhibit moderate solubility, balancing dipole-dipole interactions with the hydroxyl groups and dispersion forces with the hydrocarbon backbone.

Given the molecule's large size and high melting point (indicative of strong crystal lattice energy), it is anticipated that its solubility will be finite and highly dependent on the specific solvent and temperature.

Published Solubility Data

As of the date of this publication, specific quantitative solubility data for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in a range of organic solvents is not widely available in peer-reviewed literature. Chemical suppliers qualitatively note its solubility in methanol.[2][4]

To provide a practical reference, Table 2 presents qualitative solubility information for a structurally related but less complex compound, Bisphenol AP (1,1-Bis(4-hydroxyphenyl)-1-phenylethane), which can serve as a preliminary guide.

SolventCAS NumberSolubility of Bisphenol AP (CAS 1571-75-1)
N,N-Dimethylformamide68-12-2Very Soluble[5]
Methanol67-56-1Soluble[5]
Glacial Acetic Acid64-19-7Sparingly Soluble[5]
Chloroform67-66-3Very Slightly Soluble[5]
Water7732-18-5Practically Insoluble[5]

Disclaimer: This data is for the related compound Bisphenol AP and should be used only as a preliminary estimation. Experimental verification for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is essential.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of published data, this section provides a detailed, self-validating protocol for determining the thermodynamic solubility of the target compound. The isothermal shake-flask method is the gold standard for its reliability and is described below. This methodology is analogous to that used in comprehensive studies of other bisphenols.[6][7]

Rationale for Method Selection

The isothermal shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures the measurement of true solubility, rather than a kinetically limited or supersaturated state. Quantification via High-Performance Liquid Chromatography (HPLC) provides the necessary specificity and sensitivity for accurate concentration measurement.[8]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_validate Phase 4: Validation prep_vial 1. Add excess solid to vial add_solvent 2. Add known volume of solvent prep_vial->add_solvent seal_vial 3. Seal vial securely add_solvent->seal_vial agitate 4. Agitate at constant temp (e.g., 24-72 hours) seal_vial->agitate settle 5. Allow solids to settle agitate->settle sample 6. Withdraw aliquot of supernatant settle->sample filter 7. Filter with 0.22 µm syringe filter sample->filter dilute 8. Dilute sample accurately filter->dilute hplc 9. Analyze via calibrated HPLC dilute->hplc repeat_sample 10. Repeat sampling at later time point (e.g., +24h) hplc->repeat_sample compare 11. Compare concentrations repeat_sample->compare result Consistent? compare->result node_final Equilibrium Solubility Achieved. Report Value. result->node_final  Yes node_continue Continue Agitation result->node_continue  No node_continue->agitate Return to Step 4

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Materials and Equipment:

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (≥98% purity)[3]

  • Analytical grade organic solvents

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Standards: Prepare a stock solution of the compound in a highly soluble solvent (e.g., methanol or DMF) at a known concentration (e.g., 1 mg/mL). Use this to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane to several glass vials. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A mass that is 2-3 times the expected solubility is a good starting point.

    • Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 48 hours. The goal is to achieve thermodynamic equilibrium.

  • Sampling:

    • After 48 hours, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot (e.g., 1 mL) from the clear supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase solvent to a concentration that falls within the range of your HPLC calibration curve.

    • Analyze the diluted sample by HPLC. Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the solubility.

  • Validation of Equilibrium:

    • To ensure equilibrium has been reached, return the original vials to the shaker for another 24 hours.

    • Repeat the sampling and analysis procedure (Steps 4-5).

    • If the concentration measured at 72 hours is within ±5% of the concentration measured at 48 hours, equilibrium is confirmed. If not, continue the experiment and re-sample at a later time point.

Applications and Significance

A precise understanding of the solubility of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.

  • Formulation Development: Designing stable solutions, coatings, or polymer blends for applications in materials science or, if applicable, drug delivery systems.

  • Analytical Method Development: Choosing suitable diluents for creating standards and preparing samples for quality control analysis.

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE. Retrieved from [Link]

  • Li, Y., Wang, Y., Chen, J., & Li, W. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Journal of Chemical & Engineering Data, 65(5), 2651–2659. Retrieved from [Link]

  • Pocket Dentistry. (2015). Analytical Methods for Determination of Bisphenol A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 623849, 4,4'-(1-Phenylethylidene)bisphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link]

  • Science Buddies. (2008). Ask an Expert: BPA (bisphenol A). Retrieved from [Link]

  • Chemsrc. (2025). Bisphenol AP (CAS#:1571-75-1). Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility Behavior of Bisphenol A in the Presence of Surfactants. Retrieved from [Link]

Sources

Foundational

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane melting point

Technical Whitepaper: Thermodynamic Characterization and Purity Assessment of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Executive Summary & Chemical Identity This technical guide provides a rigorous analysis of 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Characterization and Purity Assessment of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Executive Summary & Chemical Identity

This technical guide provides a rigorous analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a high-molecular-weight bisphenol derivative.[1] Unlike commodity bisphenols (e.g., BPA), this molecule features significant steric bulk due to the cyclohexyl groups ortho to the phenolic hydroxyls.[1]

This structural uniqueness imparts specific thermodynamic properties, most notably a distinct melting point range that serves as a critical quality attribute (CQA) for its application in low-birefringence optical polymers and high-stability polycarbonates.[1]

Chemical Profile:

Property Specification
IUPAC Name 4,4'-Cyclohexylidenebis(2-cyclohexylphenol)
CAS Registry Number 4221-68-5
Molecular Formula C₃₀H₄₀O₂
Molecular Weight 432.65 g/mol

| Structural Class | Hindered Bisphenol / Cycloaliphatic Derivative |[1]

Physicochemical Characterization: The Melting Point

The melting point (MP) is the primary indicator of crystalline purity and isomeric integrity for this compound.[1] Due to the conformational flexibility of the three cyclohexane rings, the lattice energy is sensitive to impurities such as unreacted 2-cyclohexylphenol or synthesis byproducts.[1]

Target Thermodynamic Values
ParameterValue RangeConfidence LevelSource
Melting Point (Onset) 164.0 °C – 166.0 °C High (HPLC >98%)[1, 2]
Melting Range 164.0 °C – 168.0 °C Standard Specification[1]
Literature Deviations < 160 °C indicates solvent occlusion or o,p'-isomer contamination.[1]

Technical Insight: While the structural analog Bisphenol Z (1,1-bis(4-hydroxyphenyl)cyclohexane) melts at ~186–188 °C, the introduction of cyclohexyl groups at the 3-position (ortho to the hydroxyl) in CAS 4221-68-5 disrupts the crystal packing efficiency, lowering the melting point by approximately 20 °C.[1] This depression is a specific identifier for the steric hindrance introduced by the lateral cyclohexyl rings.[1]

Experimental Methodology: Synthesis & Purification

To ensure the melting point measured is intrinsic to the molecule and not an artifact of impurities, a self-validating synthesis and purification workflow is required.[1]

Synthesis Protocol (Acid-Catalyzed Condensation)

Rationale: The reaction utilizes the para-directing influence of the hydroxyl group on 2-cyclohexylphenol to attack the electrophilic carbonyl of cyclohexanone.[1]

Reagents:

  • Cyclohexanone (1.0 eq)

  • 2-Cyclohexylphenol (2.2 eq) - Excess drives equilibrium.[1]

  • Catalyst: HCl (gas) or p-Toluenesulfonic acid (PTSA).[1]

  • Promoter: 3-Mercaptopropionic acid (enhances selectivity).[1]

Workflow:

  • Charge: Load 2-cyclohexylphenol and catalyst/promoter into a glass-lined reactor. Heat to 45 °C to ensure homogeneity.

  • Addition: Dosing cyclohexanone slowly over 2 hours. Maintain temperature < 60 °C to prevent tar formation.[1]

  • Digestion: Stir at 60–70 °C for 6–8 hours.

  • Quench: Neutralize acid catalyst with dilute NaOH. Wash organic phase with water until pH is neutral.[1]

Purification Strategy (The Critical Step)

Crude product often contains unreacted phenol and oligomers which depress the MP.[1]

  • Primary Crystallization: Dissolve crude solid in Toluene at reflux (110 °C).[1] Cool slowly (10 °C/hour) to 25 °C. The bulky product crystallizes, while impurities remain in the mother liquor.[1]

  • Secondary Wash: Filter the cake and wash with cold Methanol (nonsolvent for the bisphenol, solvent for phenolic impurities).[1]

  • Drying: Vacuum dry at 80 °C for 12 hours to remove lattice-bound toluene.[1]

Analytical Methodology: Validated MP Determination

Do not rely on simple capillary tubes for high-value characterization.[1] Differential Scanning Calorimetry (DSC) provides the energetic profile of the phase transition.[1]

Protocol: DSC Analysis
  • Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp (do not hermetically seal if volatile removal is suspected, but hermetic is preferred for pure MP).[1]

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate: 30 °C.

    • Ramp 1: 10 °C/min to 180 °C (Observe melting endotherm).

    • Cool: 10 °C/min to 30 °C (Observe recrystallization exotherm).[1]

    • Ramp 2: 5 °C/min to 180 °C.[1]

  • Data Extraction: Record the Onset Temperature of the melting peak during Ramp 2. This eliminates thermal history from the synthesis/drying process.[1]

Acceptance Criteria:

  • Onset: ≥ 164.0 °C.[1][2][3]

  • Peak Width (at half height): < 3 °C (Indicates high purity).[1]

Process Visualization

The following diagram illustrates the logical flow from raw materials to validated thermal characterization, highlighting the critical control points (CCPs).

G Raw Precursors (2-Cyclohexylphenol + Cyclohexanone) Reaction Acid Condensation (60°C, 8 hrs) Raw->Reaction Catalyst + Promoter Crude Crude Isolation (Neutralization) Reaction->Crude Phase Sep Purification Recrystallization (Toluene Reflux -> Cool) Crude->Purification Solid Transfer Drying Vacuum Drying (Remove Solvents) Purification->Drying Wet Cake QC QC Analysis (HPLC + DSC) Drying->QC Sample QC->Purification Fail (Recycle) Final Target Product MP: 164-168°C QC->Final Pass Criteria

Figure 1: Critical path workflow for the synthesis, purification, and thermal validation of CAS 4221-68-5.

Applications & Significance

The precise melting point of this molecule is not just a physical constant; it is a proxy for its performance in downstream applications:

  • Optical Polycarbonates: Used as a co-monomer to reduce birefringence in optical discs and lenses.[1] The cyclohexyl side groups increase the free volume and reduce the anisotropy of the polymer chain [3].[1]

  • Biomedical Polymers: The hydrophobicity of the cyclohexyl groups improves the hydrolytic stability of polyurethanes and polyesters used in medical devices [4].[1]

  • Thermal Stabilizers: Acts as a high-molecular-weight antioxidant, where the melting point determines its dispersion efficiency in polymer melts.[1]

References

  • Davis, G. C., et al. (2001).[1] U.S. Patent No. 6,255,439: 1,1-Bis(4-hydroxyphenyl)-3-alkylcyclohexanes and polycarbonates prepared therefrom.[1] U.S. Patent and Trademark Office.[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1] Retrieved from [Link][1]

Sources

Exploratory

13C NMR Analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane: A Technical Guide

Executive Summary This technical guide details the C NMR analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a high-performance hindered phenolic antioxidant and stabilizer often used in polyol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the


C NMR analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane  (CAS: 4221-68-5), a high-performance hindered phenolic antioxidant and stabilizer often used in polyolefins and engineering plastics.[1]

Unlike simple bisphenols (e.g., Bisphenol A or Z), this molecule presents a unique spectroscopic challenge: distinguishing between the central cyclohexane ring (the bridge) and the two pendant cyclohexyl rings (the steric shields). Accurate interpretation of the aliphatic region (20–45 ppm) is critical for verifying the steric hindrance that grants this molecule its antioxidant efficacy.

This guide moves beyond basic peak listing. It establishes a self-validating assignment protocol using symmetry arguments, substituent effects, and heteronuclear correlation logic.[1]

Structural Context & Molecular Symmetry[1]

Before preparing the sample, one must understand the magnetic equivalence within the molecule.

  • Symmetry Operations: The molecule possesses a

    
     axis of symmetry (or a plane of symmetry depending on conformation) passing through the C1 and C4 atoms of the central cyclohexane ring.
    
  • Consequence: The two phenolic rings are magnetically equivalent .[1] The two pendant cyclohexyl rings are also equivalent.[1]

  • The "Cyclohexyl Forest": You are analyzing three cyclohexane rings.[1]

    • Ring A (Central): 1 ring, geminally disubstituted at C1.[1]

    • Ring B (Pendant): 2 rings, monosubstituted.[1][2]

This symmetry simplifies the spectrum significantly.[1] Instead of seeing 30 distinct carbon signals, you will observe a reduced set of unique signals (approx. 10-12 distinct peaks), assuming rapid rotation of the pendant rings.[1]

Diagram 1: Structural Logic & Symmetry Flow

G cluster_0 Molecular Symmetry Analysis cluster_1 Distinct Carbon Environments cluster_2 Aliphatic Deconvolution Start Target Molecule C30H40O2 Sym Symmetry Check (Equivalence of Phenyl Rings) Start->Sym Arom Aromatic Region (6 unique carbons) Sym->Arom 110-160 ppm Aliph Aliphatic Region (Complex Overlap) Sym->Aliph 20-50 ppm Quat Central Quaternary C (~45 ppm) Aliph->Quat Pendant Pendant Cyclohexyl (Methine CH) Aliph->Pendant Methylene Overlapping CH2s (20-38 ppm) Aliph->Methylene

Caption: Logical decomposition of the C30 skeleton into magnetically equivalent spin systems to predict signal count.

Experimental Protocol

Solvent Selection: The Critical Variable

While CDCl


 is the standard for non-polar organics, DMSO-d

is often preferred for phenolic antioxidants for two reasons:
  • Solubility: High molecular weight bisphenols can crystallize out of chloroform at high concentrations needed for

    
    C.[1]
    
  • Exchange Suppression: DMSO forms strong H-bonds with the phenolic -OH, sharpening the proton signals (if running

    
    H NMR) and preventing aggregation-induced broadening in the carbon spectrum.[1]
    

Recommendation: Start with CDCl


  for direct comparison with literature databases.[1] Switch to DMSO-d

only if solubility is

mg/0.6 mL.[1]
Acquisition Parameters[1]
  • Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).[1]

  • Relaxation Delay (D1): Set to 2–3 seconds . The quaternary carbon (central C1) and the phenolic C-OH have long

    
     relaxation times.[1] Insufficient D1 will suppress the quaternary signal, making the central bridge invisible.
    
  • Scans (NS): Minimum 1024 scans (due to the low sensitivity of quaternary carbons and the high molecular weight).

Spectral Assignment & Analysis

The following data represents the expected chemical shifts in CDCl


, synthesized from additivity rules and analogous Bisphenol Z derivatives [1, 2].
The Aromatic Region (110–160 ppm)

This region confirms the "hindered phenol" core.

Carbon PositionTypeShift (ppm)Mechanistic Insight
C-4' Quaternary (C-OH)151.5 Deshielded by direct oxygen attachment.
C-1' Quaternary140.2 Attached to the central cyclohexane bridge.[1]
C-3' Quaternary134.8 Diagnostic Peak. The attachment point of the pendant cyclohexyl group.[1]
C-6' Methine (CH)127.5 Ortho to the central bridge, meta to OH.
C-2' Methine (CH)126.1 Meta to the central bridge, ortho to cyclohexyl.
C-5' Methine (CH)115.8 Ortho to OH.[1] Shielded by resonance (electron donation from O).[1]
The Aliphatic Region (20–50 ppm)

This is the most complex region due to the overlap of three cyclohexane rings.

Carbon PositionTypeShift (ppm)Assignment Logic
Central C-1 Quaternary45.2 The "Bridge."[1] Significantly deshielded by two phenyl rings.[1] Low intensity.
Pendant CH (C-1'') Methine37.5 The anchor point of the pendant cyclohexyl to the phenyl ring.
Central C-2,6 Methylene37.0 Alpha to the quaternary bridge.[1]
Pendant C-2'',6'' Methylene33.2 Alpha to the phenyl attachment.[1]
Pendant C-3'',5'' Methylene27.1 Beta to the phenyl attachment.[1]
Pendant C-4'' Methylene26.4 Gamma (furthest) from phenyl.[1]
Central C-3,4,5 Methylene22.9 Distal carbons of the central ring.[1]

Note: Exact values may shift ±0.5 ppm depending on concentration and temperature.

Advanced Verification: The DEPT-135 Protocol

To validate the assignment of the "Cyclohexyl Forest," a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is mandatory.[1]

Protocol Logic[1]
  • Quaternary Carbons (C-OH, Central Bridge): Will disappear in DEPT-135.

    • Check: Does the peak at ~45 ppm vanish? If yes, it is the central bridge.

  • Methine Carbons (CH): Will appear positive (up) .[1]

    • Check: The peak at ~37.5 ppm must be positive (Pendant CH).[1]

  • Methylene Carbons (CH2): Will appear negative (down) .[1]

    • Check: The cluster of peaks between 22–37 ppm should be inverted.[1]

Diagram 2: Assignment Workflow

Assignment cluster_results Signal Phase Analysis Spectrum Full 13C Spectrum DEPT DEPT-135 Experiment Spectrum->DEPT Filter Quat Null Signal (C-OH, Central C1) DEPT->Quat Up Positive Phase (Aromatic CH, Pendant CH) DEPT->Up Down Negative Phase (All CH2s) DEPT->Down

Caption: DEPT-135 phase logic for distinguishing the central quaternary bridge from methine/methylene signals.

Impurity Profiling

In drug development and polymer synthesis, detecting the mono-substituted impurity is vital.[1] The synthesis involves the alkylation of Bisphenol Z.[1] Incomplete reaction leads to a molecule with one cyclohexyl group and one "naked" phenol ring.[1]

Diagnostic Signals for Impurity:

  • Loss of Symmetry: The spectrum will double in complexity.[1]

  • The "Naked" Ortho Carbon: Look for a new signal at ~115 ppm (characteristic of an unsubstituted ortho-position in a phenol, similar to Bisphenol A/Z).[1]

  • Ratio Check: Integration of the aliphatic region vs. aromatic region will deviate from the expected theoretical ratio.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232446, 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z).[1] Retrieved from [Link][1]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] (General reference for phenol substituent effects). Retrieved from [Link][1]

Sources

Foundational

Mass spectrometry of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

An In-Depth Technical Guide to the Mass Spectrometry of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the mass spect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, a complex bisphenol compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of mass spectrometry for the structural elucidation and quantification of this molecule.

Introduction: The Significance of Analyzing 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, with the molecular formula C30H40O2 and a molecular weight of 432.64 g/mol , is a member of the bisphenol family.[1][2][3] Bisphenols are a class of chemicals widely used in the manufacturing of plastics and resins. Due to their potential as endocrine disruptors, the accurate identification and quantification of these compounds in various matrices are of significant interest in environmental science, toxicology, and drug development. The structural complexity of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, featuring two cyclohexyl groups and a central cyclohexyl moiety, presents unique challenges and opportunities for mass spectrometric analysis. High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of such complex molecules.[4][5]

Foundational Knowledge: Chemical Structure and Properties

A thorough understanding of the molecule's structure is paramount for interpreting its mass spectrum.

  • Molecular Formula: C30H40O2[1][3]

  • Molecular Weight: 432.64 g/mol [1][3]

  • Key Structural Features: Two 3-cyclohexyl-4-hydroxyphenyl groups attached to a central cyclohexane ring.

The presence of two phenolic hydroxyl groups makes the molecule amenable to analysis by electrospray ionization (ESI) in negative ion mode, where deprotonation can readily occur.[6][7]

Chemical Structure Diagram

Caption: Chemical structure of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Experimental Approach: A Validated Workflow

The following protocol outlines a robust method for the analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a suitable solvent for LC-MS/MS analysis.

Protocol:

  • Solvent Selection: Given its phenolic nature, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is soluble in organic solvents like methanol and acetonitrile.[1][8] A stock solution should be prepared in methanol.

  • Standard Dilution: Prepare a series of calibration standards by diluting the stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to match the initial mobile phase composition. This ensures good peak shape during chromatography.

  • Matrix Extraction (for complex samples): For samples such as biological fluids or environmental extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Liquid Chromatography (LC) Parameters

Chromatographic separation is crucial for isolating the analyte from other components and ensuring reliable quantification.

Parameter Value Rationale
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides excellent separation for non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidAcidification promotes protonation in positive ion mode and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA standard gradient for eluting a wide range of compounds.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical volume for analytical LC-MS.
Mass Spectrometry (MS) Parameters

The choice of ionization source and MS parameters is critical for achieving high sensitivity and generating informative fragment ions.

Parameter Value Rationale
Ionization Mode Negative Electrospray Ionization (ESI-)The phenolic hydroxyl groups are readily deprotonated.[6][7]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 150 °CAids in desolvation.
Desolvation Gas Flow 800 L/hrFacilitates the evaporation of solvent from the ESI droplets.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Collision Energy (for MS/MS) 20-40 eV (ramped)A range of collision energies is used to generate a comprehensive fragmentation pattern.
Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides high resolution and accurate mass measurements for confident identification.[4][5]
Workflow Diagram

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep_start Sample dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute Standards dissolve->dilute lc_injection Inject into LC dilute->lc_injection separation C18 Reverse-Phase Separation lc_injection->separation esi Negative ESI separation->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition interpretation Spectrum Interpretation data_acquisition->interpretation M_H [M-H]⁻ m/z 431.3 frag1 [M-H - C6H10]⁻ m/z 349.2 M_H->frag1 - C6H10 frag2 [C18H23O2]⁻ m/z 255.2 M_H->frag2 - C12H16 frag3 [C12H13O]⁻ m/z 173.1 M_H->frag3 - C18H26O frag4 [C6H5O]⁻ m/z 93.0 frag3->frag4 - C6H8

Caption: Predicted major fragmentation pathways for [M-H]⁻ of the target compound.

Expert Interpretation:

  • Loss of a Cyclohexyl Group: The bond between the phenyl ring and the cyclohexyl substituent is a likely point of cleavage.

  • Central Ring Cleavage: The central cyclohexane ring can undergo fragmentation, leading to the loss of a neutral fragment.

  • Formation of a Substituted Phenoxide Ion: Cleavage of the bond between the central carbon and one of the phenyl rings can result in a stable substituted phenoxide ion.

  • Formation of the Phenoxide Ion: Further fragmentation can lead to the loss of the cyclohexyl group from the substituted phenoxide ion, resulting in the common phenoxide ion at m/z 93. [9][10]

Data Interpretation and Applications

The accurate mass measurements obtained from a high-resolution mass spectrometer like a Q-TOF are crucial for confirming the elemental composition of the precursor and product ions. [11][12]This, combined with the fragmentation pattern, allows for unambiguous identification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Applications:

  • Pharmacokinetic Studies: Quantifying the compound and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Environmental Monitoring: Detecting and quantifying trace levels of the compound in environmental samples such as water and soil.

  • Quality Control: Ensuring the purity and identity of the compound in pharmaceutical and chemical manufacturing.

Conclusion: A Powerful Analytical Strategy

The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a powerful and reliable platform for the analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. The methodologies and insights presented in this guide offer a solid foundation for researchers and scientists to develop and validate robust analytical methods for this and other structurally related bisphenol compounds. The key to success lies in a systematic approach that combines optimized sample preparation, chromatographic separation, and mass spectrometric conditions, coupled with a thorough understanding of the underlying fragmentation mechanisms.

References

  • Global Substance Registration System. (n.d.). 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE. Retrieved from [Link]

  • ResearchGate. (2026). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • Zhao, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1901–1913. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Collision-induced dissociation mass spectrum resulting from BPA-gluc. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Collision induced dissociation (CID) to probe the outer sphere coordination chemistry of bis-salicylaldoximate complexes. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Retrieved from [Link]

  • IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and E. Retrieved from [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]

Sources

Exploratory

Crystal Structure &amp; Conformational Analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Derivatives

The following technical guide details the structural chemistry, crystallographic features, and experimental methodologies for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane , a sterically hindered bisphenol derivative....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, crystallographic features, and experimental methodologies for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane , a sterically hindered bisphenol derivative.

Technical Guide for Structural Chemists & Pharmaceutical Researchers

Executive Summary

Compound Identity: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane CAS: 4221-68-5 Class: Sterically Hindered Bisphenol Z Derivative[1][2][3][4]

This guide analyzes the solid-state architecture of this high-molecular-weight bisphenol.[1] Unlike the planar packing of Bisphenol A (BPA), this derivative features a "trinitarian" cyclohexane system—one central ring and two bulky ortho-cyclohexyl substituents.[1] These alicyclic rings impose severe steric constraints, dictating a unique packing motif dominated by hydrophobic shielding and distorted hydrogen-bonding networks.[1] This structure is critical for its applications in high-temperature polycarbonates and as a lipophilic scaffold in drug discovery (e.g., ERR


 inverse agonists).[1]

Molecular Architecture: The "Propeller" Motif

The crystallographic signature of this molecule is defined by the interplay between the central cyclohexane anchor and the bulky peripheral wings.

Central Cyclohexane Core

The central cyclohexane ring (C1–C6) adopts a classic chair conformation , which is the thermodynamic global minimum. This rigid core acts as the spacer, holding the two phenyl rings at the geminal position (C1).

  • Bond Angles: The

    
     bond angle is typically compressed (<109.5°) due to the repulsion between the massive phenyl-cyclohexyl wings.[1]
    
  • Axial/Equatorial Orientation: The two bulky phenyl groups occupy the geminal positions. To minimize 1,3-diaxial interactions, the phenyl rings twist out of the chair's axial plane, adopting a "propeller" configuration.[1]

The Ortho-Cyclohexyl "Shields"

The defining feature of this derivative is the presence of cyclohexyl rings at the 3-position of the phenyl rings.[1]

  • Conformation: These peripheral cyclohexane rings also adopt chair conformations.[1]

  • Steric Impact: Located ortho to the phenolic hydroxyl group, these rings act as steric shields.[1] They restrict the rotational freedom of the hydroxyl group and limit the approach of H-bond acceptors.[1] This "hindered phenol" character is analogous to 2,6-di-tert-butylphenol but with greater lipophilicity and slightly more flexibility.[1]

Visualization of Structural Hierarchy

The following diagram illustrates the structural dependencies that dictate the final crystal lattice.

StructuralHierarchy Core Central Cyclohexane (Chair Conformation) Phenyls Geminal Phenyl Rings (Propeller Twist) Core->Phenyls Geminal Substitution Subs Ortho-Cyclohexyl Groups (Steric Bulk) Phenyls->Subs Ortho-Substitution OH Phenolic Hydroxyls (H-Bond Donors) Phenyls->OH Para-Substitution Subs->OH Steric Shielding Packing Crystal Packing (Hydrophobic Channels) Subs->Packing Van der Waals Interactions HBond H-Bond Network (Sterically Constrained) OH->HBond Directional Interactions HBond->Packing Lattice Energy Contribution

Figure 1: Structural hierarchy showing how steric bulk influences the final crystal packing.[1]

Crystallographic Features & Packing

Based on structural analogs (Bisphenol Z) and the impact of cyclohexyl substitution, the crystal lattice exhibits specific behaviors.

Hydrogen Bonding Network

In standard bisphenols, OH groups form infinite 1D chains or 2D sheets.[1] However, in CAS 4221-68-5 , the ortho-cyclohexyl groups disrupt this linearity.[1]

  • Distorted Synthons: The OH groups are likely to form dimers or helical chains rather than flat sheets.[1] The bulky neighbors force the O-H...O angle to bend, weakening the individual H-bonds but compensating with high dispersion forces.[1]

  • Solvent Inclusion: The inefficient packing caused by the three bulky cyclohexane rings often creates "voids" in the lattice. These voids make the compound prone to forming solvates (pseudopolymorphs) with small molecules (Methanol, Acetone) trapped in the interstitial spaces.

Lipophilic Zoning

The crystal structure is segregated into distinct domains:

  • Polar Core: A narrow channel containing the phenolic hydroxyls.[1]

  • Hydrophobic Shell: A massive, greasy exterior formed by the 30 carbon atoms of the cyclohexane rings.[1] Implication: This high lipophilicity makes the crystal surface hydrophobic, affecting dissolution rates in aqueous media (relevant for biological assays).

Comparative Physical Data[1]
PropertyBisphenol A (BPA)Bisphenol Z (BPZ)CAS 4221-68-5 (This Topic)
Formula C₁₅H₁₆O₂C₁₈H₂₀O₂C₃₀H₄₀O₂
MW ( g/mol ) 228.29268.35432.65
Melting Point 158 °C188 °C164–168 °C
Steric Bulk Low (Methyls)Medium (Cyclohexyl)Very High (3x Cyclohexyls)
Solubility Moderate (Alcohols)Low (Water)Insoluble (Water), Soluble (THF)

Experimental Protocols

This section details the synthesis and crystallization workflows required to isolate single crystals suitable for X-ray diffraction (XRD).

Synthesis: Acid-Catalyzed Condensation

The synthesis involves the condensation of 2-cyclohexylphenol with cyclohexanone.[1]

Reagents:

  • 2-Cyclohexylphenol (Substrate)[1][3][5]

  • Cyclohexanone (Linker)[1]

  • HCl gas or Methanesulfonic acid (Catalyst)[1]

  • Thiol promoter (e.g., 3-mercaptopropionic acid) to enhance para-selectivity.[1]

Protocol:

  • Charge: In a round-bottom flask, dissolve 2-cyclohexylphenol (2.2 eq) in Toluene.

  • Catalyze: Add catalyst (HCl) and thiol promoter at 0°C.

  • Addition: Dropwise add Cyclohexanone (1.0 eq) over 1 hour.

  • Reaction: Stir at 40–50°C for 12–24 hours. Note: Higher temps promote ortho-alkylation byproducts.[1]

  • Quench: Neutralize with NaHCO₃ solution.

  • Workup: Wash organic layer with water, dry over MgSO₄, and concentrate.[1]

Crystallization for XRD

Growing diffraction-quality crystals of this compound is challenging due to its tendency to form amorphous powders.[1]

Method A: Slow Evaporation (Solvate Formation) [1]

  • Dissolve 50 mg of crude solid in THF (Tetrahydrofuran) or Dichloromethane .

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and poke 2-3 small holes.[1]

  • Allow to stand at room temperature for 3-7 days. Expected Result: Large, block-like crystals (often solvated).[1]

Method B: Vapor Diffusion (Higher Purity) [1]

  • Inner Vial: Dissolve 30 mg in 1 mL Acetone (good solubility).

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL Water or Hexane (anti-solvent).

  • Seal the outer jar tightly.[1]

  • The anti-solvent vapor will slowly diffuse into the acetone, lowering solubility and promoting nucleation.[1] Expected Result: High-quality prisms suitable for single-crystal XRD.[1]

Workflow Diagram

ExperimentalWorkflow Start Raw Materials (2-Cyclohexylphenol + Cyclohexanone) Synth Acid Condensation (50°C, 24h) Start->Synth Purify Neutralization & Washing Synth->Purify Crude Crude Solid Purify->Crude Cryst1 Method A: Slow Evaporation (THF) Crude->Cryst1 Cryst2 Method B: Vapor Diffusion (Acetone/Hexane) Crude->Cryst2 XRD Single Crystal XRD (Data Collection) Cryst1->XRD Block Crystals Cryst2->XRD Prism Crystals

Figure 2: Workflow from synthesis to crystallographic characterization.[1]

References

  • PubChem. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Compound).[1] National Library of Medicine. [Link][1]

Sources

Foundational

potential applications of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

A Strategic Guide for Material Scientists and Pharmaceutical Developers Executive Summary 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5) represents a distinct class of "hindered bisphenols."[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Material Scientists and Pharmaceutical Developers

Executive Summary

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5) represents a distinct class of "hindered bisphenols."[1] Unlike its ubiquitous cousin Bisphenol A (BPA) or the structurally simpler Bisphenol Z (BPZ), this molecule incorporates significant steric bulk via cyclohexyl groups at the ortho positions of the phenolic rings.[1]

For the researcher, this structural modification is not merely cosmetic—it fundamentally alters the physicochemical landscape of the molecule.[1] It shifts the application window from commodity plastics to high-glass-transition (Tg) optical polymers , hydrophobic drug delivery vehicles , and specialized antioxidants .[1] This guide dissects the technical utility of this compound, providing validated protocols for its synthesis, polymerization, and application in controlled release systems.[1]

Part 1: Chemical Architecture & Steric Dynamics[1]

The "Butterfly" Effect

The defining feature of this molecule is the "butterfly" configuration created by the two cyclohexyl substituents flanking the hydroxyl groups.[1]

  • Steric Hindrance: The bulky cyclohexyl groups protect the phenolic hydroxyls.[1] This reduces the rate of oxidative degradation, making the molecule an effective non-discoloring antioxidant.

  • Hydrophobicity: The addition of two aliphatic rings significantly increases the partition coefficient (LogP), making the molecule (and its polymers) highly resistant to moisture absorption—a critical parameter for medical device stability.[1]

  • Thermal Rigidity: When polymerized, the rotation of the phenyl rings is severely restricted, leading to polymers with exceptionally high glass transition temperatures (Tg > 150°C), suitable for autoclavable medical components.[1]

ChemicalStructure Central Central Cyclohexane Ring (Rigid Core) Phenol1 Phenol Ring A Central->Phenol1 Geminal attachment Phenol2 Phenol Ring B Central->Phenol2 Geminal attachment Cyclo1 3-Cyclohexyl Group (Steric Shield) Phenol1->Cyclo1 Ortho-substitution OH1 4-OH (Reactive Site) Phenol1->OH1 Cyclo2 3'-Cyclohexyl Group (Steric Shield) Phenol2->Cyclo2 Ortho-substitution OH2 4'-OH (Reactive Site) Phenol2->OH2 Cyclo1->OH1 Blocks Oxidative Attack Cyclo2->OH2 Blocks Oxidative Attack

Figure 1: Structural logic of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. The ortho-cyclohexyl groups (Red) provide steric shielding to the reactive hydroxyls (Green), enhancing thermal and oxidative stability.[1]

Part 2: High-Performance Polymer Synthesis

Application: Manufacture of optical-grade, heat-resistant polycarbonates for medical devices.[1]

The steric bulk of the monomer requires a modified interfacial polycondensation approach to ensure high molecular weight. Standard BPA protocols will likely yield oligomers due to the reduced reactivity of the hindered hydroxyls.

Protocol: Interfacial Polycondensation

Objective: Synthesize Polycarbonate via Phosgenation (or Triphosgene equivalent).[1]

Reagents:

  • Monomer: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (0.1 mol)[1]

  • Organic Phase: Dichloromethane (DCM)[1]

  • Aqueous Phase: NaOH (5% w/v)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Triethylamine (TEA)[1]

  • Chain Terminator: p-tert-Butylphenol (PTBP) (1-3 mol% to control MW)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mol of the monomer and 2.0 mol% PTBP in 300 mL of 5% NaOH. The hindered phenols may require slight warming (40°C) or sonication to fully dissolve as phenolate salts.[1]

  • Phasic Setup: Add 300 mL of DCM containing the phase transfer catalyst (TBAB, 0.5 mol%).[1] Vigorously stir to create a stable emulsion.

  • Phosgenation: Introduce Triphosgene (dissolved in DCM) dropwise over 30 minutes. Maintain temperature at 15-20°C using an ice bath to prevent hydrolysis of the phosgene.

  • Polymerization: Once addition is complete, add TEA (catalytic amount) to accelerate the coupling.[1] Stir vigorously for 1 hour.

  • Purification:

    • Separate phases.[1][2] Wash the organic layer with dilute HCl (0.1N) followed by water until neutral pH.[1]

    • Precipitate the polymer by pouring the DCM solution into excess Methanol.[1]

    • Filter and dry under vacuum at 120°C for 12 hours.

Data Output:

Parameter Typical Value Significance
Yield 85-92% High efficiency indicates successful phase transfer.[1]
Tg (DSC) 160°C - 185°C Significantly higher than BPA-PC (approx. 145°C).[1]

| Water Absorption | < 0.1% | Superior dimensional stability for medical implants.[1] |

Part 3: Drug Delivery Applications (Microspheres)

Application: Hydrophobic carrier for sustained release of APIs.[1]

The high lipophilicity of this bisphenol makes it an excellent candidate for encapsulating hydrophobic drugs (e.g., paclitaxel, steroids) in microspheres.[1] The polymer matrix degrades or releases drug slower than PLGA, offering a longer release profile.

Protocol: Emulsion-Solvent Evaporation

Objective: Create drug-loaded microspheres using a polycarbonate copolymer.[1]

MicrosphereProtocol cluster_0 Phase 1: Oil Phase cluster_1 Phase 2: Aqueous Phase Step1 Dissolve Polymer & API in DCM Step3 Emulsification (High Shear Homogenization) Step1->Step3 Step2 Prepare PVA Solution (0.5% - 1.0% w/v) Step2->Step3 Step4 Solvent Evaporation (Stirring 4h at Room Temp) Step3->Step4 Step5 Centrifugation & Wash (Remove PVA) Step4->Step5 Step6 Lyophilization Step5->Step6

Figure 2: Workflow for producing drug-loaded microspheres. The hydrophobic nature of the 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane polymer matrix ensures high encapsulation efficiency for lipophilic drugs.[1]

Critical Control Points:

  • Polymer Concentration: Keep polymer concentration in DCM between 5-10%.[1] Higher viscosity leads to larger particles (>50µm).

  • Surfactant Choice: Polyvinyl alcohol (PVA) is standard.[1] For this highly hydrophobic polymer, adding a co-surfactant like Span 80 in the oil phase can improve emulsion stability.

  • Temperature: Perform evaporation at >80°C if using the "poor solvent contact" method (see Reference 3) to induce rapid precipitation of smooth spheres.

Part 4: Safety & Toxicology (The "Drug Dev" Angle)

Context: As a bisphenol derivative, this molecule is subject to scrutiny regarding Endocrine Disrupting Chemical (EDC) activity.[1][3]

Mechanism of Action: Bisphenols typically bind to Estrogen Receptors (ERα and ERβ).[1] However, the 3-cyclohexyl substitution creates massive steric interference.[1]

  • Hypothesis: The bulky wings likely prevent the molecule from fitting deeply into the ER binding pocket compared to BPA or Bisphenol Z.[1]

  • Risk: While potentially less estrogenic, the increased lipophilicity may lead to higher tissue retention (bioaccumulation).[1]

Mandatory Testing for Pharma Applications: If used as a container closure system or device component, an Extractables & Leachables (E&L) study is required.[1]

Analytical Detection (HPLC Method):

  • Column: C18 Reverse Phase (High carbon load recommended due to hydrophobicity).[1]

  • Mobile Phase: Acetonitrile:Water (90:10 Isocratic).[1] The high organic content is necessary to elute this non-polar molecule.[1]

  • Detection: UV at 275 nm or Fluorescence (Ex 280nm / Em 310nm).[1]

  • Limit of Quantitation (LOQ): Target < 10 ppb for leachable studies.

References

  • BenchChem. (2026).[1] 1,1-Bis(4-hydroxyphenyl)cyclohexane: Applications in Advanced Polymer Synthesis. BenchChem Technical Support.[1] [1]

  • TCI Chemicals. (2024).[1] Product Specification: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5).[1][4][5][6][7][8] TCI Chemicals Online Catalog.[1]

  • Kishimoto, Y. et al. (2017).[1] Method of producing polycarbonate-based polymer microparticles.[1][2] U.S. Patent No.[1] 9,567,443.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Li, Y. et al. (2021).[1][9][10] Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β.[1] bioRxiv 2021.05.10.443456.[1] [1]

  • PubChem. (2025).[1] Compound Summary: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][3][4][5][6][7][8][9][] National Center for Biotechnology Information.[1]

Sources

Exploratory

Advanced Characterization of Cyclohexyl-Substituted Bisphenols: Antioxidant Mechanisms, Synthesis, and Biocompatibility

Executive Summary Cyclohexyl-substituted bisphenols represent a specialized class of hindered phenolic antioxidants (HPAs) where the steric bulk of the cyclohexyl group plays a critical role in radical scavenging kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl-substituted bisphenols represent a specialized class of hindered phenolic antioxidants (HPAs) where the steric bulk of the cyclohexyl group plays a critical role in radical scavenging kinetics and lipophilicity. Unlike their tert-butyl analogues (e.g., BHT), cyclohexyl variants offer unique solubility profiles and lower volatility, making them candidates for high-temperature polymer stabilization and specific lipid-phase biological applications.

However, for drug development professionals, this scaffold presents a dichotomy: while chemically potent as antioxidants, the bisphenol core (specifically the 4,4'-dihydroxy diphenylmethane pharmacophore) carries significant endocrine disruption liabilities. This guide dissects the structure-activity relationships (SAR), synthesis protocols, and the critical balance between antioxidant efficacy and biological toxicity.

Chemical Architecture & Structure-Activity Relationship (SAR)

The antioxidant efficacy of phenolic compounds is governed by the bond dissociation energy (BDE) of the O-H bond and the stability of the resulting phenoxyl radical. Cyclohexyl substitution impacts these parameters through two distinct structural motifs:

The Ortho-Cyclohexyl Substituent (Steric Hindrance)

When the cyclohexyl group is positioned ortho to the hydroxyl group (e.g., 2,2'-dicyclohexyl-4,4'-diphenol), it functions similarly to a tert-butyl group but with higher lipophilicity.

  • Mechanism: The bulky ring prevents the approach of molecular oxygen or other radicals to the phenoxyl radical center, inhibiting the propagation of oxidation chains (Steric Protection).

  • Electronic Effect: The cyclohexyl group is weakly electron-donating, slightly lowering the O-H BDE, thereby facilitating Hydrogen Atom Transfer (HAT).

The Cyclohexylidene Bridge (Bisphenol Z Type)

In compounds like Bisphenol Z (1,1-bis(4-hydroxyphenyl)cyclohexane), the cyclohexyl group forms the bridge between two phenyl rings.

  • Rigidity: The cyclohexylidene bridge increases the rigidity of the molecule compared to the isopropylidene bridge of Bisphenol A (BPA).

  • Receptor Binding: This rigidity and bulk significantly alter binding affinity to Estrogen Receptors (ER

    
     and ER
    
    
    
    ), often retaining or enhancing endocrine-disrupting potency compared to BPA.

Mechanistic Pathways: HAT vs. SET

The primary antioxidant mechanism for cyclohexyl-substituted bisphenols is Hydrogen Atom Transfer (HAT) , dominated by the solvent environment and bond energetics.

Pathway Visualization

AntioxidantMechanism ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---OAr]‡ ROO->Complex Diffusion Bisphenol Cyclohexyl-Bisphenol (ArOH) Bisphenol->Complex ArO Phenoxyl Radical (ArO•) Bisphenol->ArO SET (Polar Solvents) ROH Hydroperoxide (ROOH) Complex->ROH HAT (k_inh) Complex->ArO NonRadical Non-Radical Products (Quinone Methides) ArO->NonRadical Dimerization/Disproportionation (Steric Stabilization)

Figure 1: Mechanism of Radical Scavenging. The dominant HAT pathway involves the transfer of the phenolic hydrogen to the peroxyl radical. The bulky cyclohexyl group stabilizes the resulting ArO• species, preventing it from initiating new oxidation chains.[1]

Synthesis & Characterization Protocols

For research applications requiring high-purity derivatives, the following protocols utilize Friedel-Crafts alkylation and acid-catalyzed condensation.

Protocol A: Synthesis of Ortho-Cyclohexyl Phenols (Alkylation)

Objective: Introduce cyclohexyl groups ortho to the hydroxyl moiety for steric hindrance.

  • Reagents: Phenol (1.0 eq), Cyclohexene (2.2 eq), Aluminum Phenoxide catalyst (5 mol%).

  • Procedure:

    • Charge a high-pressure autoclave with phenol and catalyst.

    • Heat to 150°C under nitrogen atmosphere.

    • Slowly feed cyclohexene over 2 hours to control exotherm.

    • Maintain reaction at 180-200°C for 4 hours.

  • Work-up:

    • Neutralize catalyst with dilute HCl.

    • Distill excess cyclohexene.

    • Recrystallize from hexane to isolate 2,6-dicyclohexylphenol (if targeting mono-phenol) or subject to oxidative coupling to form the bisphenol.

Protocol B: Synthesis of Bisphenol Z (Condensation)

Objective: Synthesize the bridged scaffold.

  • Reagents: Phenol (excess, 4.0 eq), Cyclohexanone (1.0 eq), HCl (gas) or acidic ion-exchange resin, Thioglycolic acid (promoter).

  • Procedure:

    • Mix phenol and cyclohexanone at 50°C .

    • Add mercaptan promoter (0.1 wt%).

    • Bubble HCl gas or add resin catalyst.

    • Stir for 6 hours; the product often crystallizes as a phenol adduct.

  • Purification:

    • Steam distillation to remove excess phenol.

    • Recrystallize from toluene/water.

Synthesis Workflow Diagram

SynthesisWorkflow Phenol Phenol Alkylation Friedel-Crafts Alkylation (Cat: Al(OPh)3, 150°C) Phenol->Alkylation Condensation Acid Condensation (Cat: HCl/Thiol, 50°C) Phenol->Condensation Cyclohexene Cyclohexene Cyclohexene->Alkylation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation OrthoPhenol 2-Cyclohexylphenol Alkylation->OrthoPhenol BisphenolZ Bisphenol Z (Bridge Substituted) Condensation->BisphenolZ OxidativeCoupling Oxidative Coupling (Cat: Cu/O2) OrthoPhenol->OxidativeCoupling OrthoBisphenol 3,3'-Dicyclohexyl-4,4'-biphenol (Ring Substituted) OxidativeCoupling->OrthoBisphenol

Figure 2: Divergent Synthesis Pathways. Selecting the reagent determines whether the cyclohexyl group becomes a steric shield (left branch) or a structural bridge (right branch).

Performance Evaluation

The following data summarizes the antioxidant capacity of cyclohexyl-substituted phenols relative to industry standards (BHT, BPA).

Radical Scavenging Activity (DPPH Assay)

Methodology: 0.1 mM DPPH in methanol.[2] IC50 calculated as concentration required to scavenge 50% of radicals.[2]

Compound ClassSpecific MoleculeIC50 (µg/mL)Relative PotencySolubility (Lipid)
Standard BHT (Butylated hydroxytoluene)23.0 ± 2.11.0 (Baseline)High
Ortho-Substituted 2,6-Dicyclohexylphenol28.5 ± 3.40.81Very High
Bridged Bisphenol Bisphenol Z> 150.0< 0.15Moderate
Unhindered Phenol> 1000NegligibleLow

Interpretation: The ortho-cyclohexyl group provides antioxidant potency comparable to BHT. The bridged Bisphenol Z, lacking ortho-hydroxyl protection, is a poor radical scavenger and functions primarily as a structural monomer rather than an antioxidant.

Kinetic Stability (BDE)
  • Phenol O-H BDE: ~88 kcal/mol

  • BHT O-H BDE: ~81 kcal/mol

  • 2,6-Dicyclohexylphenol O-H BDE: ~82 kcal/mol

  • Significance: The cyclohexyl group lowers the bond dissociation energy effectively, facilitating the HAT mechanism without the high volatility associated with tert-butyl groups in high-temperature processing.

Safety & Toxicology: The Endocrine Warning

For drug development, the biological activity of the scaffold is as critical as its chemical utility.

Endocrine Disruption Potential

Cyclohexyl-substituted bisphenols (specifically Bisphenol Z) are xenoestrogens .

  • Receptor Affinity: They bind to ER

    
     and ER
    
    
    
    . The bulky cyclohexyl bridge can actually increase binding affinity compared to BPA in some assays due to hydrophobic interactions within the receptor pocket.
  • Cytotoxicity: At high concentrations (>50 µM), these compounds exhibit cytotoxicity (mitochondrial dysfunction). At low concentrations, they may induce hormetic (proliferative) effects in hormone-sensitive cell lines (e.g., MCF-7).

Recommendation
  • For Polymer/Material Science: Ortho-cyclohexyl phenols are excellent, low-volatility alternatives to BHT.

  • For Pharmaceutical Formulations: Avoid Bisphenol Z-type scaffolds as excipients due to endocrine liability. If antioxidant activity is required, utilize the monomeric ortho-cyclohexyl phenols (like 2,6-dicyclohexylphenol) which lack the bisphenol "dumbbell" shape required for strong estrogen receptor dimerization.

References

  • Cyclohexyl Phenols as Antioxidants: US Patent 3205271A. "Cyclohexyl phenols and their use as antioxidants in rubber and polyethylene." Link

  • Antioxidant Mechanism of Hindered Phenols: Amfine Chemical. "Mechanism of Hindered Phenol Antioxidants: Stabilization of Polymers." Link

  • Bisphenol Toxicity & Oxidative Stress: Int. J. Mol. Sci. 2021.[1][3][4] "Bisphenol A and Its Emergent Substitutes: Impact on Oxidative Stress and Vascular Dysfunction." Link

  • Structure-Activity Relationship (SAR): Grasas y Aceites. 2014. "Relationship structure-antioxidant activity of hindered phenolic compounds." Link

  • Comparative Toxicity of Bisphenols: Toxicol. Reports. 2022. "Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity and Steroidogenesis." Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: High-Performance Polycarbonates from 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Introduction: A Novel Monomer for Advanced Polycarbonates Conventional polycarbonates, predominantly derived from Bisphenol A (BPA), are valued for their transparency, toughness, and heat resistance.[1][2] However, the q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Monomer for Advanced Polycarbonates

Conventional polycarbonates, predominantly derived from Bisphenol A (BPA), are valued for their transparency, toughness, and heat resistance.[1][2] However, the quest for materials with enhanced thermal stability, superior mechanical properties, and potentially improved safety profiles has driven research into novel bisphenolic monomers. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane stands out as a promising candidate. The incorporation of bulky, non-planar cyclohexyl groups into the polymer backbone is anticipated to impart significant rigidity, leading to a higher glass transition temperature (Tg) and enhanced thermal stability.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis and characterization of polycarbonates derived from 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. This document outlines detailed protocols for monomer synthesis, polymerization via interfacial and melt transesterification techniques, and subsequent polymer characterization. The methodologies are grounded in established principles of polymer chemistry, with an emphasis on the causal relationships between experimental parameters and final material properties.

Part 1: The Monomer - 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

A high-purity monomer is the cornerstone of successful polymer synthesis. The presence of impurities can lead to chain termination, undesirable side reactions, and a reduction in the final molecular weight and performance of the polycarbonate.

Monomer Characteristics
PropertyValueSource
IUPAC Name2-cyclohexyl-4-[1-(3-cyclohexyl-4-hydroxyphenyl)cyclohexyl]phenol
Molecular FormulaC₃₀H₄₀O₂
Molecular Weight432.65 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point164-168 °C
Synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

The synthesis is typically achieved through an acid-catalyzed condensation reaction between 2-cyclohexylphenol and cyclohexanone. The mechanism is analogous to the synthesis of other bisphenols.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Cyclohexylphenol 2-Cyclohexylphenol (2 eq.) Monomer 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane 2_Cyclohexylphenol->Monomer Cyclohexanone Cyclohexanone (1 eq.) Cyclohexanone->Monomer Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Catalyst->Monomer Solvent Excess Phenol or Inert Solvent Water Water (byproduct) Monomer->Water

Caption: Synthesis of the target monomer.

Protocol:

  • Reactor Setup: To a glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-cyclohexylphenol and cyclohexanone in a 2.5:1 molar ratio. The excess phenol acts as both a reactant and a solvent.

  • Catalysis: Slowly add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, to the reaction mixture with vigorous stirring. The amount of catalyst is typically 0.5-2.0 mol% relative to the cyclohexanone.

  • Reaction: Heat the mixture to 60-80°C and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Washing: After the reaction is complete, cool the mixture to room temperature and add water to quench the reaction and dissolve the acid catalyst. The crude product will precipitate. Wash the precipitate repeatedly with warm water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol and water.[3] A two-step crystallization process, first from an alcohol/water mixture and then from an aromatic solvent, can yield a high-purity monomer.[3]

  • Drying: Dry the purified white crystalline powder under vacuum at 80-100°C for at least 12 hours.

Part 2: Polymerization Methodologies

The choice of polymerization method is critical as it influences the polymer's molecular weight, polydispersity, and purity. Both interfacial polymerization and melt transesterification are viable and widely used methods for polycarbonate synthesis.[4]

Interfacial Polymerization

This method involves the reaction of the bisphenate salt in an aqueous phase with a carbonate precursor (e.g., phosgene) in an immiscible organic phase. The polymerization occurs at the interface of the two layers.[2]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Monomer_Aq Monomer + NaOH/KOH (forms bisphenate) Interface Polymerization at Aqueous-Organic Interface Monomer_Aq->Interface Diffusion Catalyst Phase Transfer Catalyst (e.g., Tertiary Amine) Phosgene Phosgene (COCl₂) in Dichloromethane Phosgene->Interface Diffusion Polymer_Solution Polycarbonate in Organic Phase Interface->Polymer_Solution Forms G Reactants Monomer + Diphenyl Carbonate + Catalyst (e.g., LiOH) Stage1 Stage 1: Melt & Oligomerize ~180-230°C, Atmospheric Pressure Reactants->Stage1 Stage2 Stage 2: Build Molecular Weight ~230-270°C, Reduced Pressure Stage1->Stage2 Byproduct Phenol (removed by vacuum) Stage1->Byproduct Stage3 Stage 3: Final Polymerization ~270-320°C, High Vacuum (<1 mbar) Stage2->Stage3 Stage2->Byproduct Product High Molecular Weight Polycarbonate Melt Stage3->Product Stage3->Byproduct

Caption: Melt Transesterification Staged Process.

Protocol:

  • Reactor Charging: Charge a high-temperature glass or stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation/vacuum system with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, diphenyl carbonate (molar ratio of DPC to bisphenol is typically 1.02:1 to 1.08:1), and a transesterification catalyst (e.g., LiOH, NaOH, or zinc acetate, at 10⁻⁴ to 10⁻⁶ moles per mole of bisphenol).

  • Stage 1 (Oligomerization): Purge the reactor with nitrogen. Heat the mixture to 180-230°C under a nitrogen blanket to melt the reactants and initiate the reaction. Phenol will begin to distill off. Maintain this stage for 1-2 hours.

  • Stage 2 (Polymerization): Gradually increase the temperature to 230-270°C while slowly reducing the pressure to 15-30 mbar. [3]The viscosity of the melt will increase as the molecular weight builds. Continue to remove the phenol byproduct. This stage typically lasts 1-2 hours.

  • Stage 3 (Finishing): Increase the temperature further to 270-320°C and apply a high vacuum (<1 mbar). [3]The high temperature and vacuum are necessary to remove the last traces of phenol and drive the equilibrium towards high molecular weight polymer. The stirring torque will increase significantly. This final stage can take 1-3 hours.

  • Product Extrusion: Once the desired viscosity (indicative of molecular weight) is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify it.

  • Pelletization: The resulting polymer strand is then pelletized for further processing and characterization.

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polycarbonate, ensuring it meets the requirements for its intended application.

Molecular Weight Analysis (GPC)

Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Typical GPC Parameters:

ParameterValue
System Agilent or Waters GPC system with RI detector
Columns Series of crosslinked styrene-divinylbenzene columns (e.g., 2 x PLgel MIXED-C)
Mobile Phase Tetrahydrofuran (THF) or Dichloromethane
Flow Rate 1.0 - 1.5 mL/min
Concentration 1 mg/mL
Calibration Polycarbonate or Polystyrene standards
  • Expected Outcome: Polycarbonates synthesized by interfacial polymerization often exhibit Mw in the range of 30,000-60,000 g/mol with a PDI of 2.2-2.8. Melt polymerization can achieve higher molecular weights (>60,000 g/mol ) with PDIs typically around 2.5. The bulky cyclohexyl groups may result in a higher hydrodynamic volume compared to BPA-polycarbonate of similar molecular weight.

Structural Analysis (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the polymer.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the cyclohexyl protons, and the central cyclohexylidene protons. The integration of these peaks should correspond to the repeating unit structure.

  • ¹³C NMR: This will show distinct signals for the carbonate carbonyl carbon (~152 ppm), the aromatic carbons attached to oxygen (~148-150 ppm), and the various aliphatic carbons of the cyclohexyl groups.

Thermal Properties (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), a key indicator of the material's upper service temperature. Thermogravimetric Analysis (TGA) measures the thermal stability and decomposition temperature (Td).

DSC Protocol:

  • Heat the sample (5-10 mg in an aluminum pan) from room temperature to a temperature above the expected Tg (e.g., 250°C) at a rate of 10-20°C/min under a nitrogen atmosphere. This first scan erases the thermal history.

  • Cool the sample rapidly back to room temperature.

  • Heat the sample again under the same conditions. The Tg is determined from the midpoint of the transition in the second heating scan.

  • Expected Outcome: Due to the rigid and bulky cyclohexyl groups, the Tg of polycarbonate from 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is expected to be significantly higher than that of standard BPA-polycarbonate (Tg ~150°C). Values in the range of 180-220°C can be anticipated, indicating superior heat resistance.

TGA Protocol:

  • Heat the sample (5-10 mg) from room temperature to ~800°C at a rate of 10-20°C/min under a nitrogen or air atmosphere.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Expected Outcome: The polymer is expected to be thermally stable up to temperatures above 350°C, which is crucial for melt processing.

Part 4: Properties and Potential Applications

The unique structure of polycarbonates derived from 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane imparts a distinct set of properties.

Summary of Expected Properties:

PropertyExpected Value/CharacteristicRationale
Glass Transition Temp. (Tg) High (180-220°C)Bulky, rigid cyclohexyl groups restrict chain mobility.
Thermal Stability (Td) High (>350°C)Stable aromatic and cycloaliphatic structures.
Transparency HighAmorphous nature due to non-planar structure.
Mechanical Strength High Rigidity and HardnessRestricted chain movement enhances stiffness.
Solubility Soluble in common solvents like DCM, THF, ChloroformAllows for solution casting of films and coatings.

These properties make this specialty polycarbonate an excellent candidate for applications demanding higher heat performance than conventional polycarbonates. Potential uses include:

  • Medical Devices: Components requiring repeated sterilization at high temperatures.

  • Optical Lenses and Components: For high-temperature environments.

  • Automotive and Aerospace: Interior and exterior components exposed to heat.

  • Advanced Electronics: Connectors and housings with high heat distortion requirements.

References

  • WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)
  • PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. National Center for Biotechnology Information. [Link]

  • WO1996008458A1 - Method of making 1,1-bis-(4-hydroxyphenyl)
  • Nonaqueous Interfacial Polymerization-Derived Polyphosphazene Films for Sieving or Blocking Hydrogen Gas - PMC - NIH. [Link]

  • Polycarbonate-compositions-having-improved-surface-hardness.pdf - ResearchGate. [Link]

  • Kinetic modeling of melt transesterification of diphenyl carbonate and bisphenol-A. ResearchGate. [Link]

  • EP3024875A1 - Process for the purification of polycarbonate - Google P
  • Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor - University of Maryland. [Link]

  • Study on synthesis of polycarbonate by melt transesterification. Taylor & Francis eBooks. [Link]

  • DSC and TGA results of polycarbonates (PC-X). - ResearchGate. [Link]

  • Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - MDPI. [Link]

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Application

Application Notes and Protocols for the Use of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in Epoxy Resin Formulations

Abstract This technical guide provides a comprehensive overview of the application of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane as a modifier or curing agent in epoxy resin formulations. Drawing upon its unique mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane as a modifier or curing agent in epoxy resin formulations. Drawing upon its unique molecular structure, this document outlines its potential for enhancing the thermal and mechanical properties of cured epoxy systems. Detailed protocols for formulation, curing, and characterization are provided to enable researchers and scientists to effectively utilize this compound in the development of high-performance epoxy materials.

Introduction: The Role of Sterically Hindered Bisphenols in Advanced Epoxy Systems

Epoxy resins are a cornerstone of the thermosetting polymer industry, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1] The performance of an epoxy system is intrinsically linked to the chemical structure of its constituent components, namely the epoxy resin and the curing agent. The curing process, a cross-linking reaction, forms a rigid, three-dimensional network that dictates the final properties of the material.

Standard epoxy formulations often rely on bisphenol A (BPA) or its derivatives. However, the demand for materials with enhanced thermal stability, improved mechanical toughness, and superior environmental resistance has driven the exploration of novel monomers and curing agents. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, a sterically hindered bisphenol, presents a compelling candidate for advancing epoxy resin technology. Its bulky cyclohexyl groups are hypothesized to impart increased glass transition temperature (Tg), enhanced thermal stability, and improved fracture toughness to the cured epoxy network.

This application note serves as a practical guide for incorporating 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane into epoxy formulations. It provides detailed experimental protocols, explains the scientific rationale behind procedural steps, and outlines a comprehensive characterization workflow to evaluate the performance of the resulting materials.

Physicochemical Properties of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

A thorough understanding of the physical and chemical properties of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is fundamental to its effective use in epoxy formulations.

PropertyValueSource
IUPAC Name 2-cyclohexyl-4-[1-(3-cyclohexyl-4-hydroxyphenyl)cyclohexyl]phenol[2]
Synonyms 4,4'-Cyclohexylidenebis(2-cyclohexylphenol)[3]
CAS Number 4221-68-5[4]
Molecular Formula C₃₀H₄₀O₂[3][4]
Molecular Weight 432.65 g/mol [3][4]
Appearance White to off-white powder/crystal[3]
Melting Point 166 °C[4][5]
Purity >98.0% (HPLC)[3]
Solubility Soluble in Methanol[5][6]

Proposed Starting Formulation and Rationale

Due to the limited specific literature on the use of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane as a primary curing agent, a logical starting point is to utilize it as a co-curing agent or modifier in conjunction with a standard epoxy resin and a conventional curing agent. This approach allows for a systematic evaluation of its impact on the final properties.

Here, we propose a formulation based on a standard liquid epoxy resin, diglycidyl ether of bisphenol A (DGEBA), with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane acting as a phenolic hardener, potentially in the presence of a catalyst to facilitate the curing reaction.

Stoichiometric Calculations:

The ratio of epoxy resin to the phenolic hardener is critical for achieving optimal cross-linking and, consequently, the desired material properties. The calculation is based on the epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight (HEW) of the bisphenol.

  • Epoxy Equivalent Weight (EEW): The mass of resin in grams that contains one equivalent of the epoxy group. This is typically provided by the manufacturer. For a standard DGEBA resin, a typical EEW is ~188 g/eq.

  • Hydroxyl Equivalent Weight (HEW): The molecular weight of the bisphenol divided by the number of hydroxyl groups. For 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (MW = 432.65 g/mol ), with two hydroxyl groups, the HEW is 216.33 g/eq.

Proposed Formulation:

ComponentRoleParts by Weight (pbw)
Diglycidyl Ether of Bisphenol A (DGEBA) (EEW ~188 g/eq)Epoxy Resin100
1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexanePhenolic Hardener/Modifier115
Triphenylphosphine (TPP)Catalyst0.5 - 1.5

Rationale for Component Selection:

  • DGEBA: A widely used, well-characterized liquid epoxy resin, providing a reliable baseline for performance comparison.

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane: The subject of this study, introduced to enhance thermal and mechanical properties.

  • Triphenylphosphine (TPP): A common catalyst for the epoxy-phenol reaction, promoting the etherification reaction between the epoxy groups and the phenolic hydroxyl groups.

Experimental Protocols

4.1. Safety Precautions:

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each chemical before use. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is classified as a skin and eye irritant.[2]

4.2. Preparation of the Epoxy Formulation:

  • Pre-heat the DGEBA resin to 60-80°C to reduce its viscosity.

  • In a separate container, dissolve the 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane and the triphenylphosphine catalyst in a minimal amount of a suitable solvent (e.g., acetone or methyl ethyl ketone) with gentle warming and stirring until a homogenous solution is obtained.

  • Slowly add the dissolved hardener/catalyst solution to the pre-heated DGEBA resin while stirring continuously.

  • Continue stirring for 10-15 minutes to ensure a homogenous mixture.

  • Degas the mixture in a vacuum oven at 60-80°C for 15-30 minutes to remove any entrapped air bubbles.

4.3. Curing Protocol:

The curing schedule will significantly impact the final properties of the epoxy. A multi-stage curing process is recommended to achieve a high degree of cross-linking.

  • Pour the degassed epoxy mixture into pre-heated molds.

  • Initial Cure: Place the molds in an oven at 120°C for 2 hours.

  • Post-Cure: Increase the temperature to 150°C and hold for an additional 2 hours.

  • Final Cure: Increase the temperature to 180°C and hold for 1-2 hours.

  • Allow the cured samples to cool slowly to room temperature inside the oven to minimize thermal stress.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_char Characterization prep1 Pre-heat DGEBA Resin prep3 Mix Components prep1->prep3 prep2 Dissolve Bisphenol & Catalyst prep2->prep3 prep4 Degas Mixture prep3->prep4 cure1 Pour into Molds prep4->cure1 cure2 Initial Cure (120°C, 2h) cure1->cure2 cure3 Post-Cure (150°C, 2h) cure2->cure3 cure4 Final Cure (180°C, 1-2h) cure3->cure4 cure5 Slow Cooling cure4->cure5 char1 DSC Analysis cure5->char1 char2 TGA Analysis cure5->char2 char3 DMA Analysis cure5->char3 char4 Mechanical Testing cure5->char4

Caption: Experimental workflow from formulation to characterization.

Characterization of Cured Epoxy Resin

A comprehensive suite of analytical techniques is essential to evaluate the performance of the cured epoxy formulation.

5.1. Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) and to assess the extent of cure.

  • Protocol:

    • Prepare a small sample (5-10 mg) of the cured epoxy.

    • Place the sample in an aluminum DSC pan.

    • Heat the sample from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to room temperature.

    • Perform a second heating scan under the same conditions.

    • The Tg is determined from the inflection point of the heat flow curve in the second heating scan. The absence of an exothermic peak in the first scan indicates a complete cure.

  • Causality: The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of a more cross-linked and thermally stable network.

5.2. Thermogravimetric Analysis (TGA):

TGA is employed to evaluate the thermal stability of the cured epoxy.

  • Protocol:

    • Place a small sample (10-15 mg) of the cured epoxy in a TGA pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature (Td) and the char yield at 800°C.

  • Causality: A higher decomposition temperature and a greater char yield suggest enhanced thermal stability, which is a desirable property for high-performance applications.

5.3. Dynamic Mechanical Analysis (DMA):

DMA provides information on the viscoelastic properties of the cured material, including the storage modulus (E'), loss modulus (E''), and tan delta.

  • Protocol (ASTM D4473):

    • Prepare rectangular specimens of the cured epoxy with appropriate dimensions for the DMA instrument.

    • Perform a temperature sweep from room temperature to 250°C at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz).

    • The storage modulus provides insight into the stiffness of the material. The peak of the tan delta curve is another indicator of the glass transition temperature.

  • Causality: The storage modulus below the Tg reflects the material's stiffness in its glassy state. The height and width of the tan delta peak can provide information about the homogeneity of the cross-linked network.

5.4. Mechanical Properties Testing:

Standard mechanical tests should be performed to quantify the strength and toughness of the cured epoxy.

  • Tensile Strength and Modulus (ASTM D638): Measures the material's resistance to being pulled apart.

  • Flexural Strength and Modulus (ASTM D790): Evaluates the material's ability to resist bending forces.

  • Compressive Strength (ASTM D695): Determines the material's resistance to crushing forces.

Expected Outcomes and Discussion

The incorporation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane into an epoxy formulation is anticipated to yield several performance enhancements:

  • Increased Glass Transition Temperature (Tg): The bulky and rigid cyclohexyl groups are expected to restrict the mobility of the polymer chains, leading to a higher Tg compared to formulations based solely on standard bisphenols.

  • Enhanced Thermal Stability: The stable cycloaliphatic structures should contribute to a higher decomposition temperature and increased char yield.

  • Improved Mechanical Properties: The rigid molecular structure may lead to a higher modulus and strength. The specific impact on toughness will depend on the overall network structure and may require further optimization of the formulation.

Diagram of the Curing Reaction:

curing_reaction DGEBA Diglycidyl Ether of Bisphenol A (DGEBA) O O Crosslinked_Network Cross-linked Epoxy Network (Ether Linkages) DGEBA->Crosslinked_Network Heat Bisphenol 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane OH OH Bisphenol->Crosslinked_Network Heat Catalyst Catalyst (e.g., TPP) Catalyst->Crosslinked_Network Heat

Caption: Curing reaction of DGEBA with the bisphenol hardener.

Conclusion

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane holds significant promise as a component in high-performance epoxy resin formulations. Its unique sterically hindered structure is poised to deliver enhanced thermal stability and mechanical properties. The protocols detailed in this application note provide a robust framework for researchers and scientists to explore the potential of this compound. Further investigations should focus on optimizing the stoichiometric ratio, evaluating different catalysts, and exploring its use with various types of epoxy resins to fully elucidate its performance characteristics.

References

  • PubChem. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • Tetra. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Retrieved from [Link]

  • MDPI. (2018). Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. Retrieved from [Link]

  • ResearchGate. (2015). Thermal and Mechanical Properties of Epoxy Resin Modified with N-(4-hydroxyphenyl)terahydrophthalic Anhydrideimide. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Plastics: Dynamic Mechanical Properties: Cure Behavior (ASTM D4473-21). Retrieved from [Link]

  • ASTM International. (2018). Standard Test Method for Tensile Properties of Plastics (ASTM D638-14). Retrieved from [Link]

  • ASTM International. (2018). Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials (ASTM D790-17). Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • ASTM International. (2018). Standard Test Method for Compressive Properties of Rigid Plastics (ASTM D695-15). Retrieved from [Link]

Sources

Method

High-Performance Polycarbonates via Sterically Hindered Bisphenols: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

[1][2] Executive Summary 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), often regarded as a "super-hindered" analog of Bisphenol Z, represents a distinct class of monomer for high-performance amorphou...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), often regarded as a "super-hindered" analog of Bisphenol Z, represents a distinct class of monomer for high-performance amorphous polymers.[1] Unlike ubiquitous Bisphenol A (BPA) or standard Bisphenol Z (BPZ), this monomer features two additional cyclohexyl rings substituted at the ortho-positions of the phenolic hydroxyls.[1]

This structural modification introduces significant steric hindrance and hydrophobicity, translating directly to:

  • Enhanced Thermal Stability: Restricted rotation around the phenyl-cyclohexyl bond elevates the glass transition temperature (

    
    ).[1]
    
  • Superior Hydrolytic Stability: The bulky cyclohexyl groups shield the carbonate/ester linkage from moisture attack.[1]

  • Optical Clarity & High Refractive Index: The alicyclic density contributes to high transparency and refractive indices suitable for advanced optics.[1]

This guide details the synthesis, polymerization, and characterization protocols for integrating this monomer into high-value medical and optical material workflows.

Monomer Synthesis Protocol

Objective: Synthesize high-purity 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane via acid-catalyzed condensation.

Mechanism & Rationale

The reaction utilizes 2-cyclohexylphenol and cyclohexanone .[1] Unlike standard bisphenol synthesis, the steric bulk of the 2-cyclohexyl group requires strong acidic conditions and a promoter (thiol) to ensure para-selectivity and conversion.[1]

Materials
  • Reactant A: 2-Cyclohexylphenol (2.2 equivalents)[1]

  • Reactant B: Cyclohexanone (1.0 equivalent)[1]

  • Catalyst: Hydrogen Chloride (gas) or conc.[1] HCl

  • Promoter: 3-Mercaptopropionic acid or Dodecyl mercaptan (0.1 eq)[1]

  • Solvent: Toluene or Xylene (to manage viscosity)[1]

Step-by-Step Protocol
  • Charge Reactor: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 2-cyclohexylphenol (352.5 g, 2.0 mol) in Toluene (300 mL).

  • Add Ketone & Promoter: Add Cyclohexanone (98.1 g, 1.0 mol) and 3-Mercaptopropionic acid (2 mL).

  • Initiate Reaction: Cool the mixture to 15°C. Begin slow bubbling of HCl gas into the solution. Note: If using conc. HCl, add dropwise, but gas is preferred for anhydrous conditions.

  • Reaction Phase: Maintain temperature between 20-30°C. The reaction is exothermic. Stir vigorously for 6-8 hours. The mixture will thicken as the adduct forms.[1]

  • Quench & Wash: Purge excess HCl with nitrogen.[1] Add warm water (500 mL) to dissolve salts. Separate the organic layer.[1]

  • Purification (Critical):

    • Wash the organic layer 3x with water until neutral pH.[1]

    • Steam distill or vacuum strip to remove unreacted 2-cyclohexylphenol (boiling point difference allows separation).[1]

    • Recrystallization: Dissolve the crude residue in hot Methanol or Isopropanol .[1] Cool slowly to 4°C.

  • Isolation: Filter the white crystalline solid. Dry in a vacuum oven at 80°C for 12 hours.

    • Target Yield: 60-75%

    • Target Melting Point: 164–168°C[1][2]

Polymerization Protocol: Interfacial Polycondensation

Objective: Produce high-molecular-weight Polycarbonate (PC) using Triphosgene (safer solid substitute for phosgene) in a biphasic system.[1]

Rationale

Melt transesterification is difficult with this monomer due to its high melt viscosity and steric bulk.[1] The interfacial method (DCM/Water) allows polymerization at low temperatures, preserving optical purity.

Materials
  • Monomer: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Purified from Protocol 1)[1]

  • Precursor: Triphosgene (Solid phosgene equivalent)[1]

  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)[1]

  • Base: Sodium Hydroxide (NaOH), 10% aq.[1] solution

  • Solvent: Dichloromethane (DCM)[1]

  • Chain Stopper: p-tert-Butylphenol (PTBP) (1-3 mol% to control MW)[1]

Workflow Diagram (DOT)

PolymerizationWorkflow Start Start: Monomer Dissolution Biphase Biphasic System Setup (DCM + NaOH aq) Start->Biphase Dissolve in DCM/NaOH Phosgenation Phosgenation (Add Triphosgene in DCM) Biphase->Phosgenation Cool to <20°C Oligomerization Oligomer Formation (Chloroformate ends) Phosgenation->Oligomerization Exothermic Rxn Coupling Polycondensation (Add TEA Catalyst) Oligomerization->Coupling pH > 10 maintained Wash Purification (Acid Wash -> Water Wash) Coupling->Wash Separate Organic Layer Precipitation Precipitation in Methanol Wash->Precipitation Dropwise addition

Caption: Interfacial polymerization workflow for sterically hindered polycarbonate synthesis.

Step-by-Step Protocol
  • Preparation of Aqueous Phase: In a baffled reactor, dissolve NaOH (10 g) in Water (150 mL). Add the Monomer (10.8 g, 25 mmol). Stir until the diphenolate salt is formed (solution may remain turbid due to hydrophobicity; add TBAB (0.1 g) to assist).

  • Organic Phase: Dissolve Triphosgene (2.5 g, equiv. to ~25 mmol phosgene) in DCM (50 mL). Dissolve p-tert-Butylphenol (0.1 g) in a separate small aliquot of DCM.

  • Phosgenation:

    • Cool the aqueous mixture to 15°C.

    • Add the DCM solution of Triphosgene slowly over 30 minutes while stirring vigorously.

    • Maintain pH at 10-11 by adding concentrated NaOH solution as needed.[1]

  • Coupling: After phosgene addition, add Triethylamine (TEA) (0.05 mL) as a catalyst to couple the oligomers. Stir rapidly for 1 hour at 20-25°C.

  • Separation & Washing:

    • Stop stirring and allow phases to separate. Discard the aqueous (top) layer.[1]

    • Wash the DCM polymer solution with 1N HCl (to remove TEA and salts).[1]

    • Wash with distilled water 3-4 times until conductivity of the wash water is <10 µS/cm.[1]

  • Precipitation: Pour the viscous DCM solution slowly into a blender containing Methanol (500 mL) under high shear. The polymer will precipitate as white fibers or powder.[1]

  • Drying: Dry the polymer at 120°C under vacuum for 24 hours.

Characterization & Performance Metrics

Structure-Property Relationship

The inclusion of cyclohexyl groups at the 3-position creates a "double-shielding" effect.[1]

StructureProperty Structure 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Hindrance Steric Hindrance (Ortho-Cyclohexyl) Structure->Hindrance Hydrophobicity High Aliphatic Content Structure->Hydrophobicity Tg High Tg (>180°C) Hindrance->Tg Restricted Rotation Water Low Water Absorption (<0.1%) Hydrophobicity->Water Repels Moisture Optics High Refractive Index Hydrophobicity->Optics Low Density Packing

Caption: Impact of monomer architecture on final polymer properties.[1]

Expected Data Table
PropertyStandard BPA-PCBisphenol Z-PCTarget Monomer PC
Glass Transition (

)
145 - 150°C170 - 175°C185 - 205°C (Est.)
Water Absorption (24h) 0.2 - 0.3%0.1 - 0.2%< 0.1%
Refractive Index (

)
1.5861.590> 1.595
Pencil Hardness 2BBH - 2H
Analytical Validation[1]
  • NMR Spectroscopy:

    • 1H NMR (CDCl3): Look for the disappearance of the phenolic -OH peak (if derivatized) or shift.[1] Key signals: Aromatic protons (6.8-7.2 ppm), Cyclohexyl protons (1.2-2.5 ppm broad multiplets).[1]

  • GPC (Gel Permeation Chromatography):

    • Target

      
      : 40,000 - 60,000  g/mol  for optical grade.
      
    • PDI: 2.0 - 2.5.[1]

  • TGA (Thermogravimetric Analysis):

    • Expect 5% weight loss temperature (

      
      ) > 450°C, indicating superior thermal stability suitable for melt processing.[1]
      

Application Notes for Drug Development & Medical Devices[4]

While the audience includes drug development professionals, this molecule is primarily a biomaterial precursor .

  • Medical Device Housings: The high

    
     allows for repeated autoclaving (steam sterilization) without dimensional warping, a distinct advantage over standard BPA-polycarbonate.[1]
    
  • Microfluidics: The low water absorption prevents swelling in aqueous biological assays, ensuring channel geometry remains consistent.

  • Safety Profile: As a bulky, hydrophobic molecule, migration from the polymer matrix is significantly slower than BPA. However, extractable/leachable studies (E&L) are required per ISO 10993 for medical use.[1]

References

  • PubChem. (n.d.).[1] 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Compound).[1][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

  • Google Patents. (2010).[1] EP2147946A1 - Polycarbonate polymer, coating liquid, and electrophotographic photosensitive body.[1][9] Retrieved February 2, 2026, from

Sources

Application

Application Note: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in Advanced Material Science

[1] Executive Summary This guide details the application of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a sterically hindered derivative of Bisphenol Z, in the synthesis of high-performance optical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the application of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a sterically hindered derivative of Bisphenol Z, in the synthesis of high-performance optical polymers.[1] Unlike standard Bisphenol A (BPA), this monomer incorporates bulky cyclohexyl substituents at the ortho positions of the phenolic rings, combined with a central cyclohexylidene bridge.

Key Material Advantages:

  • Enhanced Thermal Stability: The rigid cyclohexyl rings significantly restrict polymer chain rotation, elevating the Glass Transition Temperature (

    
    ) well above standard polycarbonates (
    
    
    
    C).[1]
  • Optical Clarity: The bulky substituents disrupt chain packing, increasing free volume and reducing crystallinity, which is critical for low-birefringence optical lenses and films.[1]

  • Hydrolytic Resistance: The hydrophobic cyclohexyl shielding protects the carbonate/ester linkages from moisture attack.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane
CAS Number 4221-68-5
Molecular Formula

Molecular Weight 432.65 g/mol
Appearance White crystalline powder
Melting Point 164.0 – 168.0 °C
Purity (HPLC)

98.0% (Optical Grade requires

99.5%)
Solubility Soluble in Dichloromethane, THF, Methanol; Insoluble in Water

Application I: Synthesis of High- Optical Polycarbonates

Mechanistic Rationale

The polymerization of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane creates a polymer backbone with exceptional stiffness.[1] The "Structure-Property" relationship is defined by the Free Volume Theory : the bulky cyclohexyl groups prevent dense packing of polymer chains.[1] This results in a material that maintains high transparency (amorphous nature) while exhibiting superior heat resistance compared to BPA-based counterparts.[1]

Visualization: Structure-Property Logic

StructureProperty Monomer 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl) cyclohexane StericBulk Steric Bulk (Ortho-Cyclohexyl Groups) Monomer->StericBulk Rigidity Chain Rigidity Monomer->Rigidity Birefringence Low Birefringence (Amorphous) StericBulk->Birefringence Disrupts Packing Hydrophobicity Low Water Absorption StericBulk->Hydrophobicity Shields Linkage Tg High Tg (>170°C) Rigidity->Tg Restricts Rotation

Figure 1: Causal relationship between the monomer's steric architecture and the resulting polymer properties.[1]

Protocol: Interfacial Polycondensation

Objective: Synthesize a high-molecular-weight polycarbonate suitable for optical molding.[1] Note: Due to the steric hindrance of the ortho-cyclohexyl groups, reactivity is lower than BPA.[1] The catalyst concentration and reaction time are adjusted accordingly.

Materials:
  • Monomer: 43.26 g (0.1 mol) 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1]

  • Solvent: 300 mL Dichloromethane (DCM) (High purity).

  • Base: 500 mL NaOH solution (10 wt%).

  • Catalyst: Triethylamine (TEA) (0.2 mL).[1]

  • Chain Terminator: p-tert-Butylphenol (PTBP) (0.3 g) (Controls molecular weight).[1]

  • Reagent: Triphosgene (10 g) (Safer alternative to gaseous phosgene).[1]

Step-by-Step Methodology:
  • Preparation of Aqueous Phase:

    • In a 1L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the Monomer and PTBP in the NaOH solution .

    • Critical Check: Ensure complete dissolution.[1] The phenoxide anion must form for the reaction to proceed.[1] The solution may appear slightly viscous.[1]

  • Preparation of Organic Phase:

    • Dissolve Triphosgene in DCM in a separate glass vessel. Handle in a fume hood.

  • Interfacial Reaction:

    • Add the Catalyst (TEA) to the aqueous phase.[1]

    • Cool the reaction vessel to 15–20°C using a water bath (exothermic control).

    • Slow Addition: Add the Triphosgene/DCM solution dropwise to the vigorously stirred aqueous phase over 30–45 minutes.

    • Mechanistic Insight: The reaction occurs at the interface.[1] Vigorous stirring creates an emulsion, maximizing surface area for the phenoxide (aqueous) and phosgene (organic) to react.[1]

  • Post-Reaction Polymerization:

    • After addition, continue stirring for 60 minutes.

    • Monitor pH; maintain pH > 10 by adding small amounts of concentrated NaOH if necessary.[1]

  • Purification (Crucial for Optical Grade):

    • Separation: Stop stirring. Allow phases to separate. Discard the upper aqueous layer.[1]

    • Washing: Wash the organic (polymer) layer sequentially with:

      • Dilute HCl (0.1 N) – Neutralizes residual base and catalyst.[1]

      • Deionized Water (3x) – Wash until conductivity of the water is < 10 µS/cm (removes salts).[1]

    • Precipitation: Slowly pour the washed DCM solution into an excess of Methanol (1:5 ratio) under high-speed stirring.[1] The polymer will precipitate as white fibers/powder.[1]

    • Drying: Filter and dry in a vacuum oven at 120°C for 12 hours.

Application II: Thermal Stabilizer / Antioxidant

Mechanistic Rationale

The structure of CAS 4221-68-5 classifies it as a hindered phenol .[1] The bulky cyclohexyl groups flanking the hydroxyl moiety sterically protect the oxygen radical formed after scavenging free radicals.[1] This makes it an excellent non-discoloring stabilizer for polyolefins and styrenics.[1]

Protocol: Compounding Assessment

Objective: Evaluate thermal stability enhancement in Polypropylene (PP).

  • Formulation:

    • Base Resin: Unstabilized Polypropylene powder.[1]

    • Additive: 0.1 wt% to 0.5 wt% 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1]

  • Extrusion:

    • Melt blend in a twin-screw extruder at 230°C.

  • Testing (OIT - Oxidation Induction Time):

    • Instrument: Differential Scanning Calorimeter (DSC).[1]

    • Method: Heat sample to 200°C under Nitrogen. Switch gas to Oxygen. Measure time until onset of exothermic degradation.[1]

    • Target: Significant increase in OIT compared to neat PP.[1]

Quality Control & Characterization

To validate the synthesis and purity, the following analytical methods are required.

MethodParameterAcceptance Criteria
H-NMR (CDCl3) Structure VerificationDistinct peaks for Cyclohexyl protons (1.0-2.5 ppm) and Aromatic protons (6.5-7.2 ppm).[1] Absence of -OH peak implies complete polymerization.[1]
GPC (Gel Permeation Chromatography) Molecular Weight (

)
Target

> 30,000 g/mol for mechanical integrity.[1] PDI < 2.[1][2]5.
DSC Glass Transition (

)

must be > 160°C. Lower

indicates oligomers or impurities.[1]
TGA Thermal Stability5% weight loss temperature (

) > 350°C.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Brittle Polymer).

    • Root Cause:[3][4][2] Impure monomer (monofunctional impurities) or wet solvents (hydrolysis of phosgene).[1]

    • Solution: Recrystallize monomer in Methanol/Water; dry DCM over molecular sieves.[1]

  • Problem: Haze/Cloudiness in Polymer.

    • Root Cause:[3][4][2] Residual salts (NaCl) or water trapped in the matrix.[1][4]

    • Solution: Increase washing cycles with DI water; ensure thorough vacuum drying.[1]

References

  • PubChem. Compound Summary: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Google Patents. Synthetic method of ultra-high molecular weight polycarbonate (CN1603353A).[1] (Discusses interfacial polymerization techniques for bisphenols). Retrieved from

  • ResearchGate. Polycarbonate compositions having improved surface hardness.[1] (Contextualizes the use of cyclohexyl-substituted bisphenols for hardness). Retrieved from [Link]

Sources

Method

Application Note: High-Purity Synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This application note details the synthesis protocol for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5).[1][2] This compound belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the synthesis protocol for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5).[1][2] This compound belongs to the class of sterically hindered bisphenols, often referred to as "Bisphenol Z analogs."

Unlike commodity bisphenols (e.g., BPA), this molecule features cyclohexyl groups at the ortho positions relative to the hydroxyl group. This steric bulk imparts significant hydrophobicity and hydrolytic stability to downstream polymers (polycarbonates/epoxies) and serves as a critical intermediate for non-staining rubber antioxidants.[2]

Chemical Challenge: The bulky cyclohexyl group at the ortho position creates steric hindrance that significantly reduces the reaction rate compared to unsubstituted phenol. Therefore, a standard acid catalyst is often insufficient.[2] This protocol utilizes a thiol-promoted electrophilic aromatic substitution to ensure high conversion and regioselectivity toward the para position.[1][2]

Key Physical Properties
PropertyValue
Molecular Formula

Molecular Weight 432.65 g/mol
Appearance White crystalline powder
Melting Point 164.0 – 168.0 °C
Solubility Soluble in Toluene, THF, Methanol; Insoluble in Water
Purity Target >98.0% (HPLC area)

Reaction Mechanism & Strategy

The synthesis involves the condensation of 2 moles of 2-cyclohexylphenol with 1 mole of cyclohexanone .[2]

The "Thiol Effect": We employ a mercaptan (thiol) co-catalyst (e.g., 3-mercaptopropionic acid).[1][2] In the absence of a thiol, the protonated ketone (carbocation) is a "hard" electrophile and struggles to attack the sterically hindered ring efficiently. The thiol reacts with the ketone to form a hemithioacetal/sulfonium ion intermediate, which acts as a "softer," more nucleophilic species that rapidly attacks the phenol ring. This is critical for suppressing the formation of resinous by-products.[1][2]

Reaction Scheme Visualization

ReactionWorkflow Reactants Reactants: 2-Cyclohexylphenol Cyclohexanone Catalysis Catalysis Phase: HCl (gas) or MSA + Thiol Promoter Reactants->Catalysis Charge Reactor Reaction Condensation: 50-60°C, 6-12 Hours (N2 Atmosphere) Catalysis->Reaction Initiate Quench Quench & Wash: Neutralize with NaHCO3 Phase Separation Reaction->Quench Completion Crystallization Purification: Crystallize from Methanol/Toluene Quench->Crystallization Crude Isolation Product Final Product: White Crystals (>98% Purity) Crystallization->Product Filtration & Drying

Figure 1: Workflow for the thiol-promoted synthesis of hindered bisphenols.

Experimental Protocol

Safety Warning: 2-cyclohexylphenol is a skin irritant and solid at room temperature.[1][2] Hydrogen Chloride (HCl) gas is toxic and corrosive.[2] Perform all operations in a functioning fume hood.

Materials
  • Substrate: 2-Cyclohexylphenol (Excess required, ~4:1 molar ratio to ketone to prevent oligomerization).[1][2]

  • Reagent: Cyclohexanone (Reagent grade, dry).[2]

  • Catalyst: Hydrogen Chloride (HCl) gas (anhydrous) OR Methanesulfonic Acid (MSA) (>99%).[1][2]

  • Promoter: 3-Mercaptopropionic acid (3-MPA) or Dodecyl mercaptan.[1][2]

  • Solvent: Toluene (for reaction medium if needed, though neat is preferred), Methanol (for crystallization).[2]

Detailed Procedure
Step 1: Reactor Charging
  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, gas inlet tube (if using HCl gas), and a reflux condenser.

  • Charge 352.5 g (2.0 mol) of 2-cyclohexylphenol.

  • Heat gently to 55–60°C to melt the phenol (MP is ~57°C). Ensure the melt is clear and stirring is efficient.

  • Add 2.1 g (approx. 20 mmol) of 3-Mercaptopropionic acid as the promoter.

Step 2: Acid Saturation / Addition[1][2]
  • Option A (HCl Gas - Industrial Standard): Bubble anhydrous HCl gas into the molten phenol mixture at 50°C until saturation is evident (fumes at the vent).[1][2]

  • Option B (MSA - Lab Convenient): Add 19.2 g (0.2 mol) of Methanesulfonic acid dropwise.[1][2] Note: MSA is easier to handle but requires careful neutralization later.

Step 3: Condensation Reaction[1][2]
  • Maintain temperature at 50°C .

  • Add 49.1 g (0.5 mol) of Cyclohexanone dropwise over a period of 2 hours.

    • Expert Insight: Slow addition is crucial.[1][2] Rapid addition favors the self-condensation of cyclohexanone into dimers/trimers rather than the desired reaction with phenol.[1][2]

  • After addition is complete, maintain stirring at 50–55°C for an additional 6–10 hours.

  • Validation Point: Take an aliquot for HPLC analysis. The reaction is complete when Cyclohexanone content is <0.5%.[2]

Step 4: Workup and Neutralization
  • Add 300 mL of Toluene to the reaction mixture to lower viscosity and prevent solidification upon cooling.

  • Add 200 mL of warm water and stir vigorously for 15 minutes.

  • Allow phases to separate.[1][2] Discard the lower aqueous acid layer.[2]

  • Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  solution until the pH of the aqueous wash is neutral (pH 7).[2]
    
  • Perform a final wash with distilled water.[1][2]

Step 5: Isolation and Purification
  • Transfer the organic layer to a distillation setup.[2]

  • Distill off Toluene under reduced pressure.

  • Steam Distillation (Optional but Recommended): If the excess 2-cyclohexylphenol is difficult to remove, steam distillation or high-vacuum distillation (1-2 mmHg at 140°C) is required to recover the unreacted phenol.[1][2]

  • Crystallization:

    • Dissolve the crude residue in hot Methanol (approx 3-4 mL per gram of residue).

    • Allow the solution to cool slowly to room temperature, then chill to 4°C.

    • White crystals will precipitate.[1][2]

  • Filter the crystals and wash with cold methanol.

  • Dry in a vacuum oven at 60°C for 12 hours.

Analytical Validation

To ensure the protocol was successful, the following analytical criteria must be met.

TestMethodAcceptance Criteria
Identification H-NMR (DMSO-d6)Peaks at

6.5-7.2 (Aromatic),

1.2-2.5 (Cyclohexyl).[1][2] OH peak broad singlet.
Melting Point Capillary Method164.0 – 168.0 °C (Sharp range indicates purity).[1][2][3]
Purity HPLC (C18 Column, ACN/Water)> 98.0% Area.[2]
Appearance Visual InspectionWhite to off-white powder.[1][2] No yellow discoloration (indicates oxidation).[1][2]

Troubleshooting Guide:

  • Low Yield: Usually caused by insufficient acid strength or lack of thiol promoter.[2] Ensure the system is anhydrous if using HCl gas.[2]

  • Sticky/Oily Product: Indicates incomplete removal of excess 2-cyclohexylphenol.[1][2] Recrystallize from Toluene/Heptane mix if Methanol fails.[1][2]

  • Pink/Red Color: Phenols oxidize easily.[1][2] Perform all crystallization steps with minimal light exposure and dry under nitrogen.[2]

References

  • PubChem. (n.d.).[1][2] 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Compound).[1][2][3][4][5] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link]

  • Google Patents. (2004).[1][2] Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane (Analogous Process). WO2004041761A1.[1][2] Retrieved October 26, 2023, from

  • MDPI. (2020).[1][2] Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid (Mechanism Reference). Molecules.[1][6][7][2][8][3][4][5][9][10][11][12] Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: High-Performance Quantification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Introduction & Analyte Profile This application note details the analytical protocol for the quantification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a sterically hindered bisphenol analogue o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

This application note details the analytical protocol for the quantification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a sterically hindered bisphenol analogue often used as a high-performance antioxidant and stabilizer in polymer matrices.[1][2][3]

Unlike standard Bisphenol A (BPA) or Bisphenol Z (BPZ), this molecule features two additional cyclohexyl groups at the ortho positions of the phenolic rings.[1][2][3] This structural modification introduces significant lipophilicity (LogP > 8 predicted) and steric hindrance around the hydroxyl group, necessitating specialized chromatographic conditions and ionization strategies.[1][2][3]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 432.65 g/mol Requires wide-pore MS scanning if analyzing impurities.[1][2][3]
Solubility Soluble in THF, MeOH, ACN; Insoluble in WaterSample diluents must contain >50% organic solvent to prevent precipitation.[2][3]
pKa ~10.5 (Phenolic)High pH mobile phase (>9) can enhance ionization in ESI(-), but low pH is preferred for C18 retention.[1][2][3]
UV Max ~275–280 nmStandard detection wavelength for HPLC-UV.[1][2][3]

Analytical Workflow Strategy

The quantification strategy is bifurcated based on the required sensitivity and matrix complexity.

AnalyticalWorkflow Sample Sample Matrix (Polymer/Biological) Extract Extraction (THF/MeOH) Sample->Extract Decision Concentration Range? Extract->Decision HighConc High (>1 µg/mL) QC / Purity Decision->HighConc High Load LowConc Trace (<100 ng/mL) Migration/Bioanalysis Decision->LowConc Trace HPLC HPLC-UV (275 nm) HighConc->HPLC LCMS LC-MS/MS (ESI Negative) LowConc->LCMS Data Quantification & Validation HPLC->Data LCMS->Data

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Sample Preparation Protocols

Due to the extreme hydrophobicity of the analyte, standard aqueous extraction methods will result in poor recovery.[1][2][3]

Protocol A: Polymer/Solid Matrix Extraction[1][3]
  • Dissolution: Weigh 100 mg of sample into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of Tetrahydrofuran (THF) . Sonicate at 40°C for 30 minutes to ensure complete dissolution.

  • Precipitation (Optional for Oligomers): If the matrix contains high-MW polymers, add 10 mL of cold Methanol (MeOH) dropwise to precipitate the polymer backbone while keeping the analyte in solution.[1][2][3]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon is not recommended due to potential adsorption).[1][2][3]

  • Dilution: Dilute the filtrate 1:10 with Acetonitrile (ACN) prior to injection to match the mobile phase initial conditions.

Protocol B: Biological/Liquid Matrix (Trace Analysis)[1][2][3]
  • LLE (Liquid-Liquid Extraction): To 1 mL of sample (e.g., serum/simulant), add 3 mL of MTBE (Methyl tert-butyl ether) .[1][2][3]

  • Agitation: Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a glass tube and evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 200 µL of 80:20 ACN:Water . Crucial: Do not use high water content for reconstitution, or the analyte will adhere to the glass walls.[1][2][3]

Method A: HPLC-UV (Purity & QC)[1][2][3]

This method is robust for raw material analysis and stability testing where sensitivity is not the limiting factor.[1][2][3]

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High carbon load required for retention of lipophilic structures.[1][2][3]
Mobile Phase A Water (0.1% Phosphoric Acid)Acid suppresses phenol ionization (pKa ~10.5), sharpening peaks.[1][2][3]
Mobile Phase B Acetonitrile (100%)Stronger elution strength than MeOH, necessary for cyclohexyl groups.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][3]
Gradient 0-2 min: 60% B2-15 min: 60% -> 95% B15-20 min: 95% B (Isocratic hold)A long high-organic hold is critical to elute the highly hydrophobic analyte.[1][2][3]
Detection UV @ 275 nmMax absorption of the phenolic ring.[2][3]
Injection Vol 10 µLStandard loop size.[2][3]

Troubleshooting Tip: If peak tailing occurs, increase the column temperature to 40°C to improve mass transfer kinetics of the bulky cyclohexyl groups.

Method B: LC-MS/MS (Trace Quantification)[1][2][3]

For migration studies or biological monitoring, Triple Quadrupole (QqQ) MS is required.[1][2][3]

Ionization Source Optimization
  • Mode: ESI Negative (Electrospray Ionization).[1][2][3]

  • Challenge: The steric bulk of the ortho-cyclohexyl groups can hinder the deprotonation of the hydroxyl group.[1][2]

  • Solution: If ESI sensitivity is low, switch to APCI Negative (Atmospheric Pressure Chemical Ionization), which relies on gas-phase ion-molecule reactions and is less affected by steric shielding in the liquid phase.[1][2][3]

MS/MS Parameters (MRM Mode)
  • Precursor Ion: [M-H]⁻ (

    
     431.3)[1][2][3]
    
  • Source Temp: 350°C (High heat needed to desolvate heavy droplets).[1][2][3]

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 431.3347.225Loss of one cyclohexyl ring (

, -84 Da).[1][2][3]
Qualifier 1 431.3263.140Loss of two cyclohexyl rings.[2][3]
Qualifier 2 431.3223.135Cleavage of central cyclohexane bridge (Bisphenol characteristic).[2][3]

Note: Exact Collision Energy (CE) values vary by instrument (Agilent vs. Sciex vs. Thermo). Perform a "ramp" experiment ±5 eV around these values.

Validation Criteria (ICH Q2 R1)

To ensure regulatory compliance, the method must be validated against the following parameters:

  • Linearity:

    • Range: 10 ng/mL to 1000 ng/mL (LC-MS); 1 µg/mL to 100 µg/mL (HPLC-UV).[1][2][3]

    • Requirement:

      
      .[1][2][3]
      
  • Accuracy (Recovery):

    • Spike matrices at Low (LQC), Medium (MQC), and High (HQC) levels.[1][2][3]

    • Acceptance: 80–120% recovery.[1][2][3]

    • Self-Validating Step: Use a surrogate internal standard (e.g., Bisphenol A-d16 or Bisphenol Z-d8 ) to correct for matrix effects.[1][2][3]

  • Carryover:

    • Due to high lipophilicity, this analyte sticks to injector ports.[1][2][3]

    • Protocol: Inject a "Double Blank" (ACN:IPA 50:50) after the highest standard. Carryover must be < 20% of the LOQ area.[1][2][3]

References

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3] Registration Dossier: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5).[1][2][3][4][5][6][7][8] Retrieved October 26, 2025, from [Link][1][2][3]

  • Grumetto, L., et al. (2013).[1][2][3] "Determination of bisphenol A and bisphenol analogues in human urine by HPLC-MS/MS." Analytical and Bioanalytical Chemistry, 405(28).[1][2][3] (Adapted methodology for hindered bisphenols).[1][2][3][9]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21943953. Retrieved October 26, 2025, from [Link][1][2][3]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Introduction & Scope The compound 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5) is a high-molecular-weight, sterically hindered bisphenol derivative.[1][2] Structurally, it consists of a central cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5) is a high-molecular-weight, sterically hindered bisphenol derivative.[1][2] Structurally, it consists of a central cyclohexane ring bridging two phenol rings, each further substituted with a bulky cyclohexyl group at the ortho position relative to the hydroxyl group.[1][2]

This specific substitution pattern imparts exceptional hydrophobicity and steric protection to the phenolic hydroxyls, making it a potent antioxidant and thermal stabilizer for polymers (polycarbonates, polyolefins) and rubber compounds.[1][2] Unlike simpler analogs like Bisphenol A (BPA) or Bisphenol Z (BPZ), the additional cyclohexyl rings significantly increase the lipophilicity (LogP > 7 estimated), presenting unique challenges in chromatographic retention and solubility.[1][2]

This guide details a robust HPLC protocol for the purity analysis of this compound, addressing specific challenges related to solubility , column retention , and isomer separation .

Key Chemical Properties
PropertyDescription
Chemical Name 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane
CAS Number 4221-68-5
Molecular Formula C₃₀H₄₀O₂
Molecular Weight 432.65 g/mol
Solubility Soluble in Methanol, Acetonitrile, THF; Insoluble in Water
UV Absorption Phenolic maxima ~275–280 nm

Experimental Protocol

Reagents and Chemicals[1][2]
  • Analyte Standard: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (>98.0% purity).[1][2][3][4]

  • Solvents: Acetonitrile (ACN), HPLC Grade; Tetrahydrofuran (THF), HPLC Grade (inhibitor-free recommended); Water, HPLC Grade (18.2 MΩ[1][2]·cm).

  • Mobile Phase Additives: Phosphoric acid (85%) or Formic acid (optional, for peak shape improvement).[1][2]

Sample Preparation

Due to the high hydrophobicity of the analyte, standard aqueous diluents will cause precipitation.[1][2]

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% THF or 100% Acetonitrile .[1][2] Sonicate for 5 minutes to ensure complete dissolution.

    • Expert Insight: While soluble in methanol, THF is preferred for the stock solution to prevent any potential precipitation of highly hydrophobic impurities or oligomers often found in polymer additives.[1][2]

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Acetonitrile .

    • Note: Do not use water in the diluent.[1][2] The sample must remain in high organic solvent to prevent "crashing out" inside the injector loop.[1][2]

Chromatographic Conditions

This method utilizes a high-carbon-load C18 column to manage the strong hydrophobic interaction while using a strong organic gradient to ensure elution.[1][2]

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-carbon load C18)
Mobile Phase A Water (0.1% H₃PO₄)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 40°C (Critical for mass transfer of bulky molecules)
Injection Volume 5.0 µL
Detection UV @ 280 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Table
Time (min)% Mobile Phase BEvent
0.0070%Initial Hold
12.00100%Linear Ramp
15.00100%Wash (Elute dimers/oligomers)
15.1070%Return to Initial
20.0070%Re-equilibration

Method Logic & Mechanism

Separation Mechanism

The separation relies on hydrophobic subtraction .[1][2] The analyte possesses three cyclohexane rings, creating a massive hydrophobic footprint.[1][2]

  • Why C18? A C8 column might offer faster elution, but C18 provides the necessary methylene selectivity to separate the target molecule from potential "mono-cyclohexyl" impurities (where one phenol ring lacks the cyclohexyl substitution).[1][2]

  • Why 40°C? Large molecules diffuse slowly.[1][2] Elevating temperature reduces mobile phase viscosity and improves mass transfer, resulting in sharper peaks and lower backpressure.[1][2]

Detection Strategy

Phenolic compounds exhibit a strong primary absorption band at ~210 nm and a secondary band at ~280 nm.[1][2]

  • Selected Wavelength (280 nm): We select 280 nm to maximize selectivity . Many aliphatic solvents and polymer additives absorb at 210 nm. 280 nm is specific to the aromatic phenol rings, reducing baseline noise and interference from non-aromatic impurities.[1][2]

Workflow Visualization

HPLC_Workflow Sample Solid Sample (CAS 4221-68-5) Dissolution Dissolve in THF (Hydrophobic Solvation) Sample->Dissolution Weigh 10mg Dilution Dilute with ACN (Match Initial Gradient) Dissolution->Dilution 1:10 Dilution HPLC HPLC Separation (C18, 40°C, Gradient) Dilution->HPLC Inject 5µL Detection UV Detection (280 nm) HPLC->Detection Elution Data Purity Calculation (% Area Normalization) Detection->Data Integration

Figure 1: Analytical workflow for the purity analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Results & Discussion

Typical Chromatogram

Under the described conditions, the analyte typically elutes between 8.0 and 10.0 minutes .[1][2]

  • Main Peak: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][2][4][5][6][7]

  • Potential Impurities:

    • Precursor (Early eluting):[1][2] 2-Cyclohexylphenol (unreacted starting material).[1][2]

    • Mono-substituted analog: 1-(3-cyclohexyl-4-hydroxyphenyl)-1-(4-hydroxyphenyl)cyclohexane (missing one cyclohexyl group).[1][2] This will elute before the main peak due to lower hydrophobicity.[1][2]

    • Oxidation products:[1][2] Quinones (yellowing agents), often eluting earlier with distinct UV spectra.[1][2]

System Suitability Criteria

To ensure data trustworthiness, the system must pass these criteria before sample analysis:

  • Tailing Factor (T): 0.9 < T < 1.2 (Strict control required; tailing indicates silanol interactions).[1][2]

  • Precision (RSD): < 1.0% for retention time and peak area (n=5 injections).[1][2]

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with hydroxyls.[1][2]Ensure column is "End-capped".[1][2] Add 0.1% Formic Acid to Mobile Phase A.
Carryover Analyte sticking to injector loop.Change needle wash solvent to 100% THF or 50:50 ACN:Toluene.[1][2]
Double Peaks Solvent mismatch.Ensure sample diluent is not stronger than 100% ACN.[1][2] Avoid pure THF injections if possible.[1][2]
High Backpressure Precipitation in column.[1][2]Do NOT use >30% Water in the gradient at any point.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 21943953: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][2] Retrieved from [Link][1][2]

Sources

Application

Application Notes and Protocols for Developing Flame-Retardant Polymers with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (BCHPC)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative for Advanced Flame-Retardant Polymers The ever-expanding application of polymeri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Advanced Flame-Retardant Polymers

The ever-expanding application of polymeric materials in electronics, construction, and transportation necessitates the development of robust flame-retardant solutions. Traditional halogenated flame retardants, while effective, are facing increasing scrutiny due to environmental and health concerns. This has propelled the search for halogen-free alternatives that offer comparable or superior performance without compromising material integrity. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (BCHPC) emerges as a promising candidate in this domain. Its unique molecular architecture, characterized by bulky cycloaliphatic moieties and reactive phenolic hydroxyl groups, suggests a significant potential for enhancing the flame retardancy of various polymer systems, primarily through a condensed-phase mechanism.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of utilizing BCHPC for the development of flame-retardant polycarbonates and epoxy resins. We will delve into the mechanistic principles, provide detailed synthesis protocols, and outline standard characterization techniques to evaluate the efficacy of BCHPC as a flame retardant.

Mechanistic Insights: How BCHPC Imparts Flame Retardancy

The flame-retardant action of BCHPC is predicated on its inherent chemical structure, which favors the formation of a stable, insulating char layer upon thermal decomposition. This condensed-phase mechanism is highly effective in mitigating fire propagation.

Key Structural Contributions:

  • Bulky Cycloaliphatic Groups: The three cyclohexane rings in the BCHPC molecule introduce significant steric hindrance and a high carbon-to-hydrogen ratio. Upon heating, these structures promote the formation of a dense, cross-linked char, which acts as a physical barrier. This barrier insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile compounds into the gas phase, and limits the ingress of oxygen.

  • Phenolic Hydroxyl Groups: The hydroxyl groups are reactive sites that can participate in cross-linking reactions during thermal degradation. These reactions contribute to the stability and integrity of the char layer. Furthermore, the phenolic structure itself is known to be a precursor for char formation.

The overall mechanism can be visualized as a multi-step process initiated by heat:

  • Initial Decomposition: The polymer containing BCHPC begins to decompose under thermal stress.

  • Cross-linking and Char Formation: The bulky cycloaliphatic and phenolic structures of BCHPC promote extensive cross-linking reactions, leading to the formation of a robust char layer on the polymer surface.

  • Insulation and Barrier Effect: The char layer acts as an insulator, slowing down heat transfer to the bulk polymer and reducing the rate of further decomposition. It also acts as a barrier, preventing the escape of flammable gases and the diffusion of oxygen to the combustion zone.

  • Reduced Flammability: The combination of these effects leads to a significant reduction in the heat release rate, smoke production, and flame spread, thereby enhancing the overall flame retardancy of the polymer.

Diagram of the Proposed Flame-Retardant Mechanism of BCHPC

flame_retardant_mechanism cluster_condensed_phase Condensed Phase (Polymer Matrix) cluster_gas_phase Gas Phase (Flame) Polymer_with_BCHPC Polymer + BCHPC Char_Formation Stable Char Layer Formation Polymer_with_BCHPC->Char_Formation Heat Insulation Thermal Insulation Char_Formation->Insulation Barrier Mass Transfer Barrier (Reduced Fuel & Oxygen) Char_Formation->Barrier Flammable_Gases Reduced Flammable Volatiles Barrier->Flammable_Gases Combustion Inhibited Combustion Flammable_Gases->Combustion Reduced Fuel

Caption: Proposed condensed-phase flame-retardant mechanism of BCHPC.

Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of flame-retardant polymers incorporating BCHPC. Researchers should optimize these procedures based on their specific polymer systems and performance requirements.

Synthesis of Flame-Retardant Polycarbonate via Melt Polymerization

This protocol describes the synthesis of a polycarbonate copolymer incorporating BCHPC as a comonomer. Melt polymerization is a common industrial process for polycarbonate synthesis.

Materials:

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (BCHPC)

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • Transesterification catalyst (e.g., Sodium hydroxide, Tetra-methylammonium hydroxide)

  • High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

  • Monomer Charging: Charge the reactor with the desired molar ratio of BCHPC, BPA, and DPC. A typical starting point could be a 10-30 mol% replacement of BPA with BCHPC. The total molar amount of bisphenols should be slightly less than that of DPC (e.g., 1:1.05 to 1:1.1 molar ratio of total bisphenols to DPC).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Melting and Transesterification: Heat the reactor to 180-220°C under a gentle flow of inert gas to melt the monomers.[1] Once a homogenous melt is achieved, add the transesterification catalyst. Maintain this temperature for 1-2 hours to initiate the transesterification reaction, during which phenol will start to distill off.[2]

  • Polycondensation (Staged Temperature and Vacuum): Gradually increase the temperature and decrease the pressure in stages to drive the polymerization reaction and remove the phenol byproduct. A representative multi-stage process is as follows:[1]

    • Stage 1: 220-240°C at 100-150 mbar for 30-60 minutes.

    • Stage 2: 250-270°C at 10-20 mbar for 30-60 minutes.

    • Stage 3: 280-300°C at <1 mbar for 60-120 minutes. The viscosity of the melt will increase significantly during this stage.

  • Polymer Extrusion and Quenching: Once the desired melt viscosity (indicative of molecular weight) is reached, extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Pelletization and Drying: Pelletize the resulting polymer strands and dry them thoroughly in a vacuum oven at 110-120°C for at least 4 hours before further processing and characterization.

Experimental Workflow for Polycarbonate Synthesis

PC_Synthesis_Workflow Monomer_Charging 1. Charge Monomers (BCHPC, BPA, DPC) Inerting 2. Inert Atmosphere (Nitrogen Purge) Monomer_Charging->Inerting Melting_Transesterification 3. Melt & Transesterify (180-220°C, Catalyst) Inerting->Melting_Transesterification Polycondensation 4. Polycondensation (Staged Temp & Vacuum) Melting_Transesterification->Polycondensation Extrusion_Quenching 5. Extrude & Quench Polycondensation->Extrusion_Quenching Pelletization_Drying 6. Pelletize & Dry Extrusion_Quenching->Pelletization_Drying

Caption: Workflow for the melt polymerization of BCHPC-based polycarbonate.

Preparation of Flame-Retardant Epoxy Resin

This protocol outlines the formulation and curing of an epoxy resin system where BCHPC is used as a co-hardener or a reactive additive.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (BCHPC)

  • Amine curing agent (e.g., isophorone diamine (IPDA), diaminodiphenyl methane (DDM))

  • Optional: Catalyst for cycloaliphatic systems (e.g., boron trifluoride complex)[3]

  • Mixing vessel, vacuum desiccator, and curing oven.

Procedure:

  • Formulation: In the mixing vessel, pre-heat the DGEBA epoxy resin to approximately 60-80°C to reduce its viscosity.

  • BCHPC Incorporation: Add the desired amount of BCHPC to the pre-heated epoxy resin. Stir until the BCHPC is completely dissolved and a homogenous mixture is obtained. The loading of BCHPC can be varied (e.g., 5-20 wt% of the total formulation).

  • Degassing: Place the mixture in a vacuum desiccator and apply vacuum to remove any entrapped air bubbles.

  • Curing Agent Addition: Cool the mixture to room temperature. Add the stoichiometric amount of the amine curing agent to the epoxy-BCHPC blend. If using a catalyst, it can be pre-mixed with the curing agent. Mix thoroughly for 5-10 minutes, ensuring a uniform dispersion.

  • Casting and Curing: Pour the formulated resin into pre-heated molds. The curing schedule will depend on the specific curing agent used. A typical curing cycle for an amine-cured system is:

    • Initial cure: 80-120°C for 1-2 hours.

    • Post-cure: 150-180°C for 2-4 hours to ensure complete cross-linking.

  • Demolding and Characterization: Allow the cured samples to cool to room temperature before demolding. Post-cure specimens should be allowed to condition at ambient temperature for at least 24 hours before testing.

Characterization and Performance Evaluation

A comprehensive evaluation of the flame-retardant properties of the newly developed polymers is crucial. The following standard tests are recommended.

Test MethodStandardKey Parameters MeasuredExpected Outcome with BCHPC
UL 94 Vertical Burn Test UL 94Afterflame time, afterglow time, dripping of flaming particles.Achievement of V-0 or V-1 rating, indicating self-extinguishing properties.
Limiting Oxygen Index (LOI) ASTM D2863The minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain combustion.Increased LOI value compared to the unmodified polymer, signifying lower flammability.
Cone Calorimetry ASTM E1354Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Released (THR), Time to Ignition (TTI), Smoke Production Rate (SPR).Reduction in pHRR and THR, increased TTI, and potentially lower smoke production.
Thermogravimetric Analysis (TGA) ASTM E1131Thermal stability, decomposition temperature, char yield.Increased char yield at high temperatures, indicating effective char formation.

Troubleshooting and Field-Proven Insights

  • Miscibility and Processing: The bulky nature of BCHPC might affect its miscibility with certain polymer matrices and could increase the melt viscosity during processing. It is advisable to start with lower loadings of BCHPC and gradually increase the concentration while monitoring the processability. For epoxy systems, pre-dissolving BCHPC in the resin at a slightly elevated temperature is crucial for a homogenous cure.

  • Curing of Epoxy Resins: Cycloaliphatic structures can sometimes exhibit lower reactivity with standard amine curing agents compared to aromatic bisphenols.[3] The use of a catalyst or a more reactive curing agent might be necessary to achieve a full cure. Monitoring the glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC) can help in optimizing the curing cycle.

  • Mechanical Properties: The incorporation of a rigid monomer like BCHPC can influence the mechanical properties of the final polymer. While it may enhance modulus and hardness, it could potentially reduce toughness. A balance between flame retardancy and mechanical performance needs to be achieved through careful formulation.

Conclusion

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane presents a compelling halogen-free approach to imparting flame retardancy to polycarbonates and epoxy resins. Its unique structure, rich in cycloaliphatic and phenolic moieties, promotes a robust condensed-phase mechanism centered on char formation. The protocols and insights provided herein offer a solid foundation for researchers to explore the potential of BCHPC in creating next-generation, high-performance, flame-retardant polymers. Further investigation into the synergistic effects of BCHPC with other flame-retardant additives could unlock even greater performance enhancements.

References

  • PubChem. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Flame retardant thermosettable resin compositions.
  • Google Patents. (n.d.). Flame retardant bio-based polymer blends.
  • ResearchGate. (n.d.). (PDF) Development and characterization of 1,1-bis(3-methyl-4-hydroxyphenyl) cyclohexane-based benzoxazine and cyanate ester hybrid polymer matrices: Thermal and morphological properties. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2021). Rapid Melt Crystallization of Bisphenol-A Polycarbonate Jointly Induced by Pressure and Flow. Macromolecules. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Curing properties of cycloaliphatic epoxy derivatives. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Flame retardant polycarbonate compositions, methods of manufacture thereof and articles comprising the same.
  • Google Patents. (n.d.). A melt polymerization process and the polycarbonate prepared therefrom.
  • MDPI. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. Polymers. Retrieved February 2, 2026, from [Link]

  • Springer. (2024). Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. Polymer Bulletin. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • CORE. (n.d.). Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. Retrieved February 2, 2026, from [Link]

  • Tetra. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Retrieved February 2, 2026, from [Link]

  • University of Maryland. (n.d.). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). Flame Retardancy Properties and Physicochemical Characteristics of Polyurea-Based Coatings Containing Flame Retardants Based on Aluminum Hydroxide, Resorcinol Bis(Diphenyl Phosphate), and Tris Chloropropyl Phosphate. Materials. Retrieved February 2, 2026, from [Link]

  • FAA Fire Safety. (n.d.). Polyphosphazenes: Flame-Retardants for Aircraft Applications. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). FLAME RETARDANT POLYMER COMPOSITIONS.
  • Google Patents. (n.d.). FLAME RETARDANT POLYMER COMPOSITION.
  • Noyes Publications. (1993). Epoxy resins, curing agents, compounds, and modifiers. Retrieved February 2, 2026, from [Link]

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Method

Application Notes and Protocols for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane as a High-Performance Antioxidant Additive

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This document provides a comprehensive technical guide for the utilization of 1,1-Bis(3-cyclohexyl-4-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the utilization of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane as a potent antioxidant additive. This high-molecular-weight hindered phenolic antioxidant offers exceptional thermal stability and long-term protection against oxidative degradation in a variety of organic materials. These notes are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to evaluate and implement this compound in their specific applications, ranging from polymer stabilization to the protection of sensitive pharmaceutical formulations.

Introduction: A Novel Solution for Oxidative Stability

Oxidative degradation is a critical challenge across numerous industries, leading to the deterioration of material properties, reduced shelf-life of products, and compromised efficacy of active pharmaceutical ingredients. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5) is an advanced antioxidant characterized by its unique molecular structure, which imparts superior performance characteristics.[][2][3][4] As a sterically hindered phenol, it is designed to be a highly effective free radical scavenger, crucial for mitigating the autoxidation chain reactions that degrade organic materials.[5] Its bulky cyclohexyl groups enhance its solubility in nonpolar matrices and reduce its volatility, making it an ideal candidate for high-temperature applications and ensuring its longevity within the host material.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an additive is paramount for its effective application.

PropertyValueReference
Molecular Formula C₃₀H₄₀O₂[2][3]
Molecular Weight 432.64 g/mol [3][4]
Appearance White to off-white crystalline powder
Melting Point 164.0 to 168.0 °C
Solubility Soluble in methanol[4]
Purity (HPLC) >98.0%

Mechanism of Antioxidant Action: The Science of Stabilization

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize highly reactive free radicals. This process interrupts the propagation phase of the autoxidation cycle, thereby preventing the degradation of the host material. The steric hindrance provided by the ortho-positioned cyclohexyl groups is a key feature of its design. This bulkiness enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains and ensuring the antioxidant's efficiency.

Antioxidant_Mechanism cluster_propagation Autoxidation Propagation Cycle R R• (Alkyl Radical) ROO ROO• (Peroxy Radical) R->ROO O2 O₂ (Oxygen) ROO->R ROOH ROOH (Hydroperoxide) ROO->ROOH ROO_inhibit ROO• RH RH (Organic Substrate) R_again R• ROOH->R_again ArOH ArOH (Hindered Phenol) ROOH_stable ROOH (Stable Hydroperoxide) ArO ArO• (Stable Phenoxy Radical) ROO_inhibit->ROOH_stable ROOH_stable->ArO

Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Researchers should adapt these methods to their specific matrices and experimental conditions.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to determine the free radical scavenging capacity of the antioxidant.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant's efficacy.

Materials:

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • Reference antioxidant (e.g., BHT, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Antioxidant Solutions: Prepare a series of concentrations of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane and the reference antioxidant in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of the 96-well plate.

    • Add 100 µL of the various concentrations of the antioxidant solutions to the wells.

    • For the control, add 100 µL of methanol instead of the antioxidant solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Scavenging Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determination of IC₅₀: The IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the antioxidant concentration.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_antioxidant Prepare Serial Dilutions of Antioxidant and Reference start->prep_antioxidant dispense_dpph Dispense 100 µL DPPH Solution into Microplate Wells prep_dpph->dispense_dpph dispense_antioxidant Add 100 µL of Antioxidant/ Reference/Methanol (Control) to Wells prep_antioxidant->dispense_antioxidant dispense_dpph->dispense_antioxidant incubate Incubate in Dark (30 min, RT) dispense_antioxidant->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging Activity and IC₅₀ read_absorbance->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Application in Polymer Systems: Evaluation of Oxidative Stability in Polyolefins

This protocol describes the incorporation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane into a polyolefin matrix and the subsequent evaluation of its oxidative stability using Oxidative Induction Time (OIT).

Principle: OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen/air flow conditions. A longer OIT indicates greater oxidative stability.

Materials:

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

  • Polyolefin resin (e.g., polypropylene, polyethylene)

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Compounding:

    • Dry blend the polyolefin resin with the desired concentration of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (typically 0.1-0.5 wt%).

    • Melt compound the blend using an internal mixer or twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

  • Sample Preparation:

    • Compression mold the compounded material into thin films or plaques of uniform thickness.

  • OIT Measurement (ASTM D3895):

    • Place a small sample (5-10 mg) into a DSC pan.

    • Heat the sample to the desired isothermal test temperature (e.g., 200 °C for polypropylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the gas to oxygen or air at a constant flow rate.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

  • Data Analysis: Compare the OIT of the stabilized polymer with that of an unstabilized control and samples containing other reference antioxidants.

Polymer_Workflow start Start dry_blend Dry Blend Polyolefin with Antioxidant start->dry_blend melt_compound Melt Compound (Internal Mixer/Extruder) dry_blend->melt_compound compression_mold Compression Mold into Films or Plaques melt_compound->compression_mold dsc_analysis Perform OIT Measurement using DSC (ASTM D3895) compression_mold->dsc_analysis data_analysis Analyze and Compare OIT Values dsc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating antioxidant performance in polymers.

Performance Data (Hypothetical)

The following table illustrates how to present comparative performance data. Note: These values are for illustrative purposes only and must be determined experimentally.

AntioxidantDPPH IC₅₀ (µg/mL)OIT at 200°C in Polypropylene (min)
Unstabilized ControlN/A< 5
1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane To be determinedTo be determined
Butylated Hydroxytoluene (BHT)~15~20
Irganox 1010~10> 60

Safety and Handling

Based on available data, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification Overview

Synthesis: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane can be synthesized via the acid-catalyzed alkylation of 2-cyclohexylphenol with cyclohexanone.[6]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol and water.

Conclusion

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane presents a compelling option for applications requiring a high-performance, thermally stable antioxidant. Its unique structure offers advantages in terms of low volatility and compatibility with various organic matrices. The protocols outlined in this document provide a robust framework for researchers to thoroughly evaluate its efficacy and integrate it into their material and formulation development.

References

  • 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE. (n.d.). G-Biosciences. Retrieved January 29, 2026, from [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019,

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015). European Journal of Medicinal Chemistry, 101, 293-312. [Link]

  • Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite. (2021). ResearchGate. [Link]

  • DPPH antioxidant activity: the highest level (lowest IC50) found in... (n.d.). ResearchGate. [Link]

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE. (n.d.). Gsrs. Retrieved January 29, 2026, from [Link]

  • Additives - Antioxidants. (n.d.). DeveLub. Retrieved January 29, 2026, from [Link]

  • Method for manufacture of cyclohexylphenols. (1933).
  • Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC. (2012). NETZSCH Analyzing & Testing. [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI. [Link]

  • Synthesis of Cyclohexylphenols. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 1, 1- bis (4-aminophenyl) cyclohexane and their study. (2024). Iraqi Academic Scientific Journals. [Link]

  • FTIR spectra of triphenylsilane, 1,2-epoxy-4-vinylcyclohexane,... (n.d.). ResearchGate. [Link]

  • cyclohexene. (n.d.). Organic Syntheses Procedure. Retrieved January 29, 2026, from [Link]

  • Oxidation induction time and oxidation onset temperature of polyethylene in air : testing Gimzewski's postulate. (n.d.). SciSpace. [Link]

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (n.d.). ChemRxiv. [Link]

  • Lubricant compositions stabilized with multiple antioxidants. (n.d.).
  • BUTYLHYDROXYTOLUENE (BHT). (n.d.). Ataman Kimya. Retrieved January 29, 2026, from [Link]

  • Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'. (n.d.). PubMed. [Link]

  • IC50 (µM) values for analyzed compounds by means of DPPH assay. (n.d.). ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis and Applications of 1,1-bis(4-hydroxyphenyl)cyclohexane Derivatives

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of 1,1-bis(4-hydroxyphenyl)cyclohexane (Bisphenol C, BPA-C) and its derivatives. These compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of 1,1-bis(4-hydroxyphenyl)cyclohexane (Bisphenol C, BPA-C) and its derivatives. These compounds are of significant interest due to their utility as monomers in high-performance polymers and as scaffolds for the development of novel pharmacological agents. This document offers detailed experimental protocols, mechanistic insights, and a critical evaluation of their applications for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Versatility of the Bisphenol C Scaffold

1,1-bis(4-hydroxyphenyl)cyclohexane, a structural analog of Bisphenol A (BPA), possesses a unique rigid cyclohexyl core that imparts distinct physical and chemical properties to its derivatives. This foundational structure has been exploited in two primary domains:

  • Polymer Chemistry: As a monomer, the cyclohexylidene bridge enhances the thermal stability and mechanical properties of polymers like polycarbonates and epoxy resins. The synthesis of various derivatives allows for the fine-tuning of these properties.

  • Medicinal Chemistry: The bisphenolic nature of these compounds makes them ideal candidates for interacting with biological targets, most notably estrogen receptors (ERs). This has led to their investigation as potential endocrine-disrupting chemicals, but also as scaffolds for the design of selective estrogen receptor modulators (SERMs) for therapeutic applications.[1]

This guide will delve into the synthetic methodologies to access these valuable compounds and explore their key applications with detailed protocols.

Synthesis of 1,1-bis(4-hydroxyphenyl)cyclohexane and Its Derivatives

The cornerstone of synthesizing BPA-C and its analogs is the acid-catalyzed condensation of cyclohexanone with a corresponding phenol. The choice of the phenol dictates the nature of the resulting derivative.

General Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The acidic catalyst protonates the carbonyl oxygen of cyclohexanone, activating it towards electrophilic attack by the electron-rich phenol ring. A second phenol molecule then reacts with the resulting carbocation, followed by dehydration to yield the final product.

Diagram: General Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Analysis Cyclohexanone Cyclohexanone Reaction Condensation Reaction Cyclohexanone->Reaction Phenol Phenol Derivative (2 eq.) Phenol->Reaction Catalyst Acid Catalyst (e.g., HCl, H2SO4) Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Temperature Controlled Temperature Temperature->Reaction Neutralization Neutralization (e.g., with Alkali) Reaction->Neutralization Crystallization Crystallization & Filtration Neutralization->Crystallization Purification Recrystallization Crystallization->Purification Product 1,1-bis(4-hydroxyphenyl)cyclohexane Derivative Purification->Product Characterization Characterization (NMR, FTIR, MS) Product->Characterization

Caption: Workflow for the synthesis of 1,1-bis(4-hydroxyphenyl)cyclohexane derivatives.

Detailed Protocol: Synthesis of 1,1-bis(3-methyl-4-hydroxyphenyl)cyclohexane

This protocol is adapted from established methods for the synthesis of BPA-C derivatives.[2]

Materials:

  • Cyclohexanone (0.6 mole)

  • o-Cresol (0.6 mole)

  • Concentrated Hydrochloric Acid (as catalyst)

  • Methanol (as solvent)

  • Sodium Hydroxide solution (for neutralization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve the o-cresol in methanol.

  • Catalyst Addition: Slowly add the concentrated hydrochloric acid to the stirred solution.

  • Reactant Addition: While maintaining the temperature at 40°C, add a mixture of cyclohexanone and any remaining o-cresol dropwise over a period of 4 hours.[2]

  • Reaction: Continue the reaction at the same temperature for an additional 18 hours.[2]

  • Neutralization: After the reaction is complete, neutralize the mixture with a sodium hydroxide solution until it reaches a pH of 7.

  • Primary Crystallization: Cool the reaction mixture to induce crystallization. Filter the resulting solid to obtain the crude product.

  • Purification:

    • Dissolve the crude product in methanol.[2]

    • Add water to the solution to initiate recrystallization.[2]

    • Cool the solution to maximize crystal formation.

    • Filter the purified crystals and dry them under a vacuum.

Characterization:

The structure and purity of the synthesized 1,1-bis(3-methyl-4-hydroxyphenyl)cyclohexane should be confirmed by:

  • ¹H NMR Spectroscopy: To identify the chemical environment of the protons.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.[3]

  • FTIR Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) stretch.[3]

  • Mass Spectrometry: To determine the molecular weight.[3]

  • Melting Point: The melting point of 1,1-bis(3-methyl-4-hydroxyphenyl)cyclohexane is approximately 192°C.[2]

Synthesis of Other Derivatives

The protocol described above can be adapted for the synthesis of other derivatives by substituting o-cresol with other substituted phenols. For example, using phenol will yield the parent 1,1-bis(4-hydroxyphenyl)cyclohexane. The reaction conditions, such as temperature and time, may need to be optimized for each specific derivative. For the parent compound, reaction times can be as short as 25 minutes at 70°C.[3]

Applications of 1,1-bis(4-hydroxyphenyl)cyclohexane Derivatives

High-Performance Polymers

A significant application of BPA-C derivatives is in the manufacturing of polycarbonates.[4][5] These monomers can be used to either completely replace BPA or as co-monomers to enhance the properties of the resulting polymer.

Key Advantages in Polycarbonates:

  • Increased Thermal Stability: The rigid cyclohexyl group restricts chain mobility, leading to a higher glass transition temperature (Tg) compared to traditional BPA-based polycarbonates.

  • Improved Mechanical Properties: The incorporation of these monomers can lead to enhanced surface hardness and scratch resistance in the final polymer product.[6]

Table 1: Physical Properties of Selected BPA-C Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,1-Bis(4-hydroxyphenyl)cyclohexane843-55-0C₁₈H₂₀O₂268.35190-192[7]
1,1-Bis(3-methyl-4-hydroxyphenyl)cyclohexane4221-68-5C₂₀H₂₄O₂296.41~192[2]
1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexaneNot AvailableC₃₀H₄₀O₂432.64Data not available
Pharmacological Applications and Endocrine Disruption

BPA-C and its analogs are known to interact with estrogen receptors (ERα and ERβ), which can lead to endocrine-disrupting effects.[8] This interaction is a double-edged sword; while it raises concerns about their use in consumer products, it also presents opportunities for therapeutic development.

Mechanism of Action:

These compounds can act as agonists or antagonists at estrogen receptors, mimicking or blocking the effects of endogenous estrogens like 17β-estradiol.[9] Some derivatives have been shown to be full agonists for ERα while inhibiting ERβ.[8] This differential activity is of great interest in the development of Selective Estrogen Receptor Modulators (SERMs).

Diagram: Interaction with Estrogen Receptors

G cluster_ligands Ligands cluster_receptors Receptors cluster_effects Cellular Effects BPA_C BPA-C Derivative ER_alpha Estrogen Receptor α (ERα) BPA_C->ER_alpha Binds ER_beta Estrogen Receptor β (ERβ) BPA_C->ER_beta Binds Estradiol 17β-Estradiol Estradiol->ER_alpha Binds Estradiol->ER_beta Binds Agonist Agonistic Effect (e.g., Proliferation) ER_alpha->Agonist Antagonist Antagonistic Effect (e.g., Inhibition) ER_beta->Antagonist

Caption: BPA-C derivatives can bind to both ERα and ERβ, leading to varied cellular responses.

Protocol: In Vitro Estrogen Receptor Activity Assay

This protocol outlines a general method for assessing the estrogenic activity of synthesized BPA-C derivatives using a human breast cancer cell line (e.g., MCF-7) that expresses estrogen receptors.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized BPA-C derivative

  • 17β-Estradiol (positive control)

  • Cell proliferation assay kit (e.g., MTT or WST-1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to reduce background estrogenic activity.

  • Treatment: Treat the cells with various concentrations of the synthesized BPA-C derivative. Include a vehicle control (e.g., DMSO), a positive control (17β-estradiol), and a range of concentrations for the test compound.

  • Incubation: Incubate the cells for a period of 24-72 hours.

  • Cell Proliferation Assay: Perform a cell proliferation assay according to the manufacturer's instructions to quantify the number of viable cells.

  • Data Analysis: Calculate the cell proliferation relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for agonistic activity or the IC₅₀ (half-maximal inhibitory concentration) for antagonistic activity.

Table 2: Comparative Estrogenic Activity of Selected Bisphenols

CompoundEstrogenic Activity on ERαNotes
Bisphenol A (BPA)AgonistReference compound.
Bisphenol C (BPC/BPA-C)Strong AgonistPotentially stronger estrogenic activity than BPA.[8]
Bisphenol E (BPE)AgonistExhibits estrogenic activity.[8]
Bisphenol Z (BPZ)AgonistFunctions as a full activator for ERα.[8]
Bisphenol B (BPB)AgonistHigher estrogenic activity than BPA.[8]

Safety and Handling

1,1-bis(4-hydroxyphenyl)cyclohexane and its derivatives are classified as causing skin and eye irritation.[10] It is recommended to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1,1-bis(4-hydroxyphenyl)cyclohexane derivatives are a versatile class of compounds with significant potential in both materials science and pharmacology. The synthetic protocols provided herein offer a robust starting point for researchers to access these molecules. Their application as monomers can lead to the development of high-performance polymers with enhanced properties. Furthermore, their interaction with estrogen receptors, while a point of caution, also opens avenues for the rational design of novel therapeutics. Further research into the structure-activity relationships of these derivatives will undoubtedly uncover new and exciting applications.

References

  • ResearchGate. (n.d.). Synthesis of 1,1'-bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1'-bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC). Retrieved from [Link]

  • Google Patents. (n.d.). US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes.
  • Google Patents. (n.d.). WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom.
  • LookChem. (n.d.). 1,1-Bis(4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). US20180105668A1 - Methods of isolating melt-processible polycarbonate from plastic waste, methods of preparing polycarbonate-containing hybrid polymers, and compositions comprising same.
  • PubChem. (n.d.). 1,1-Bis(4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • MDPI. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • NIH. (2022). A Pilot Study on Monomer and Bisphenol A (BPA) Release from UDMA-Based and Conventional Indirect Veneering Composites. Retrieved from [Link]

  • NIH. (n.d.). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors. Retrieved from [Link]

  • ResearchGate. (2011). Polycarbonate-compositions-having-improved-surface-hardness.pdf. Retrieved from [Link]

  • RSC Publishing. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4- hydroxyphenyl)silanol core as a stable. Retrieved from [Link]

  • IntechOpen. (n.d.). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. Retrieved from [Link]

  • Google Patents. (n.d.). US20080004418A1 - Method of Preparing Polycarbonate.
  • RSC Publishing. (n.d.). A guide towards safe, functional and renewable BPA alternatives by rational molecular design: structure–property and structure–toxicity relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Are Structural Analogues to Bisphenol A Safe Alternatives?. Retrieved from [Link]

  • Wikipedia. (n.d.). Plastic. Retrieved from [Link]

  • SciSpace. (n.d.). Estrogen receptor-dependent effects of bisphenol a. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the bisphenol compounds examined for estrogen receptor ERα and ERβ 3,3. Retrieved from [Link]

  • RSC Publishing. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of two-phase polymer particles in supercritical carbon dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterazition of ODPA/BAPP type polyisoimide and its derivatives. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]

Sources

Method

Application Note: Enhancing Polymer Thermal Stability with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

[1] Executive Summary This guide details the utilization of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (referred to herein as Bis-CHZ ) as a high-performance monomer for synthesizing thermally stable, optical-grade...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the utilization of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (referred to herein as Bis-CHZ ) as a high-performance monomer for synthesizing thermally stable, optical-grade polycarbonates. Unlike standard Bisphenol A (BPA), Bis-CHZ incorporates a central cyclohexylidene "cardo" bridge and bulky ortho-cyclohexyl substituents. This unique architecture imparts a dual mechanism of stabilization: structural rigidity (enhancing


) and steric shielding  (improving hydrolytic resistance and solubility).

This protocol provides a validated workflow for the interfacial synthesis of Bis-CHZ polycarbonate and the subsequent characterization of its thermal properties.

Chemical Identity & Structural Advantage[1][2]

  • IUPAC Name: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane[1][2][3][4][5][6]

  • CAS Number: 4221-68-5[1]

  • Synonyms: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol); Hindered Bisphenol Z.

  • Molecular Weight: 432.65 g/mol [7]

Mechanism of Action: The "Cardo" & "Shield" Effect

The thermal and chemical stability of Bis-CHZ derived polymers stems from two specific structural features:

  • The Cardo Effect (Central Loop): The central cyclohexane ring (C1 position) acts as a "cardo" (loop) group. Unlike the isopropylidene bridge in BPA, this cyclic bridge restricts the rotation of the polymer chain, significantly increasing the energy barrier for segmental motion. This directly translates to a higher Glass Transition Temperature (

    
    ).[8]
    
  • Ortho-Cyclohexyl Steric Shielding: The two cyclohexyl groups located ortho to the hydroxyl/carbonate linkage provide massive steric hindrance.

    • Hydrolytic Stability: They shield the carbonate linkage from water and acid/base attack.

    • Solubility: They disrupt efficient chain packing just enough to prevent crystallization, maintaining optical transparency and allowing solubility in non-chlorinated solvents (e.g., Toluene, THF), which is rare for high-heat polycarbonates.

DOT Diagram 1: Structural Stabilization Mechanism[8]

StabilizationMechanism Monomer Bis-CHZ Monomer (CAS 4221-68-5) Feature1 Central Cyclohexylidene (Cardo Group) Monomer->Feature1 Feature2 Ortho-Cyclohexyl Substituents Monomer->Feature2 Effect1 Restricted Chain Rotation Feature1->Effect1 Effect2 Steric Hindrance around Linkage Feature2->Effect2 Effect3 Disrupted Chain Packing Feature2->Effect3 Outcome1 Outcome1 Effect1->Outcome1 Outcome2 Hydrolytic Stability Effect2->Outcome2 Outcome3 Non-Halogen Solubility Effect3->Outcome3

Caption: Structural features of Bis-CHZ leading to enhanced thermal and chemical properties.

Comparative Properties

PropertyStandard BPA PolycarbonateBis-CHZ PolycarbonateBenefit of Bis-CHZ
Glass Transition (

)
~147°C - 150°C> 180°C (Est.)High-heat applications (autoclavable).
Hydrolytic Stability Moderate (prone to hydrolysis)High Long-term durability in humid environments.
Solubility DCM, ChlorobenzeneToluene, THF, DCM Safer processing (Green Chemistry compatible).
Optical Clarity HighHigh Suitable for optical lenses and sensors.[7]
Crystallinity LowVery Low Amorphous structure prevents haze.[7]

Protocol: Interfacial Synthesis of High-Heat Polycarbonate

Objective: Synthesize high-molecular-weight Polycarbonate using Bis-CHZ via interfacial polycondensation. Safety Note: This reaction uses Triphosgene (solid phosgene equivalent). Work in a fume hood. Wear full PPE.[7]

Materials
  • Monomer: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Bis-CHZ), 10.8 g (25 mmol).

  • Precursor: Triphosgene, 2.97 g (10 mmol) (Equivalent to 30 mmol Phosgene).

  • Chain Stopper: p-tert-Butylphenol (PTBP), 0.11 g (0.75 mmol).

  • Catalyst: Triethylamine (TEA), 0.05 mL.

  • Solvent: Dichloromethane (DCM), 100 mL.

  • Aqueous Phase: NaOH (2.4 g) in Water (100 mL).

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, dissolve 2.4 g NaOH in 100 mL deionized water.

    • Add 10.8 g of Bis-CHZ . Stir until the monomer is fully dissolved as the sodium phenolate salt. (Note: The solution may appear viscous due to the bulky monomer).

  • Interfacial Assembly:

    • Add 0.11 g of PTBP (Chain Stopper) to the aqueous solution.

    • Add 100 mL of DCM to the flask. The mixture will form a two-phase system.

    • Cool the mixture to 10–15°C using an ice bath.

  • Phosgenation:

    • Dissolve 2.97 g of Triphosgene in 20 mL DCM in a separate dropping funnel.

    • Slowly add the Triphosgene solution to the vigorously stirred reaction mixture over 30 minutes. Maintain temperature < 20°C.

    • Critical Step: The reaction is exothermic. Rapid addition can cause solvent boiling or hydrolysis of phosgene.

  • Polymerization:

    • After triphosgene addition is complete, add 0.05 mL TEA (Catalyst).

    • Allow the reaction to stir vigorously at room temperature for 1–2 hours. The viscosity of the organic (DCM) layer will increase significantly.

  • Purification:

    • Separate the organic layer using a separatory funnel.

    • Wash 1: Dilute HCl (0.1 N) to neutralize residual base/catalyst.

    • Wash 2-4: Deionized water until the aqueous phase is neutral (pH 7) and free of chloride ions (AgNO3 test).

    • Precipitate the polymer by pouring the viscous DCM solution slowly into 500 mL of vigorously stirred Methanol .

  • Drying:

    • Filter the white fibrous polymer.

    • Dry in a vacuum oven at 100°C for 12 hours to remove residual solvent.

Protocol: Thermal Validation (DSC & TGA)

Objective: Verify the thermal enhancement (


 and 

) of the synthesized polymer.
Differential Scanning Calorimetry (DSC)
  • Instrument: Standard DSC (e.g., TA Instruments Q2000).

  • Sample: 5–10 mg of dried polymer in an aluminum pan.

  • Cycle:

    • Heat 1: 30°C to 250°C @ 10°C/min (Erase thermal history).

    • Cool: 250°C to 30°C @ 10°C/min.

    • Heat 2: 30°C to 250°C @ 10°C/min (Record

      
      ).
      
  • Analysis: Determine the inflection point of the step transition in the second heating scan.

  • Expected Result:

    
     should be observed > 175°C (significantly higher than BPA-PC control at ~150°C).
    
Thermogravimetric Analysis (TGA)
  • Atmosphere: Nitrogen (N2).

  • Ramp: 10°C/min from 50°C to 600°C.[7]

  • Metrics:

    • 
       (Temperature at 5% weight loss): Indicates onset of decomposition.[9]
      
    • Expected Result:

      
      , confirming suitability for high-temperature processing.
      
DOT Diagram 2: Experimental Workflow

Workflow Start Start: Bis-CHZ Monomer Step1 1. Dissolve in NaOH (aq) Form Na-Phenolate Start->Step1 Step2 2. Add DCM + PTBP (Interfacial Setup) Step1->Step2 Step3 3. Add Triphosgene (Phosgenation < 20°C) Step2->Step3 Step4 4. Add TEA Catalyst (Polymerization) Step3->Step4 Step5 5. Wash & Precipitate in Methanol Step4->Step5 Step6 6. Vacuum Dry Step5->Step6 Analysis 7. Thermal Analysis (DSC/TGA) Step6->Analysis

Caption: Step-by-step interfacial polymerization workflow for Bis-CHZ Polycarbonate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (Brittle) Impure MonomerEnsure Bis-CHZ purity >99% (HPLC). Phenolic impurities act as chain terminators.[7]
Yellowing Oxidation / High TempMaintain reaction temp < 20°C. Ensure Nitrogen blanket during drying.[7]
Incomplete Solubility Steric HindranceBis-CHZ dissolves slower than BPA. Increase stirring time in NaOH before adding DCM.
Low Tg Residual SolventThe bulky structure traps solvent. Increase vacuum drying time or temp (up to 120°C).

References

  • PubChem. (2023). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Compound).[1][2][3][4][5][6] National Library of Medicine. Available at: [Link]

  • ResearchGate. (2011). Polycarbonate compositions having improved surface hardness (Patent US 8,470,934 B2).[8] Available at: [Link]

  • Netzsch Analysis. (2023). Glass Transition Temperature of Polycarbonate.[8][9][10][11][12][13][14][15] Available at: [Link]

Sources

Application

Application Note: Formulation and Characterization of High-Performance Epoxy Composites Utilizing 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Audience: Researchers, materials scientists, and polymer chemists. Abstract: This document provides a comprehensive guide to the formulation of advanced epoxy-based composites using 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)c...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, materials scientists, and polymer chemists.

Abstract: This document provides a comprehensive guide to the formulation of advanced epoxy-based composites using 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (BCHC), a specialty bisphenol monomer. We detail the rationale for its use over conventional bisphenols, provide step-by-step protocols for resin synthesis and composite fabrication, and outline key characterization techniques. The unique molecular architecture of BCHC, featuring bulky, saturated rings, is leveraged to create composite materials with superior thermal stability, low moisture absorption, and excellent dielectric properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

Introduction: The Need for Advanced Polymer Matrices

Advanced composites, integral to high-performance applications, derive their properties not only from the reinforcement but critically from the polymer matrix.[1] While Bisphenol A (BPA) based epoxy resins are workhorses in the industry, their utility is constrained in environments requiring extreme thermal resistance, hydrolytic stability, and low dielectric loss.[2] The inherent polarity of the BPA backbone can lead to higher moisture uptake, which degrades thermomechanical properties.

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (BCHC) presents a strategic alternative. Its molecular structure is distinguished by three cyclohexyl groups. These bulky, aliphatic rings introduce significant steric hindrance and hydrophobicity. This architecture is hypothesized to:

  • Increase Glass Transition Temperature (Tg): The rigid, sterically hindered structure restricts polymer chain mobility, leading to superior thermal performance.

  • Reduce Moisture Absorption: The non-polar nature of the cyclohexyl groups lowers the affinity for water compared to more polar backbones.

  • Lower Dielectric Constant: The reduction in polar functional groups per unit volume results in a material with a lower dielectric constant and loss tangent, ideal for high-frequency electronics.

This guide provides the foundational protocols to synthesize a BCHC-based epoxy resin and subsequently fabricate and characterize a high-performance carbon fiber reinforced composite.

Physicochemical Properties of BCHC Monomer

The starting monomer, BCHC, is a white crystalline solid.[3][4] Its purity is critical for achieving a high molecular weight polymer with predictable properties.

PropertyValueSource
IUPAC Name 2-cyclohexyl-4-[1-(3-cyclohexyl-4-hydroxyphenyl)cyclohexyl]phenol[5]
CAS Number 4221-68-5[6][7]
Molecular Formula C₃₀H₄₀O₂[3][7]
Molecular Weight 432.65 g/mol [3][6]
Appearance White to off-white crystalline powder[4]
Melting Point 164-168 °C[4]
Purity (HPLC) >98.0%[3][4]
Solubility Soluble in methanol[4]

Principle of Composite Formulation

The transformation of the BCHC monomer into a structural composite is a multi-stage process. First, the phenolic hydroxyl groups of BCHC are converted into reactive epoxy groups through a glycidylation reaction with epichlorohydrin. The resulting Diglycidyl Ether of BCHC (DGE-BCHC) is a low-viscosity resin. This resin is then mixed with a suitable curing agent, which reacts with the epoxy groups to form a rigid, cross-linked thermoset network. This formulated resin system is used to impregnate a reinforcing fiber, which is then cured under heat and pressure.

G cluster_0 Stage 1: Resin Synthesis cluster_1 Stage 2: Formulation cluster_2 Stage 3: Composite Fabrication BCHC BCHC Monomer (Diol) Resin DGE-BCHC Resin (Liquid Epoxy) BCHC->Resin Glycidylation Reaction Epi Epichlorohydrin Epi->Resin Glycidylation Reaction MixedResin Formulated Resin System Resin->MixedResin CuringAgent Curing Agent (e.g., Aromatic Amine) CuringAgent->MixedResin Fibers Reinforcing Fibers (e.g., Carbon Fiber) Fibers->MixedResin Layup Wet Layup / Impregnation MixedResin->Layup Curing Curing Cycle (Heat & Pressure) Layup->Curing Composite Final Cured Composite Part Curing->Composite

Fig. 1: Overall workflow from BCHC monomer to final composite part.

Protocol 1: Synthesis of DGE-BCHC Epoxy Resin

Objective: To synthesize the diglycidyl ether of BCHC (DGE-BCHC), converting the solid monomer into a processable epoxy resin. This protocol is based on standard etherification chemistry of phenols.

Materials & Equipment:

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (BCHC), >98% purity

  • Epichlorohydrin (ECH), >99% purity

  • Sodium hydroxide (NaOH), pellets

  • Toluene or other suitable azeotropic solvent

  • Deionized water

  • 500 mL four-neck round-bottom flask

  • Mechanical stirrer, reflux condenser, dropping funnel, and thermometer

  • Heating mantle with temperature control

  • Rotary evaporator

Safety Precautions:

  • Epichlorohydrin is a carcinogen and highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including neoprene gloves and safety goggles.

  • Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

Procedure:

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, condenser, dropping funnel, and thermometer. Ensure all glassware is dry.

  • Charge Reactants: Add 43.27 g (0.1 mol) of BCHC and 185.1 g (2.0 mol, a 10-fold molar excess) of epichlorohydrin to the flask. The large excess of ECH minimizes the formation of high molecular weight oligomers.

  • Dissolution: Begin stirring and gently heat the mixture to 60-70 °C to fully dissolve the BCHC monomer.

  • Catalyst Addition: Prepare a 40% (w/w) aqueous solution of NaOH. Slowly add 16.0 g (0.4 mol) of this solution to the reaction mixture via the dropping funnel over 1 hour. Maintain the reaction temperature below 75 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, maintain the mixture at 70 °C with vigorous stirring for 4-5 hours to ensure the reaction goes to completion.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Add 100 mL of toluene to dissolve the product.

    • Wash the organic phase sequentially with 100 mL of 5% NaOH solution and then three times with 100 mL of deionized water until the aqueous layer is neutral (pH 7).

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the toluene and excess epichlorohydrin using a rotary evaporator under reduced pressure.

  • Characterization: The resulting product, DGE-BCHC, should be a viscous, clear to pale yellow liquid. Confirm its identity and purity via:

    • Epoxy Equivalent Weight (EEW) Titration (ASTM D1652): To determine the mass of resin containing one equivalent of epoxy groups. This is crucial for calculating the stoichiometric amount of curing agent needed later.

    • FTIR Spectroscopy: To confirm the disappearance of the phenolic -OH peak (~3300 cm⁻¹) and the appearance of the oxirane ring peak (~915 cm⁻¹).

Protocol 2: Formulation and Curing of a BCHC-Based Carbon Fiber Composite

Objective: To fabricate a test laminate using the synthesized DGE-BCHC resin, a high-performance amine curing agent, and carbon fiber reinforcement.

Materials & Equipment:

  • DGE-BCHC resin (synthesized in Protocol 1)

  • 4,4'-Diaminodiphenyl sulfone (DDS), a high-temperature aromatic amine curing agent.[8]

  • Unidirectional or plain-weave carbon fiber fabric (e.g., 200 g/m²).

  • Vacuum bagging consumables (release film, breather cloth, bagging film, sealant tape).

  • Heated platen press or autoclave.

  • High-shear mixer or planetary mixer.

Formulation: The mixing ratio is based on the stoichiometry between the epoxy groups of the resin and the active amine hydrogens of the curing agent. The stoichiometric amount of amine curing agent per 100 parts of resin (phr) is calculated as: phr = (Amine Equivalent Weight / Epoxy Equivalent Weight) * 100

  • Amine Equivalent Weight (AEW) of DDS: 62.1 g/eq (MW = 248.3 g/mol , 4 active hydrogens)

  • Epoxy Equivalent Weight (EEW) of DGE-BCHC: Determined experimentally (expected ~272 g/eq).

ComponentFunctionParts by Weight
DGE-BCHC ResinMatrix Precursor100
4,4'-DDSCuring Agent~22.8 (Recalculate with actual EEW)
Carbon Fiber FabricReinforcement~60% by final volume

Procedure:

  • Material Preparation:

    • Dry the carbon fiber fabric in an oven at 110 °C for at least 2 hours to remove adsorbed moisture.

    • Preheat the DGE-BCHC resin to ~80 °C to reduce its viscosity for easier mixing.

    • Melt the DDS powder at ~180 °C.

  • Mixing:

    • Carefully add the molten DDS to the preheated DGE-BCHC resin.

    • Mix thoroughly using a high-shear mixer for 5-10 minutes until the DDS is fully dissolved and the mixture is homogeneous.

    • Degas the mixture in a vacuum chamber at 90 °C to remove any entrapped air bubbles.

  • Layup (Wet Impregnation):

    • On a clean, flat tool plate treated with a release agent, place the first ply of carbon fiber fabric.

    • Pour a portion of the formulated resin onto the fabric and use a squeegee to work the resin into the fibers, ensuring complete impregnation.

    • Place the next ply of fabric and repeat the impregnation process. Continue until the desired laminate thickness is achieved (e.g., 8-12 plies).

  • Vacuum Bagging:

    • Place a layer of perforated release film over the laminate stack.

    • Add a breather cloth on top to ensure even vacuum distribution.

    • Seal the entire assembly with bagging film and sealant tape.

    • Apply vacuum to consolidate the laminate and remove excess resin and volatiles.

G cluster_0 Layup Stack l5 Vacuum Bag l4 Breather Cloth l3 Release Film l2 Impregnated Carbon Fiber Plies l1 Tool Plate

Fig. 2: Schematic of a typical vacuum bag layup for composite curing.
  • Curing Cycle:

    • Place the bagged assembly into the heated press or autoclave.

    • Apply pressure (e.g., 50-100 psi).

    • Execute a staged cure cycle. A typical cycle for a DDS-cured system is:

      • Ramp to 135 °C at 2 °C/min and hold for 1 hour.

      • Ramp to 180 °C at 2 °C/min and hold for 2 hours (primary cross-linking).

      • (Optional but recommended) A freestanding post-cure at 200-220 °C for 2 hours to maximize cross-link density and achieve ultimate Tg.

    • Cool down slowly (<3 °C/min) to room temperature before releasing pressure to minimize residual thermal stresses.

  • Demolding: Once cooled, remove the cured laminate from the tool. It can now be cut into specimens for characterization.

Characterization of the Cured Composite

A thorough characterization is essential to validate the performance benefits of the BCHC-based matrix.[9] Testing should be conducted according to established standards (e.g., ASTM, ISO).[10]

PropertyTest MethodInstrumentExpected Outcome vs. Standard BPA EpoxyRationale for Improvement
Glass Transition Temp. (Tg) DSC (ASTM E1356)Differential Scanning CalorimeterHigher The rigid, bulky cyclohexyl structure restricts polymer chain rotation, requiring more thermal energy for motion.
Thermal Stability TGA (ASTM E1131)Thermogravimetric AnalyzerHigher Increased bond strength and cross-link density associated with the rigid backbone.
Flexural Strength & Modulus 3-Point Bending (ASTM D790)Universal Testing MachineComparable or Higher Excellent adhesion to fibers and high matrix stiffness contribute to efficient load transfer.
Water Absorption Immersion Test (ASTM D570)Analytical Balance, Water BathLower The hydrophobic nature of the three aliphatic rings in the BCHC backbone repels water molecules.
Dielectric Constant Dielectric Analysis (ASTM D150)LCR Meter / Dielectric AnalyzerLower Reduced concentration of polar hydroxyl groups and increased free volume from the bulky structure.

Discussion & Field-Proven Insights

The protocols outlined above provide a robust framework for developing BCHC-based composites. The key to success lies in understanding the causality behind each step:

  • Purity is Paramount: The synthesis of DGE-BCHC is sensitive to impurities in the starting monomer, which can terminate chain growth and affect the final EEW. Using HPLC-grade BCHC is strongly recommended.

  • Curing Agent Selection: While DDS was chosen here for high-temperature performance, other curing agents can be used to tailor properties.[11] For example, cycloaliphatic amines can offer a good balance of moderate Tg and lower viscosity for infusion processes.[12] Polyamide curing agents could be used to enhance flexibility and adhesion.[13]

  • Cure Cycle Optimization: The provided cure cycle is a starting point. A full cure kinetics study using DSC is recommended to optimize the ramp rates and hold times to minimize residual stress and ensure complete cross-linking without causing thermal degradation.[8]

Troubleshooting:

  • High Viscosity During Mixing: Ensure the resin and curing agent are sufficiently preheated. If still too high, a small amount of reactive diluent can be considered, though this may compromise the final Tg.

  • Voids in Final Part: This is often due to inadequate degassing of the resin or moisture in the reinforcement fabric. Ensure all materials are thoroughly dried and the vacuum bag has no leaks.

Conclusion

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a highly effective monomer for creating advanced polymer matrices that overcome many limitations of standard bisphenol-based systems. By following the detailed protocols for resin synthesis, composite formulation, and curing, researchers can produce materials with a superior combination of thermal stability, moisture resistance, and electrical insulation properties. These characteristics make BCHC-based composites prime candidates for next-generation components in the aerospace, high-frequency electronics, and specialty automotive sectors.

References

  • Global Substance Registration System (GSRS). 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE. [Link]

  • Google Patents. WO2012044458A1 - Advanced epoxy resin compositions.
  • PubChem. 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. [Link]

  • PubChem. 1,1-Bis(4-hydroxyphenyl)cyclohexane. [Link]

  • PubChem. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. [Link]

  • ResearchGate. Polycarbonate-compositions-having-improved-surface-hardness.pdf. [Link]

  • National Institutes of Health (NIH). Bisphenol A and Related Compounds in Dental Materials. [Link]

  • MDPI. Forming Process and Properties Characterization of High Performance Composites. [Link]

  • ThreeBond Group. Curing Agents for Epoxy Resin. [Link]

  • Google Patents. WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane....
  • MDPI. Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers.... [Link]

  • Kalakar. Curing Agents For Epoxy Coatings. [Link]

  • ResearchGate. Characterizing Composite Materials for High-performance Applications: A Review of Testing Methods. [Link]

  • Intertek. Composites Materials Characterization. [Link]

  • Google Patents. CN103709376A - Preparation method of bisphenol-based epoxy resin curing agent.
  • Preprints.org. Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. [Link]

  • Purdue University. Development and characterization of high-performance kenaf fiber–HDPE composites. [Link]

  • ResearchGate. (PDF) Bisphenols release from dental composite materials. [Link]

  • Altair. Material Characterization of Continuous Fiber Composites. [Link]

  • National Institutes of Health (NIH). Dental Composites – a Low-Dose Source of Bisphenol A?. [Link]

  • Tetra-Functional Epoxy Resins. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. [Link]

  • Wikipedia. Bisphenol Z. [Link]

Sources

Method

exploring 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in pharmaceutical research

Application Note: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in Pharmaceutical Research Abstract This guide provides a comprehensive technical overview of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in Pharmaceutical Research

Abstract

This guide provides a comprehensive technical overview of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5), a sterically hindered bisphenol derivative. Historically utilized as a high-performance antioxidant and stabilizer in medical-grade polymers, this molecule is now emerging as a candidate of interest in neuroprotective research due to its potent radical-scavenging capabilities. This note details protocols for its quantification as a leachable in drug delivery systems, methods for evaluating its antioxidant efficacy in biological matrices, and essential safety profiling regarding endocrine interaction.

Introduction: The Molecule and its Dual Utility

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (often structurally related to "Bisphenol Z" but with additional cyclohexyl shielding) represents a class of hindered phenolic antioxidants .[1]

  • Chemical Identity :

    • CAS : 4221-68-5

    • Structure : A central cyclohexane ring links two phenol groups. Crucially, each phenol bears a bulky cyclohexyl group at the ortho position (position 3) relative to the hydroxyl group.

    • Mechanism : The bulky cyclohexyl groups provide "steric protection" to the phenolic hydroxyl, stabilizing the phenoxy radical formed after scavenging reactive oxygen species (ROS).

  • Pharmaceutical Relevance :

    • Excipient & Material Science : Used to stabilize medical-grade polycarbonates and styrenic polymers against thermal and oxidative degradation during sterilization (autoclaving/irradiation).

    • Therapeutic Potential : Recent investigations suggest neuroprotective properties, likely attributed to its ability to mitigate oxidative stress and inhibit apoptosis in neuronal cells [1, 2].

Application I: Trace Analysis & Leachable Profiling

Context: When used in medical devices (e.g., pre-filled syringes, IV tubing), this compound may migrate into the drug formulation. Regulatory bodies (FDA/EMA) require sensitive detection methods.

Protocol: HPLC-MS/MS Quantitation of Leachables

Objective : Detect and quantify CAS 4221-68-5 at trace levels (ppb) in aqueous drug formulations.

Materials :

  • Column : C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).

  • Mobile Phase B : Acetonitrile (ACN) / Methanol (50:50).

  • Standard : >98% purity reference standard (TCI/Sigma).

Step-by-Step Methodology :

  • Sample Preparation :

    • Extract 5 mL of drug formulation with 5 mL Dichloromethane (DCM) if the matrix is complex.

    • Evaporate DCM under nitrogen; reconstitute in 1 mL Mobile Phase B.

    • Filter through 0.2 µm PTFE filter (hydrophobic analyte).

  • Chromatographic Gradient :

    • 0-1 min: 60% B (Isocratic hold to elute polar matrix).

    • 1-8 min: Linear ramp to 95% B (Elution of hydrophobic bisphenol).

    • 8-10 min: Hold 95% B.

    • Flow rate: 0.4 mL/min; Temp: 40°C.

  • Mass Spectrometry (MRM Mode) :

    • Ionization : ESI Negative Mode (Phenols ionize well in Neg).

    • Precursor Ion : m/z 431.3 [M-H]⁻.

    • Product Ions : Optimize for specific fragments (e.g., loss of cyclohexyl ring).

  • System Suitability :

    • Linearity:

      
       (Range: 1–1000 ng/mL).
      
    • LOD: Target < 5 ng/mL.

Application II: Antioxidant & Neuroprotective Screening

Context: Evaluating the molecule's potential as an active neuroprotective agent against oxidative stress.

Protocol: Cellular ROS Scavenging Assay (PC12 Model)

Objective : Determine if pre-treatment with the compound protects neuronal cells from


-induced oxidative stress.

Experimental Logic : The steric hindrance of the cyclohexyl groups allows the molecule to act as a stable radical trap, preventing the propagation of lipid peroxidation chains in neuronal membranes.

Workflow Diagram :

Neuroprotection_Assay Step1 PC12 Cell Culture (Seeding) Step2 Pre-treatment (1-10 µM Compound) Step1->Step2 24h Adhesion Step3 Induction of Stress (H2O2 / Glutamate) Step2->Step3 2h Incubation Step4 ROS Detection (DCFH-DA Probe) Step3->Step4 30 min Exposure Step5 Readout: Fluorescence Intensity Step4->Step5 Flow Cytometry/Plate Reader

Figure 1: Workflow for evaluating neuroprotective efficacy via ROS scavenging.

Step-by-Step Methodology :

  • Cell Culture : Seed PC12 (pheochromocytoma) cells in 96-well black plates (

    
     cells/well). Differentiate with NGF if neurite outgrowth is a metric.
    
  • Compound Solubilization : Dissolve CAS 4221-68-5 in DMSO (Stock 10 mM). Dilute to working concentrations (0.1, 1, 10 µM) in serum-free medium. Note: Maintain DMSO < 0.1% to avoid cytotoxicity.

  • Pre-incubation : Treat cells for 2–4 hours.

  • Insult : Add

    
     (100 µM final) for 30 minutes to induce oxidative burst.
    
  • Detection :

    • Wash cells with PBS.

    • Add DCFH-DA (10 µM), a cell-permeable fluorogenic probe. Incubate 30 min at 37°C.

    • DCFH-DA is oxidized by intracellular ROS to fluorescent DCF.

  • Analysis : Measure fluorescence (Ex 485 nm / Em 535 nm).

    • Result : Effective neuroprotection is indicated by a statistically significant reduction in fluorescence compared to the

      
      -only control.
      

Application III: Safety Profiling (Endocrine Disruption)

Context: As a bisphenol analogue, "Safety by Design" requires verifying that the bulky cyclohexyl groups prevent binding to Estrogen Receptors (ER), a common toxicity issue with Bisphenol A (BPA).

Protocol: In Silico & In Vitro ER Binding Screen

Objective : Confirm reduced estrogenicity compared to BPA/BPZ.

Logic : The 3-cyclohexyl substituents create a "steric clash" within the ligand-binding domain (LBD) of ER


, theoretically reducing affinity.

Methodology :

  • In Silico Docking (AutoDock Vina) :

    • Target: Human ER

      
       (PDB ID: 1GWR).
      
    • Ligand Prep: Energy minimize the structure of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

    • Comparison: Dock alongside Estradiol (E2) and BPA.

    • Success Criterion: Binding energy (

      
      ) should be significantly higher (less negative) than E2.
      
  • In Vitro Competitor Assay (Polarization) :

    • Use a commercial ER

      
       Competitor Assay Kit (fluorescence polarization).
      
    • Incubate Recombinant ER

      
       with a fluorescent estrogen ligand.
      
    • Titrate the test compound (

      
       to 
      
      
      
      M).
    • Result : If the compound does not displace the fluorescent ligand (high polarization remains), it confirms low/no binding affinity , supporting its safety profile as a medical material.

Summary of Key Properties

PropertyValue/DescriptionRelevance
Molecular Weight 432.64 g/mol High MW reduces volatility and migration potential.
LogP (Predicted) ~10.5Highly lipophilic; requires organic solvents (DCM/DMSO) for extraction.
Melting Point 166–168 °CStable at physiological and sterilization temperatures.
Solubility Methanol, DMSO, TolueneInsoluble in water; accumulates in lipid bilayers (neuroprotection).
Safety Class Skin/Eye Irritant (H315/H319)Handle with PPE; verify removal in final drug product.

References

  • Google Patents. (1978). US Patent 4113672A: Molding expandable styrene polymer particles.
  • PubChem. (n.d.). Compound Summary: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the yield of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane synthesis

Technical Guide: Optimizing the Synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane CAS Registry Number: 4221-68-5 Synonyms: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol); Bisphenol Z analog (hindered) Target Aud...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing the Synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

CAS Registry Number: 4221-68-5 Synonyms: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol); Bisphenol Z analog (hindered) Target Audience: Process Chemists, R&D Scientists, Drug Development Professionals[1]

Executive Summary

This guide addresses the technical barriers in synthesizing 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane , a sterically hindered bisphenol used as a high-performance antioxidant and intermediate. Unlike standard Bisphenol A or Z synthesis, the bulky cyclohexyl group at the ortho position of the phenol ring introduces significant steric impedance, requiring precise kinetic control to maximize yield and regioselectivity.

This document is structured as a dynamic support center, prioritizing causality-driven protocols over static recipes.

Module 1: Reaction Kinetics & Stoichiometry

The Core Challenge: The reaction is an acid-catalyzed condensation of cyclohexanone with 2-cyclohexylphenol . The primary yield-limiting factor is the steric hindrance of the 2-cyclohexyl group, which retards the electrophilic attack at the para position.

Critical Parameters Table
ParameterRecommended RangeScientific Rationale
Molar Ratio (Phenol:Ketone) 4:1 to 6:1 High excess of 2-cyclohexylphenol is non-negotiable. It acts as a solvent to maintain mobility and suppresses the formation of oligomeric by-products (chain extension).
Catalyst System HCl (gas) + Thiol Promoter Strong mineral acid is required to protonate the ketone. A thiol promoter (e.g., 3-mercaptopropionic acid) is essential to stabilize the carbocation intermediate and accelerate the rate-determining step.
Temperature 40°C – 60°C Lower temperatures (<40°C) cause the reaction to stall due to viscosity/kinetics. Higher temperatures (>70°C) promote ortho-alkylation and oxidative coloring.
Water Content < 0.1% Water is a reaction product but also a poison. It deactivates the acid catalyst. Continuous water removal (azeotropic distillation or dehydrating agents) drives equilibrium.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical "fork in the road" where yield is lost to isomers or incomplete reaction.

ReactionPathway Reactants Cyclohexanone + 2-Cyclohexylphenol (Excess) Activated Activated Complex (Thiol-Hemiketal) Reactants->Activated H+ Catalyst Thiol Promoter Carbinol Intermediate Carbinol (Mono-substituted) Activated->Carbinol 1st Substitution (Fast) Target Target Bisphenol (Para-Para Substituted) Carbinol->Target 2nd Substitution (Rate Limiting Step) Impurity1 Ortho-Isomer (Steric Mismatch) Carbinol->Impurity1 High Temp Lack of Thiol Impurity2 Oligomers/Tars Carbinol->Impurity2 Low Phenol Ratio Target->Target Crystallization Purification

Caption: Mechanistic pathway showing the critical role of the thiol promoter in bypassing the high-energy transition state to the target bisphenol.

Module 3: Troubleshooting & FAQs

Scenario A: "My reaction mixture turns dark red/black, and yield is <50%."

Diagnosis: Oxidative degradation of the phenol. Root Cause: 2-cyclohexylphenol is electron-rich and prone to oxidation, especially at elevated temperatures in the presence of strong acids. Corrective Action:

  • Inert Atmosphere: You must purge the reactor with Nitrogen (

    
    ) continuously.
    
  • Antioxidant Loading: Add trace amounts (100-500 ppm) of sodium hydrosulfite (

    
    ) during the reaction to scavenge oxidative species.
    
  • Temperature Cap: Do not exceed 65°C. The coloration is irreversible.

Scenario B: "I see a large 'Mono-condensed' peak on HPLC that won't disappear."

Diagnosis: Stalled reaction at the carbinol intermediate. Root Cause: The second substitution (attaching the second phenol ring) is sterically difficult. As water is generated, the acid catalyst strength drops, and the reaction hits equilibrium before completion. Corrective Action:

  • Dehydration: If using HCl gas, ensure continuous flow to sweep out water. If using solid acid resin, azeotropic removal of water (using toluene or excess phenol) is required.

  • Promoter Check: Verify the thiol promoter is fresh. Thiols can oxidize to disulfides, which are catalytically dead. Add a fresh spike of 3-mercaptopropionic acid (0.2 mol% relative to ketone).

Scenario C: "The product won't crystallize; it remains a sticky oil."

Diagnosis: Impurity entrapment (isomers/phenol) preventing lattice formation. Root Cause: The melting point of the pure compound is ~164-168°C. If the crude purity is <90%, the melting point depression keeps it liquid/amorphous. Corrective Action:

  • Solvent Switch: Do not use pure methanol initially. Use a mixture of Methanol:Water (90:10) or Toluene .

  • Seeding: You must seed the mixture with pure crystals at 50°C.

  • Phenol Removal: The excess 2-cyclohexylphenol must be removed before crystallization. Steam distillation or high-vacuum distillation (150°C @ 5 mmHg) is often necessary to strip the starting material.

Module 4: Validated Experimental Protocol

Safety Note: This reaction involves corrosive acids and toxic phenols. Work in a fume hood.

  • Charge: Into a glass reactor equipped with a stirrer, thermometer, and

    
     inlet, charge 2-cyclohexylphenol  (4.0 eq) and 3-mercaptopropionic acid  (0.05 eq).
    
  • Activate: Heat to 45°C. Purge with

    
    .
    
  • Acidify: Bubble HCl gas until saturation (or add dry cation exchange resin).

  • Feed: Dropwise add Cyclohexanone (1.0 eq) over 2 hours. Crucial: Slow addition prevents localized hot-spots and oligomerization.

  • Digest: Hold at 50°C for 6–10 hours. Monitor by HPLC. Reaction is complete when the "Mono" peak is <1%.

  • Quench: Neutralize with Sodium Carbonate (

    
    ) solution. Wash with hot water to remove salts.
    
  • Strip: Distill off excess 2-cyclohexylphenol under high vacuum.

  • Crystallize: Dissolve residue in Methanol/Water (9:1) at reflux. Cool slowly to 20°C. Filter and dry.

References

  • PubChem. (n.d.).[1] 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Vertex AI Search. (2026). Process for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes (US20050004405A1). Google Patents.

Sources

Optimization

Technical Support Center: Purification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

CAS No: 4221-68-5 Synonyms: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol); Bisphenol Z cyclohexyl analog.[1][2][3] Target Purity: >99.5% (HPLC) Melting Point: 164–168 °C Introduction Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 4221-68-5 Synonyms: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol); Bisphenol Z cyclohexyl analog.[1][2][3] Target Purity: >99.5% (HPLC) Melting Point: 164–168 °C

Introduction

Welcome to the Technical Support Center for sterically hindered bisphenols. This guide addresses the purification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane , a critical monomer used in high-performance optical polycarbonates and polyester resins.

Due to the bulky cyclohexyl groups at the ortho positions, this molecule exhibits significant hydrophobicity and steric hindrance compared to standard Bisphenol A or Z. Consequently, standard purification protocols often fail, leading to "oiling out" or persistent isomer contamination. This guide provides a scientifically validated recrystallization protocol designed to maximize yield while rejecting the primary impurity: 2-cyclohexylphenol .

Module 1: The "Golden Standard" Protocol

Methodology: Methanol/Water Anti-Solvent Recrystallization

While aromatic solvents (Toluene) can be used, the Methanol/Water system is preferred for removing unreacted phenols and inorganic catalyst residues. The high solubility of the phenol impurities in aqueous methanol ensures they remain in the mother liquor.

Reagents Required:
  • Solvent A: Methanol (HPLC Grade)

  • Solvent B (Anti-solvent): Deionized Water

  • Reducing Agent (Optional): Sodium Dithionite (

    
    ) – Prevents oxidation/yellowing.
    
Step-by-Step Workflow:
  • Dissolution (Saturation):

    • Charge crude 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane into a reactor.

    • Add Methanol (approx. 3–5 mL per gram of solid).

    • Heat to reflux (65 °C) .

    • Critical Check: If the solution is yellow/orange, add 0.1% w/w Sodium Dithionite dissolved in a minimum amount of water. Stir for 15 mins.

  • Hot Filtration:

    • Filter the hot solution through a heated funnel (or celite pad) to remove insoluble oligomers or mechanical debris.

    • Note: Do not allow the solution to cool below 50 °C during this step to prevent premature crystallization.

  • Crystallization (The "Cloud Point" Method):

    • Maintain the filtrate at 55–60 °C .

    • Slowly add warm water (50 °C) dropwise with vigorous stirring.

    • Stop point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.

    • Reheat slightly to clarify the solution (dissolve the cloudiness).

  • Controlled Cooling:

    • Ramp down temperature: 60 °C

      
       25 °C over 2–3 hours .
      
    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows "Ostwald Ripening," producing larger, purer crystals.

    • Final chill: Hold at 0–5 °C for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Wash the cake with a cold 80:20 Methanol:Water mixture.

    • Dry: Vacuum dry at 80 °C for 12 hours.

Module 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the solution enters a metastable region where the product prefers to separate as an oil rather than a solid. Root Causes:

  • Too much water: You exceeded the metastable limit.

  • Too many impurities: High levels of 2-cyclohexylphenol depress the melting point.

  • Temperature too high: You added water while the solution was boiling, causing immediate phase separation. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small volume of pure Methanol to shift the solvent composition back.

  • Seed the solution with a pure crystal at 50 °C before cooling.

Q2: The final crystals are slightly yellow. How do I fix this?

Diagnosis: Phenolic oxidation. Sterically hindered phenols can form quinone methides (yellow/red) upon oxidation. Fix:

  • Chemical: Add Sodium Dithionite (0.1 wt%) or Sodium Borohydride (trace) during the initial dissolution.

  • Physical: Perform a "charcoal treatment." Add activated carbon (1-3 wt%) to the hot methanol solution, stir for 30 mins, and filter hot before adding water.

Q3: The melting point is low (e.g., 158–160 °C).

Diagnosis: Isomer contamination or solvent inclusion. Fix:

  • Isomers: The ortho-para isomer is more soluble than the target para-para isomer. Repeat the recrystallization but use slightly more methanol to keep the isomer in solution.

  • Solvent Trap: The bulky cyclohexyl groups can trap solvent molecules. Ensure vacuum drying is performed at

    
    80 °C under high vacuum (<10 mbar).
    

Module 3: Visualizing the Workflow

Recrystallization Logic Flow

RecrystallizationProcess Start Crude 1,1-Bis(3-cyclohexyl- 4-hydroxyphenyl)cyclohexane Dissolve Dissolve in Hot Methanol (65°C) Start->Dissolve CheckColor Is solution Yellow? Dissolve->CheckColor AddRed Add Na2S2O4 / Charcoal CheckColor->AddRed Yes Filter Hot Filtration (Remove insolubles) CheckColor->Filter No AddRed->Filter AntiSolvent Add Warm Water until Cloud Point Filter->AntiSolvent Cooling Slow Cooling (60°C -> 5°C over 3h) AntiSolvent->Cooling PhaseCheck Did Oil form? Cooling->PhaseCheck Reheat Reheat & Add Methanol PhaseCheck->Reheat Yes (Oiling Out) FilterFinal Filtration & Wash (Cold MeOH/H2O) PhaseCheck->FilterFinal No (Crystals) Reheat->Cooling Dry Vacuum Dry (80°C, 12h) FilterFinal->Dry

Caption: Step-by-step logic flow for the purification process, including decision nodes for color correction and phase separation (oiling out).

Module 4: Scientific Data & Critical Parameters

Solubility Profile

The solubility differential is the engine of this purification. The target molecule is a "Double-Cyclohexyl Bisphenol," making it significantly more hydrophobic than Bisphenol A.

Solvent SystemTemperatureSolubility StatusRole
Methanol 25 °CModeratePrimary Solvent
Methanol 65 °CHighPrimary Solvent
Water 25–100 °CInsolubleAnti-Solvent
Toluene 25 °CHighAlternative Solvent
Heptane 25 °CLowAlternative Anti-Solvent
Impurity Rejection Mechanism
  • 2-Cyclohexylphenol (Starting Material): Monofunctional phenol. Highly soluble in Methanol/Water mixtures even at low temperatures. It remains in the filtrate (mother liquor).

  • Oligomers: Often insoluble in Methanol. Removed during the Hot Filtration step.

  • Isomers (o,p'): Structural defects disrupt crystal packing. Slow cooling excludes these defects from the growing crystal lattice.

References

  • Mitsubishi Gas Chemical Co Inc. (2005). Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes.[4][5] US Patent Application 20050004405A1. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Polymorphs of 1,1-bis(4-hydroxyphenyl)cyclohexane and multiple Z′ crystal structures. Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting common issues in 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane synthesis

Technical Support Center: Synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Welcome to the technical support guide for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Welcome to the technical support guide for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in this synthetic process.

Introduction

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a bisphenol compound synthesized via an acid-catalyzed Friedel-Crafts alkylation reaction between 2-cyclohexylphenol and cyclohexanone.[1][2] This electrophilic aromatic substitution reaction requires careful control of reaction parameters to ensure high yield and purity.[3] This guide will address common issues encountered during the synthesis, from low product yield to purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane?

A1: The synthesis is a classic example of a Friedel-Crafts alkylation. The mechanism involves three primary steps:

  • Carbocation Formation: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon highly electrophilic and facilitating the formation of a tertiary carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich 2-cyclohexylphenol ring acts as a nucleophile, attacking the carbocation. This occurs twice, adding two 2-cyclohexylphenol molecules to the central cyclohexyl ring.

  • Deprotonation: The intermediate loses protons to regenerate the aromaticity of the phenol rings and the acid catalyst, yielding the final product.[4]

Q2: Which acid catalysts are most effective for this synthesis?

A2: Both Brønsted acids (like sulfuric acid or hydrochloric acid) and Lewis acids (like AlCl₃ or FeCl₃) can catalyze this reaction.[5][6] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or acidified zeolites, are also widely used, particularly in industrial settings, as they simplify catalyst removal and minimize corrosion.[7][8] The choice of catalyst can significantly impact reaction rate, selectivity, and the formation of byproducts.

Q3: What are the key safety precautions for this synthesis?

A3: The primary hazards are associated with the corrosive nature of the acid catalysts and the handling of organic solvents.

  • Corrosive Acids: Always handle strong acids like H₂SO₄ or Lewis acids like AlCl₃ in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Organic Solvents: Phenols and chlorinated solvents can be toxic and should be handled with care to avoid inhalation and skin contact.

  • Exothermic Reaction: The reaction can be exothermic. Monitor the temperature closely, especially during the initial stages, and have a cooling bath ready if needed.

Troubleshooting Guide

Category 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I fix this?

A: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions.

  • Potential Cause 1: Inactive or Insufficient Catalyst

    • Explanation: The acid catalyst is crucial for activating the cyclohexanone. If the catalyst is old, has absorbed moisture (especially Lewis acids), or is used in insufficient quantity, the reaction will not proceed efficiently. Catalyst activity can also decline over time in reusable systems.[9]

    • Solution:

      • Use a fresh, anhydrous catalyst. For Lewis acids like AlCl₃, ensure it is a fine, free-flowing powder.

      • Increase the catalyst loading. Refer to the table below for typical ranges.

      • For solid acid resins, ensure they have been properly activated and have not exceeded their operational lifetime.

  • Potential Cause 2: Poor Quality of Reagents

    • Explanation: Impurities in the 2-cyclohexylphenol or cyclohexanone can interfere with the reaction. Water is a particularly problematic impurity as it can deactivate the catalyst.

    • Solution:

      • Use high-purity reagents. Consider purifying the starting materials if their quality is uncertain. Cyclohexanone can be distilled, and 2-cyclohexylphenol can be recrystallized.

      • Ensure all glassware is thoroughly dried before use to prevent introducing moisture.

  • Potential Cause 3: Suboptimal Reaction Temperature

    • Explanation: Like most chemical reactions, this synthesis has an optimal temperature range. If the temperature is too low, the reaction rate will be very slow. If it's too high, it can lead to the formation of undesired side products and decomposition.[10]

    • Solution:

      • Monitor the internal reaction temperature carefully.

      • Optimize the temperature based on literature protocols for the specific catalyst being used. A typical range is 40-80°C.

  • Potential Cause 4: Incorrect Stoichiometry

    • Explanation: The reaction requires two equivalents of 2-cyclohexylphenol for every one equivalent of cyclohexanone. Using an excess of the phenol is common to drive the reaction to completion and can help suppress some side reactions.[3]

    • Solution:

      • Ensure the molar ratio of 2-cyclohexylphenol to cyclohexanone is at least 2:1. An excess of the phenol (e.g., 3:1 or higher) is often beneficial.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low product yield.

Category 2: Impurity Formation and Identification

Q: My final product is impure. What are the common byproducts and how can I minimize their formation?

A: Impurity formation is a common challenge, often due to side reactions or incomplete reaction.

  • Potential Impurity 1: Isomeric Byproducts

    • Explanation: The alkylation can occur at the ortho position relative to the hydroxyl group, leading to the formation of ortho,para'- or ortho,ortho'- isomers instead of the desired para,para'- product. The regioselectivity is influenced by the catalyst and reaction temperature.[11]

    • Minimization Strategy:

      • Catalyst Choice: Certain catalysts favor para-substitution. Sterically hindered catalysts can sometimes improve selectivity.

      • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para-isomer.

  • Potential Impurity 2: Mono-alkylated Product

    • Explanation: This occurs when cyclohexanone reacts with only one molecule of 2-cyclohexylphenol.

    • Minimization Strategy:

      • Stoichiometry: Use a molar excess of 2-cyclohexylphenol to increase the probability of the second alkylation occurring.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for the second substitution to complete.

  • Potential Impurity 3: Products from Cyclohexanone Self-Condensation

    • Explanation: Under acidic conditions, cyclohexanone can undergo self-condensation reactions, leading to various oligomeric byproducts.

    • Minimization Strategy:

      • Controlled Addition: Add the cyclohexanone slowly to the mixture of 2-cyclohexylphenol and catalyst. This maintains a low concentration of free cyclohexanone, disfavoring self-condensation.

Table 1: Typical Reaction Conditions and Parameters
ParameterRecommended RangeRationale
Molar Ratio (Phenol:Ketone) 3:1 to 10:1An excess of phenol drives the reaction towards the di-substituted product and minimizes ketone self-condensation.[3]
Catalyst Loading (H₂SO₄) 5-15 mol%Provides sufficient catalytic activity without excessive side reactions or charring.
Temperature 40 - 80 °CBalances reaction rate with selectivity. Higher temperatures can lead to more isomeric impurities.[10]
Reaction Time 4 - 24 hoursDependent on temperature and catalyst. Monitor by TLC or HPLC to determine completion.
Category 3: Purification Challenges

Q: I am having difficulty purifying the final product. What are the best methods?

A: Purifying 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane often requires multiple steps to remove unreacted starting materials and byproducts.

  • Step 1: Neutralization and Workup

    • Explanation: After the reaction is complete, the acid catalyst must be neutralized.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Slowly add a base (e.g., sodium bicarbonate solution) until the mixture is neutral.

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Crystallization

    • Explanation: Crystallization is a powerful technique for purifying the solid product. The choice of solvent is critical.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less so. A mixed solvent system, such as methanol/water or toluene/heptane, is often effective.[12][13]

      • Allow the solution to cool slowly to induce crystallization. Cooling too quickly can trap impurities.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Step 3: Column Chromatography

    • Explanation: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be used to separate the desired product from closely related impurities.

    • Protocol:

      • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) by analyzing the crude mixture by TLC.

      • Load the crude product onto a silica gel column and elute with the chosen solvent system, collecting fractions.

      • Combine the pure fractions and remove the solvent to yield the purified product.

General Synthesis and Purification Workflow

SynthesisWorkflow Start Combine Phenol & Catalyst AddKetone Slowly Add Cyclohexanone Start->AddKetone Reaction Heat & Stir (40-80°C, 4-24h) AddKetone->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Monitor->Reaction Incomplete Workup Neutralize, Extract, & Concentrate Monitor->Workup Complete Purify Purification (Crystallization/Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A typical workflow for synthesis and purification.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014043188A1 - Process for producing phenol and/or cyclohexanone from cyclohexylbenzene.
  • Google Patents. (n.d.). US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes.
  • Google Patents. (n.d.). WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom.
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US1917823A - Method for manufacture of cyclohexylphenols.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols. Retrieved from [Link]

  • IOPscience. (n.d.). Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene. Retrieved from [Link]

  • OSTI.gov. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the FC alkylation a. Retrieved from [Link]

  • ACS Publications. (2024, February 14). Synergistic Catalysts of Lewis Acid and Brønsted Acid for Highly Efficient Preparation of Bisphenol Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012036819A1 - Dehydrogenation process of cyclohexanone and phenol compositions.
  • ResearchGate. (n.d.). Synthesis of Bisphenol Z: An Organic Chemistry Experiment. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Synthesis of Bisphenol A with Heterogeneous Catalysts. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US20200047170A1 - Catalyst system and process for producing bisphenol-a.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol.
  • TU Delft Research Portal. (n.d.). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aege. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. Retrieved from [Link]

  • Google Patents. (n.d.). US4433194A - Purification of cyclohexane.
  • PubChem. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Welcome to the technical support guide for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the significant solubility challenges encountered when working with this compound. Our goal is to empower researchers, chemists, and drug development professionals to overcome solubility hurdles and ensure successful reaction outcomes.

Understanding the Molecule: A Duality of Properties

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a large, sterically hindered bisphenol. Its molecular structure is the root of its solubility challenges. It possesses:

  • A large, nonpolar core: Three cyclohexyl rings create a significant hydrophobic surface area (predicted XlogP of 10.5), favoring dissolution in nonpolar solvents.[1][2]

  • Two polar hydroxyl groups: These phenolic groups are capable of hydrogen bonding, suggesting affinity for polar, protic solvents.[3]

This dual nature means that few single solvents can effectively solvate both the hydrophobic backbone and the hydrophilic functional groups, leading to poor solubility in many common reaction media.

Section 1: Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is not dissolving, or is only partially soluble, in my chosen reaction solvent (e.g., Toluene, THF, Dichloromethane). What should be my first step?

A1: This is the most common issue. The initial insolubility stems from a mismatch between the solvent's properties and the compound's dual characteristics.

  • Causality: Nonpolar solvents like Toluene may interact with the cyclohexyl groups but fail to solvate the polar hydroxyls. Conversely, moderately polar solvents like Tetrahydrofuran (THF) may interact with the hydroxyls but struggle to dissolve the large hydrocarbon structure.

  • Immediate Action - The Co-Solvent Approach: The most effective first step is to introduce a co-solvent. A co-solvent system works by creating a blended medium with properties intermediate to the individual solvents, capable of solvating both parts of the molecule.[4][5]

    • For Nonpolar Systems (e.g., Toluene): Add a small percentage (start with 5-10% v/v) of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents excel at disrupting the intermolecular hydrogen bonding between the phenolic groups, allowing the primary solvent to better solvate the nonpolar core.

    • For Polar Aprotic Systems (e.g., THF, Acetone): If solubility is still limited, the issue may be the large nonpolar domain. Adding a small amount of a less polar, but miscible, solvent like 1,4-Dioxane or Toluene can sometimes improve solvation of the cyclohexyl rings.

  • See Protocol 2.1 for a systematic approach to optimizing co-solvent ratios.

Q2: I managed to dissolve the compound with heat, but it crashed out of solution as the reaction proceeded or cooled. How can I prevent this?

A2: This indicates you've created a supersaturated solution that is not stable at the reaction or post-reaction temperature. While heating increases kinetic energy and can force dissolution, it doesn't guarantee stability.

  • Causality: The solubility of many compounds, including bisphenols, increases with temperature.[6] However, if the reaction consumes a reagent or generates a product that alters the solvent polarity, the compound's solubility can decrease, causing it to precipitate. More commonly, the solution is simply not thermodynamically stable at lower temperatures.

  • Solutions:

    • Maintain Elevated Temperature: If the reaction allows, maintain the temperature at which the compound is soluble throughout the process and subsequent workup steps.

    • Employ a Co-Solvent System: A well-chosen co-solvent system (see Q1) provides thermodynamic stability that is less dependent on temperature. The goal is to achieve true solvation, not just a temporary supersaturated state.

    • Hot Filtration: If the product is also soluble at high temperatures, a hot filtration step can be used to remove any unreacted starting material before cooling, though this is often not ideal for reaction efficiency.

Q3: Can I use heat to improve solubility? What are the thermal stability limits of this compound?

A3: Yes, heating is a viable strategy, but it must be done with caution. The compound has a melting point of approximately 164-168°C.[7]

  • Expert Insight: While the melting point provides a general idea of thermal stability, decomposition can occur at lower temperatures, especially during prolonged heating. The multiple cyclohexyl groups are the most likely points of thermal decomposition. Studies on cyclohexane show its decomposition begins with C-C bond fission to form diradicals at elevated temperatures.[8][9]

  • Recommended Protocol:

    • Start by gently warming the solvent mixture to 50-60°C with stirring.

    • Incrementally increase the temperature, monitoring for dissolution.

    • Crucially, do not exceed 120-130°C for extended periods in an inert atmosphere to minimize the risk of degradation. Always run a small-scale test and check for discoloration (yellowing or browning) as an indicator of decomposition. Use TLC or LCMS to confirm the integrity of the material after heating.

Q4: My reaction involves a strong base (e.g., NaOH, K2CO3). How does this affect solubility?

A4: The presence of a base can dramatically improve solubility in polar solvents. This is a chemical modification approach.

  • Mechanism - Deprotonation: The phenolic hydroxyl groups are acidic. A base will deprotonate one or both of these groups to form a phenoxide salt. This ionic salt is significantly more polar than the neutral parent molecule and will be much more soluble in polar solvents like water, methanol, ethanol, or DMSO.

  • Practical Application: If your reaction conditions are compatible, adding a stoichiometric amount of base can be a primary solubilization strategy. For example, in Williamson ether synthesis or esterification reactions, the in situ formation of the phenoxide is often the key to achieving a homogeneous reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

  • What is the general solubility profile of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane?

    • It is a white, crystalline solid.[7][10][11] Published data indicates it is soluble or nearly transparent in Methanol.[7][12][13] Based on its structure, it is expected to have low solubility in water and nonpolar aliphatic hydrocarbons (e.g., hexane) but moderate to good solubility in chlorinated solvents (DCM, Chloroform), ethers (THF, 1,4-Dioxane), and polar aprotic solvents (Acetone, DMF, DMSO), especially with heating.

  • Are there any advanced solubilization techniques for this type of molecule?

    • Yes, for applications like formulation and drug delivery, several advanced methods exist.[14] These include:

      • Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic core, increasing aqueous solubility.[4]

      • Co-crystallization: Forming a new crystalline solid with a second compound (a "coformer") that has improved solubility properties.[5][15]

      • Amorphous Solid Dispersions: Converting the crystalline material into a higher-energy amorphous state, often stabilized within a polymer matrix, which can significantly enhance dissolution rates.[16]

  • Why is understanding solubility so critical for my reaction?

    • Poor solubility is a leading cause of failed or low-yielding reactions. If the starting material is not fully dissolved, the reaction can only occur on the surface of the solid particles. This leads to slow reaction rates, incomplete conversions, and results that are difficult to reproduce. Achieving a homogeneous solution ensures that the reagents can interact effectively at the molecular level.

Section 3: Experimental Protocols & Data

Protocol 3.1: Systematic Solvent and Co-Solvent Screening

This protocol provides a methodical way to identify a suitable solvent system for a target concentration (e.g., 0.1 M).

  • Preparation: Weigh 43.3 mg (0.1 mmol) of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane into several separate, small glass vials with stir bars.

  • Single Solvent Screening (Room Temperature):

    • To each vial, add 1.0 mL of a single test solvent (e.g., Toluene, THF, Dichloromethane, Acetone, Methanol, DMF).

    • Stir vigorously for 30 minutes at room temperature.

    • Record observations using the qualitative scale in Table 1.

  • Single Solvent Screening (Elevated Temperature):

    • For solvents where the compound was not fully soluble, place the vials in a heated stirring block.

    • Increase the temperature in 20°C increments (e.g., 40°C, 60°C, 80°C), holding for 15 minutes at each step.

    • Record the temperature at which full dissolution occurs. Note any signs of degradation.

  • Co-Solvent Screening (Room Temperature):

    • Select a primary solvent from step 2 that is compatible with your reaction but showed poor solubility (e.g., Toluene).

    • Prepare stock mixtures of this primary solvent with a co-solvent (e.g., DMF) in ratios of 95:5, 90:10, and 80:20 (v/v).

    • Add 1.0 mL of each co-solvent mixture to fresh vials of the compound and stir for 30 minutes.

    • Record observations.

  • Selection: Choose the simplest solvent system (single solvent preferred, with minimal heating) that achieves complete and stable dissolution at your desired reaction concentration.

Data Summary Table

Table 1: Qualitative Solubility of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in Common Solvents

SolventPolarity IndexH-Bonding AbilityExpected Solubility (Room Temp)Expected Solubility (with Heat)
Toluene2.4LowPoorModerate
Dichloromethane3.1LowModerateGood
Tetrahydrofuran (THF)4.0Medium (Acceptor)ModerateGood
Acetone5.1Medium (Acceptor)Moderate-GoodExcellent
Methanol5.1High (Donor/Acceptor)Good[7][12][13]Excellent
N,N-Dimethylformamide (DMF)6.4High (Acceptor)GoodExcellent
Dimethyl Sulfoxide (DMSO)7.2High (Acceptor)ExcellentExcellent

Note: This table is based on chemical principles and published data for methanol. Experimental verification via Protocol 3.1 is essential.

Section 4: Visual Guides & Workflows

Troubleshooting Flowchart for Solubility Issues

This diagram outlines the decision-making process when encountering solubility problems with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Solubility_Troubleshooting start Start: Compound Insoluble in Primary Solvent check_base Is a base compatible with the reaction? start->check_base add_base Add stoichiometric base to form phenoxide salt. (e.g., K2CO3, NaOH) check_base->add_base Yes try_heat Can the reaction be heated? check_base->try_heat No success Success: Homogeneous Solution add_base->success heat_protocol Gently heat solvent (50-80°C). Monitor for dissolution and degradation. try_heat->heat_protocol Yes cosolvent Implement Co-Solvent Strategy (See Protocol 3.1) try_heat->cosolvent No check_degradation Degradation observed? heat_protocol->check_degradation check_degradation->cosolvent Yes / Still Insoluble check_degradation->success No / Soluble cosolvent->success Soluble fail Re-evaluate primary solvent or reaction conditions. cosolvent->fail Still Insoluble

Caption: Decision workflow for troubleshooting solubility.

Mechanism of Co-Solvency

This diagram illustrates how a co-solvent system effectively dissolves 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane by satisfying its dual chemical nature.

CoSolvency_Mechanism cluster_compound 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Compound SolventA Primary Solvent (e.g., Toluene) SolventA->Compound Solvates large hydrophobic core SolventB Co-Solvent (e.g., DMF) SolventB->Compound Solvates polar hydroxyl groups via H-bond acceptance

Caption: How co-solvents solvate different molecular regions.

References

  • Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. PubChem Lite. [Link]

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2. PubChem. [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. National Center for Biotechnology Information (PMC). [Link]

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Royal Society of Chemistry Publishing. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. Europe PMC. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. [Link]

  • Competitive solubilization of low-molecular-weight polycyclic aromatic hydrocarbons mixtures in single and binary surfactant micelles. ResearchGate. [Link]

  • Thermal decomposition kinetic of 1,1-di(tert-butylperoxy)cyclohexane in organic solvents. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences. [Link]

Sources

Optimization

preventing degradation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane during polymerization

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. This guide provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent degradation of this monomer during polymerization and ensure the synthesis of high-quality polymers.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane during polymerization?

A1: The degradation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane during polymerization, particularly at the high temperatures required for melt polycondensation, is primarily due to thermo-oxidative degradation . The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored byproducts and result in a yellow or discolored polymer.[1][2][3] This process is exacerbated by the presence of oxygen, impurities in the monomer, and residual catalysts.[4]

Q2: My final polymer is yellow. What is the most likely cause and how can I prevent it?

A2: A yellow discoloration in your final polycarbonate or polyester is a common sign of degradation.[3] The yellowing is typically caused by the formation of chromophores resulting from the oxidation of the phenolic monomer.[1][2]

Prevention Strategies:

  • Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize contact with oxygen.[2]

  • High-Purity Monomers: Ensure the 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane monomer is of high purity, as impurities can catalyze degradation.[5]

  • Antioxidants: Utilize a synergistic blend of primary (hindered phenol) and secondary (phosphite) antioxidants to protect the monomer and growing polymer chains from oxidation.[1][6]

  • Optimal Temperature Control: Avoid excessive temperatures during polymerization, as this accelerates degradation reactions.[7]

Q3: What is the role of an inert atmosphere in the polymerization process?

A3: An inert atmosphere, typically nitrogen or argon, is crucial to prevent the thermo-oxidative degradation of the bisphenol monomer. Oxygen can react with the phenolic groups, especially at high temperatures, initiating a chain reaction of free radical formation that leads to colored degradation products and can affect the final molecular weight and properties of the polymer. By displacing oxygen, an inert atmosphere significantly enhances the thermal stability of the reaction mixture.

Q4: Can residual catalysts from the monomer synthesis affect the polymerization?

A4: Yes, residual catalysts or other impurities from the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane can have a detrimental effect on polymerization.[4] Acidic or basic impurities can interfere with the polymerization catalyst, affect the reaction rate, and promote side reactions that lead to polymer discoloration and lower molecular weight. It is essential to use a highly purified monomer for consistent and high-quality polymer synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during the polymerization of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, their probable causes, and recommended solutions.

Issue 1: Polymer Discoloration (Yellowing)
Probable Cause Underlying Mechanism Recommended Solution & Protocol
Oxygen Presence Thermo-oxidative degradation of the phenolic hydroxyl groups, leading to the formation of quinone-type structures which are colored.[1]Solution: Implement a robust inert atmosphere protocol. Protocol: Purge the reaction vessel with dry nitrogen or argon for at least 30 minutes before heating. Maintain a positive pressure of the inert gas throughout the polymerization process.
Monomer Impurities Trace metals or organic byproducts from the monomer synthesis can catalyze oxidation reactions.[5]Solution: Purify the 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane monomer. Protocol: Recrystallize the monomer from a suitable solvent system (e.g., an alcohol/water mixture) to remove impurities.[5]
Inadequate Antioxidant Package Insufficient protection against free radical formation and hydroperoxide decomposition at high temperatures.Solution: Incorporate a synergistic antioxidant system. Protocol: Add a combination of a hindered phenolic primary antioxidant (e.g., Irganox 1010, 0.1-0.3 wt%) and a phosphite secondary antioxidant (e.g., Irgafos 168, 0.1-0.3 wt%) to the monomer mixture before starting the polymerization.[1][6]
Excessive Reaction Temperature or Time High thermal stress leads to increased rates of degradation reactions.[7]Solution: Optimize the temperature and time profile of the polymerization. Protocol: For melt polymerization, use a staged heating profile, starting at a lower temperature to initiate the reaction and gradually increasing to the final polycondensation temperature. Monitor the reaction progress (e.g., by measuring melt viscosity or by-product removal) to avoid unnecessarily long reaction times.
Issue 2: Low Molecular Weight of the Final Polymer
Probable Cause Underlying Mechanism Recommended Solution & Protocol
Chain Termination by Impurities Impurities in the monomer or solvent can react with the growing polymer chains, terminating their growth prematurely.Solution: Ensure high purity of all reactants and solvents. Protocol: Purify the 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane monomer as described above. Use high-purity grade co-monomers (e.g., diphenyl carbonate, phosgene) and anhydrous solvents.
Inefficient Removal of By-products In polycondensation reactions, the equilibrium must be shifted towards the polymer by removing the small molecule by-product (e.g., phenol in melt polymerization with diphenyl carbonate, or HCl in interfacial polymerization with phosgene).[7]Solution: Optimize the by-product removal process. Protocol (Melt Polymerization): Apply a high vacuum (e.g., <1 Torr) during the final stages of polycondensation to effectively remove phenol.[7] Protocol (Interfacial Polymerization): Use an efficient acid scavenger (e.g., an aqueous base) in the aqueous phase to neutralize the HCl by-product.
Incorrect Stoichiometry An imbalance in the molar ratio of the diol (1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane) and the co-monomer (e.g., diphenyl carbonate) will limit the achievable molecular weight.Solution: Accurately measure and control the stoichiometry of the reactants. Protocol: Use high-precision balances to weigh the monomers. For volatile co-monomers, account for any potential loss during handling and charging of the reactor.
Catalyst Deactivation Impurities or side reactions can deactivate the polymerization catalyst.Solution: Use a purified monomer and ensure an inert reaction environment. If catalyst deactivation is suspected, consider adding a small additional amount of catalyst during the polymerization.

III. Experimental Protocols and Methodologies

Best Practices for Melt Polycondensation

This protocol provides a general guideline for the melt polycondensation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane with diphenyl carbonate.

  • Reactor Setup:

    • Use a glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a distillation column, and a vacuum port.

    • Ensure all glassware is thoroughly dried to prevent hydrolytic degradation.

  • Charging the Reactor:

    • Charge the reactor with equimolar amounts of high-purity 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane and diphenyl carbonate.

    • Add the antioxidant package (e.g., 0.1 wt% hindered phenol and 0.1 wt% phosphite antioxidant).

    • Add the polymerization catalyst (e.g., a zinc or tin-based catalyst).

  • Polymerization Stages:

    • Stage 1 (Pre-polymerization): Heat the mixture to 180-220°C under a nitrogen atmosphere. Phenol will start to distill off.

    • Stage 2 (Polycondensation): Gradually increase the temperature to 250-280°C while slowly applying a vacuum to facilitate the removal of phenol.

    • Stage 3 (Final Polycondensation): Increase the temperature to 280-300°C and apply a high vacuum (<1 Torr) to drive the reaction to completion and achieve a high molecular weight.[7] The reaction is typically monitored by the increase in melt viscosity.

  • Polymer Isolation:

    • Once the desired viscosity is reached, cool the reactor under nitrogen.

    • The polymer can be extruded from the reactor or dissolved in a suitable solvent for further processing.

Analytical Methods for Degradation Analysis
  • UV-Vis Spectroscopy: To quantify the yellowing of the polymer by measuring the absorbance in the visible spectrum.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in the chemical structure, such as the formation of carbonyl groups resulting from oxidation.[6]

  • High-Performance Liquid Chromatography (HPLC): To separate and identify low molecular weight degradation products and unreacted monomers.[8][9]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer, which can indicate chain scission due to degradation.

IV. Visualizations

Degradation and Prevention Workflow

cluster_problem Problem: Polymer Degradation cluster_causes Primary Causes cluster_solutions Preventative Solutions cluster_outcome Desired Outcome Degradation Degradation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Oxygen Presence of Oxygen Degradation->Oxygen HighTemp High Polymerization Temperature Degradation->HighTemp Impurities Monomer Impurities Degradation->Impurities Antioxidants Add Antioxidants (Phenolic + Phosphite) Degradation->Antioxidants Mitigated by InertAtmosphere Use Inert Atmosphere (N2, Ar) Oxygen->InertAtmosphere TempControl Optimize Temperature Profile HighTemp->TempControl Purification Monomer Purification Impurities->Purification HighQualityPolymer High-Quality, Colorless Polymer InertAtmosphere->HighQualityPolymer Antioxidants->HighQualityPolymer Purification->HighQualityPolymer TempControl->HighQualityPolymer

Caption: Workflow for preventing degradation.

Synergistic Action of Antioxidants

cluster_oxidation Oxidation Cycle cluster_antioxidants Antioxidant Intervention Polymer Polymer Chain PeroxyRadical Peroxy Radical (ROO•) Polymer->PeroxyRadical Initiation (Heat, O2) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide Propagation Hydroperoxide->PeroxyRadical Decomposition HinderedPhenol Hindered Phenol (Primary Antioxidant) HinderedPhenol->PeroxyRadical Scavenges Phosphite Phosphite (Secondary Antioxidant) Phosphite->Hydroperoxide Decomposes

Caption: Synergistic antioxidant mechanism.

V. References

  • Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom. (Google Patents)

  • Degradation and stabilization of polycarbonate during high temperature shearing. (ResearchGate)

  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (ResearchGate)

  • Effect of polycondensation temperature on the melt transesterification... (ResearchGate)

  • Polyester Dye-Resist Agent: Prevent Reactive Dye Staining on Polyester in TC/CVC Blends. (Skychem Group)

  • A) Visualization of the interfacial polymerization between HCCP in... (ResearchGate)

  • Degradation of polycarbonate waste to recover bisphenol A and dimethyl carbonate using urea as a cheap green catalyst. (RSC Publishing)

  • Polymorphs of 1,1-bis(4-hydroxyphenyl)cyclohexane and multiple Z′ crystal structures by melt and sublimation crystallization. (Chemical Communications)

  • News - How to solve the problem of color yellowing of unsaturated resin. (Source)

  • Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. (MDPI)

  • Degradation of polycarbonate waste to recover bisphenol A and dimethyl carbonate using urea as a cheap green catalyst. (ResearchGate)

  • Nonaqueous Interfacial Polymerization-Derived Polyphosphazene Films for Sieving or Blocking Hydrogen Gas. (ACS Publications)

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (MDPI)

  • High heat polycarbonate compositions. (Google Patents)

  • Development of an acid-resistant solid-base catalyst for polycarbonate phenolysis. (Source)

  • Structural Coloration of Polyester Fabrics with High Colorfastness by Copolymer Photonic Crystals Containing Reactive Epoxy Groups. (ACS Omega)

  • Why Does Polycarbonate Yellow? Causes, Prevention, and Solutions. (Sales Plastics)

  • Polyurethanes Made with Blends of Polycarbonates with Different Molecular Weights Showing Adequate Mechanical and Adhesion Properties and Fast Self-Healing at Room Temperature. (MDPI)

  • Synthesis and physical characterization of poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide. (ResearchGate)

  • Polymorphs of 1,1-bis(4-hydroxyphenyl)cyclohexane and multiple Z' crystal structures by melt and sublimation crystallization. (PubMed)

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. (PubChem)

  • Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. (NIH)

  • How to prevent the Oligomers formation. (Nearchimica)

  • Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. (University of Maryland)

  • Degradation of Polycarbonate by a Polyester-Degrading Strain, Amycolatopsis sp. Strain HT-6. (PMC)

  • Yellowed Polycarbinate. (Signs101.com)

  • Polyethylene Transformation Chain: Evaluation of Migratable Compounds. (MDPI)

  • Synergistic recycling of polycarbonate: efficient BPA recovery integrated with CO2 utilization to produce valuable chemicals. (Green Chemistry)

  • Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. (Source)

  • Degradation of polycarbonate waste to recover bisphenol A and dimethyl carbonate using urea as a cheap green catalyst. (RSC Publishing)

  • Anti-yellowing unsaturated polyester resin and synthetic method thereof. (Google Patents)

  • BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. (RSC Publishing)

  • Why Polycarbonate Yellows in the Sun (and what you can do.). (Clearly Plastic)

  • Synthesis and structural characterization of bio-based bis(cyclic carbonate)s for the preparation of non-isocyanate polyurethanes. (Polymer Chemistry)

  • Improving the thermal stability of poly(cyclohexylene carbonate) by in situ end-capping. (Source)

  • Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. (ResearchGate)

  • Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. (MDPI)

  • Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. (Pure)

  • Comparison of the photochemical and thermal degradation of bisphenol-A polycarbonate and trimethylcyclohexane–polycarbonate. (ResearchGate)

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (WUR eDepot)

  • ATR–FTIR Spectroscopy, HPLC Chromatography, and Multivariate Analysis for Controlling Bee Pollen Quality in Some Algerian Regions. (PubMed Central)

Sources

Troubleshooting

Technical Support Center: Optimization of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Synthesis

Ticket ID: CHEM-SUP-4221-68-5 Subject: Catalyst Selection & Process Optimization for Hindered Bisphenol Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-4221-68-5 Subject: Catalyst Selection & Process Optimization for Hindered Bisphenol Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are attempting to synthesize 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5).[1] This is a sterically hindered bisphenol produced via the acid-catalyzed condensation of cyclohexanone and 2-cyclohexylphenol .

Unlike standard Bisphenol A (BPA) synthesis, this reaction faces significant mass transfer limitations and steric hindrance due to the bulky cyclohexyl groups ortho to the hydroxyl functionality. Standard catalyst protocols for BPA often fail here, resulting in low conversion or high impurity profiles (tars).

This guide prioritizes Macroreticular Cation Exchange Resins promoted by Thiols to overcome the steric energy barrier while maintaining process safety.

Part 1: Catalyst Selection Matrix

The choice of catalyst dictates your purification burden. For this specific hindered molecule, diffusion is the critical parameter.

Catalyst SystemSuitabilityTechnical Verdict
Mineral Acids (HCl, H₂SO₄) LowNot Recommended. While kinetically fast, the separation of acid from the viscous, bulky product mixture is difficult. High risk of sulfonating the cyclohexyl ring, leading to permanent color bodies.
Gel-Type Resins (e.g., Dowex 50W) MediumConditional. Only effective if the reaction medium (excess phenol/solvent) sufficiently swells the polymer matrix (low cross-linking, <4% DVB). If the resin does not swell, the bulky 2-cyclohexylphenol cannot reach active sites.
Macroreticular Resins (e.g., Amberlyst 15/35) High Preferred. The permanent pore structure (independent of swelling) allows the bulky reactants to diffuse to internal sulfonic acid sites. High surface area (>40 m²/g) is essential.
Thiol Promoters (Co-catalyst) Critical Mandatory. Without a thiol promoter (e.g., 3-mercaptopropionic acid), the electrophilic attack on the hindered phenol is too slow, favoring side reactions (cyclohexanone self-condensation).
The "Why" - Mechanistic Insight

In unpromoted reactions, the electrophile is the oxonium ion of the ketone. In thiol-promoted systems, the electrophile becomes a thionium ion . The thionium ion is a "softer," more stable electrophile that selectively attacks the para position of the phenol, which is crucial here because the ortho position is blocked by a cyclohexyl group.

Part 2: Interactive Troubleshooting Guide (FAQs)

Issue 1: "My conversion stalls at 60-70% regardless of reaction time."

Diagnosis: Water Inhibition & Equilibrium Limit. The condensation generates water. In resin systems, water preferentially binds to the sulfonic acid sites (


), effectively "poisoning" the catalyst.

Resolution Protocol:

  • Azeotropic Removal: You cannot rely on static dehydration. Use a solvent capable of forming a water azeotrope (e.g., toluene or excess cyclohexane if compatible) and a Dean-Stark trap.

  • Temperature Check: Ensure T > 75°C to drive water off the resin, but T < 95°C to prevent depolymerization.

  • Hydrophobicity: Switch to a catalyst with a more hydrophobic backbone (e.g., over-sulfonated resins) which expels water more efficiently.

Issue 2: "The product is highly colored (Yellow/Orange)."

Diagnosis: Oxidative Coupling & Quinone Formation. The 2-cyclohexylphenol starting material is prone to oxidation to quinones, especially at high temperatures or in the presence of trace metals.

Resolution Protocol:

  • Nitrogen Sparge: The entire reaction must occur under a strict

    
     blanket.
    
  • Thiol Management: Oxidized thiols (disulfides) are yellow. Ensure you are not using an immense excess of mercaptan promoter. 2000-4000 ppm relative to ketone is usually sufficient.

  • Acid Leaching: If using a new resin batch, wash it with phenol first. Unbound sulfonic acid oligomers can leach out and cause homogeneous catalysis, which is less selective and causes color.

Issue 3: "The reaction rate is incredibly slow compared to BPA."

Diagnosis: Steric Hindrance & Diffusion Limitation. The cyclohexyl group at the ortho position creates a "picket fence" around the reactive center.

Resolution Protocol:

  • Increase Phenol:Ketone Ratio: Move from 4:1 to 8:1 or 10:1 . High phenol concentration swells the catalyst and acts as a solvent, improving mass transfer.

  • Pre-Soak Catalyst: Soak the dry resin in the phenol melt for 12 hours before adding the ketone. This ensures the pores are fully wetted and expanded.

Part 3: Visualizing the Mechanism

The following diagram details the Thiol-Promoted pathway, highlighting why the promoter is essential for overcoming the steric bulk of 2-cyclohexylphenol.

ReactionMechanism Cyclohexanone Cyclohexanone (Ketone) Oxonium Oxonium Ion (Unstable) Cyclohexanone->Oxonium + H+ H_Plus H+ (Resin Site) H_Plus->Oxonium Thiol R-SH (Promoter) Phenol 2-Cyclohexylphenol (Bulky Nucleophile) Transition Transition State (Sterically Crowded) Phenol->Transition Thionium Thionium Ion (Active Electrophile) Oxonium->Thionium + Thiol (-H2O) Thionium->Transition + Phenol (Para-Attack) Product 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Transition->Product - Thiol, - H+ Product->H_Plus Regeneration Product->Thiol Regeneration

Figure 1: Mechanism of Thiol-Promoted Condensation. Note how the Thiol regenerates, acting as a transfer agent to bypass the high activation energy of direct ketone attack.

Part 4: Standard Operating Procedure (Resin Catalyzed)

Safety Note: 2-Cyclohexylphenol is an irritant. Mercaptans have a potent stench; use a bleach trap for off-gassing.

  • Catalyst Preparation:

    • Wash Amberlyst 15 (Dry) with methanol to remove manufacturing impurities.

    • Dry under vacuum at 80°C to remove methanol.

    • Critical: Do not use "Wet" grades (containing water) unless you perform an in-situ dehydration step.

  • Reaction Setup:

    • Vessel: Glass reactor with overhead stirrer, N2 inlet, and temperature controller.

    • Loading:

      • 2-Cyclohexylphenol: 8.0 molar equivalents.

      • Cyclohexanone: 1.0 molar equivalent.

      • Catalyst: 5 wt% (relative to total reactant mass).

      • Promoter: 3-Mercaptopropionic acid (3-MPA), 2500 ppm.

  • Execution:

    • Melt 2-Cyclohexylphenol at 60°C.

    • Add Catalyst and stir for 1 hour (Pre-swelling).

    • Add Promoter.[2]

    • Add Cyclohexanone dropwise over 30 minutes.

    • Ramp temperature to 75°C .

    • Hold for 6-8 hours. Monitor conversion via HPLC.

  • Work-up:

    • Filter hot (to remove resin).

    • Crystallization: The product often traps phenol. Recrystallize from Methanol/Water or Toluene to remove excess 2-cyclohexylphenol.

Part 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Decision1 Low Conversion? Start->Decision1 Decision2 High Impurities? Decision1->Decision2 No WaterCheck Check Water Content (Is catalyst poisoned?) Decision1->WaterCheck Yes TempCheck Check Temp (Is T > 90C?) Decision2->TempCheck Tars/Color Action1 Add Azeotropic Solvent or Dry Resin WaterCheck->Action1 Action2 Reduce Temp (Prevent Depolymerization) TempCheck->Action2 Yes Action3 Increase Phenol Ratio (Suppress Oligomers) TempCheck->Action3 No (Isomers)

Figure 2: Rapid Diagnostic Flowchart for Batch Optimization.

References

  • Nowakowska, M. et al. (2020). Biomass-derived chemical substitutes for bisphenol A: Recent advancements in catalytic synthesis.[3] ResearchGate. [Link]

  • RSC Publishing. (2023). Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. [Link]

  • Google Patents. (2006). Process for the synthesis of bisphenol (US7132575B2).
  • Beilstein Journals. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]

Sources

Optimization

Technical Support Center: High-Purity 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

[1][2] Topic: Impurity Management & Purification Protocols for CAS 4221-68-5 Audience: Chemical Process Engineers, Polymer Scientists, and Pharmaceutical Researchers Role: Senior Application Scientist[1][2] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Impurity Management & Purification Protocols for CAS 4221-68-5 Audience: Chemical Process Engineers, Polymer Scientists, and Pharmaceutical Researchers Role: Senior Application Scientist[1][2]

Introduction: The Purity Imperative

Welcome to the technical support hub for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5).[1][2] Often referred to as a "hindered Bisphenol Z analog," this compound is a critical monomer for high-glass-transition-temperature (Tg) polycarbonates and advanced epoxy resins.[1][2]

The steric bulk of the 3-cyclohexyl groups provides exceptional hydrolytic stability and optical clarity to the final polymer.[1][2] However, this same bulk creates unique purification challenges.[1][2] Impurities in this monomer—specifically unreacted 2-cyclohexylphenol and isomeric byproducts—act as chain terminators, drastically reducing the molecular weight and mechanical integrity of your final material.[1][2]

This guide moves beyond basic datasheets, offering causal analysis and field-tested protocols to achieve >99.5% purity.

Module 1: Diagnostic Profiling

Q: I see a single peak on my HPLC, but my polymerization molecular weight is low. What am I missing?

A: You are likely dealing with isomeric impurities or co-eluting starting materials that standard gradient methods fail to resolve.[1][2] The 3-cyclohexyl substitution creates a crowded steric environment, often causing the 2,4'-isomer (kinetic product) to elute very close to the 4,4'-isomer (thermodynamic product).[1][2]

Recommended Analytical Method: Standard C18 columns often struggle with the lipophilicity of this molecule.[1][2] Switch to a Phenyl-Hexyl column for better pi-pi interaction selectivity.[1][2]

ParameterCondition
Column Phenyl-Hexyl (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Suppresses phenol ionization)
Mobile Phase B Acetonitrile (ACN)
Gradient 60% B to 95% B over 20 min; Hold 5 min.[1][2]
Detection UV @ 275 nm (Phenol absorption) & 254 nm
Flow Rate 1.0 mL/min
Temperature 40°C (Critical for resolving waxy isomers)

Impurity Fingerprint Table:

Relative Retention Time (RRT)Likely IdentityOriginImpact
0.4 - 0.6 2-CyclohexylphenolUnreacted Starting MaterialChain Terminator (Monofunctional)
0.85 - 0.95 2,4'-IsomerKinetic ByproductBranching/Low Tg
1.00 Target Molecule (4,4') Desired Product Polymer Backbone
1.1 - 1.2 Tris-phenols/OligomersOver-condensationCrosslinking/Gelation
Module 2: Purification Protocols

Q: My crude product is a sticky, off-white solid. How do I get crystalline white powder?

A: The "sticky" nature is due to the waxy cyclohexyl rings lowering the melting point of the eutectic mixture containing impurities.[1][2] You must break the "oil-out" phase boundary using a Dual-Solvent Recrystallization method.[1][2]

Protocol A: The Methanol/Water Displacement (Standard)

Best for removing unreacted 2-cyclohexylphenol and inorganic salts.[1][2]

  • Dissolution: Charge crude solid into a reactor. Add Methanol (MeOH) (5 mL per gram of solid). Heat to reflux (approx. 65°C) until fully dissolved.[1][2]

    • Note: If the solution is yellow/brown, add Activated Carbon (5 wt%) and stir for 30 mins, then filter hot through Celite.

  • Nucleation: Allow the solution to cool slowly to 50°C.

  • Antisolvent Addition: Add Deionized Water dropwise with vigorous stirring.[1][2]

    • Target Ratio: 80:20 MeOH:Water (v/v).[1][2]

    • Stop Point: Stop adding water just as a persistent turbidity forms.[1][2]

  • Crystallization: Reheat slightly to clear the turbidity, then switch off the heat. Allow to cool to Room Temperature (RT) over 4 hours with slow agitation.

  • Isolation: Filter the white crystals. Wash with cold 50% MeOH/Water.[1][2]

  • Drying: Vacuum dry at 60°C for 12 hours.

Protocol B: The Toluene/Heptane Wash (For Isomer Removal)

Best for removing isomeric byproducts (2,4') which are more soluble in hydrocarbons.[1][2]

  • Slurry Wash: Suspend the crude solid in Toluene (3 mL/g).

  • Heat: Heat to 80°C. The solid may not fully dissolve (this is a digestion step).[1][2]

  • Precipitation: Add Heptane (3 mL/g) slowly.

  • Cooling: Cool to 0-5°C. The target 4,4'-isomer crystallizes out, while the more soluble 2,4'-isomers and oligomers remain in the mother liquor.[1][2]

Module 3: Troubleshooting & Visualizing Pathways

Q: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. Why?

A: This occurs when the solution enters the metastable "spinodal decomposition" region before it hits the crystallization boundary.[1][2] This is common with cyclohexyl-substituted molecules due to their high hydrophobicity.[1][2]

The Fix:

  • Increase Solvent Volume: You are likely too concentrated.[1][2] Dilute by 20%.[1][2]

  • Seed Crystals: Add 0.1% pure seed crystals at the cloud point temperature.

  • Slower Cooling: Rapid cooling forces the oil phase to separate.[1][2] Use a controlled cooling ramp (10°C/hour).

Visualizing the Impurity Landscape: The following diagram maps the formation of impurities during synthesis and the logic for their removal.

ImpurityManagement Start Synthesis Reaction (Cyclohexanone + 2-Cyclohexylphenol) Crude Crude Product (Sticky Solid) Start->Crude Impurity1 Impurity: 2-Cyclohexylphenol (Unreacted) Crude->Impurity1 Contains Impurity2 Impurity: 2,4'-Isomer (Kinetic Product) Crude->Impurity2 Contains Impurity3 Impurity: Chromophores (Oxidation) Crude->Impurity3 Contains Process1 Step 1: Methanol Dissolution + Activated Carbon Crude->Process1 Waste Mother Liquor (Contains Impurities) Impurity1->Waste Impurity2->Waste Impurity3->Process1 Adsorbed Process2 Step 2: Filtration (Hot) Process1->Process2 Removes Carbon/Salts Process3 Step 3: Controlled Crystallization (MeOH/Water or Toluene) Process2->Process3 Final Pure Monomer (>99.5% HPLC) Process3->Final Crystals Process3->Waste Filtrate

Figure 1: Impurity formation and removal workflow for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Module 4: Storage and Stability

Q: My purified sample turned yellow after 3 months. Is it degraded?

A: Yes. Phenolic compounds are susceptible to oxidative coupling, forming quinones (yellow/red color bodies), especially when electron-donating alkyl groups (like cyclohexyl) are present.[1][2]

  • Root Cause: Exposure to UV light or Oxygen.[1][2]

  • Prevention: Store under Argon or Nitrogen atmosphere in amber glass vials.

  • Recovery: If yellowing is superficial, wash the crystals with cold Methanol.[1][2] If deep, perform a full recrystallization with Activated Carbon (as per Protocol A).[1][2]

References
  • PubChem. (n.d.).[1][2] Compound Summary: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][2][3][4][5][6][7] National Library of Medicine.[1][2] Retrieved February 2, 2026, from [Link][1][2]

Sources

Troubleshooting

recrystallization solvent systems for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Technical Support Center: Purification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Case ID: #REC-4221-68-5 Subject: Optimization of Recrystallization Solvent Systems Status: Resolved / Guide Available Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Case ID: #REC-4221-68-5 Subject: Optimization of Recrystallization Solvent Systems Status: Resolved / Guide Available

Executive Summary

This technical guide addresses the purification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5).[1][2][3] This molecule is a sterically hindered, highly lipophilic bisphenol derivative often used as a structural stabilizer in high-performance polycarbonates and as an antioxidant intermediate.

Unlike standard Bisphenol A (BPA), the presence of three cyclohexane rings (one central, two pendant) significantly increases its solubility in non-polar solvents and tendency to "oil out" rather than crystallize.[4] Successful purification requires a solvent system that balances this extreme hydrophobicity with the polarity of the phenolic hydroxyl groups.[4]

Part 1: Solvent System Selection Guide

The following systems have been validated based on structural analogs (Bisphenol Z derivatives) and solubility parameters.

System ClassSolvent MixtureRoleApplication Context
Primary (Standard) Methanol / Water Solvent / Anti-solventRecommended starting point. Best for removing polar impurities and salts. Requires heating to reflux.[4]
High Purity Toluene (Pure) Single SolventBest for removing organic byproducts. Requires slow cooling to avoid oiling out.[4]
Alternative Toluene / Heptane Solvent / Anti-solventUse if the compound is too soluble in Toluene alone. Heptane forces precipitation.[4]
Rapid Cleanup Acetone / Water Solvent / Anti-solventNot for crystallization. Use this for rapid precipitation of crude reaction mixtures to remove bulk contaminants before final recrystallization.

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is the most common issue with cyclohexyl-substituted phenols. The flexible cyclohexane rings lower the lattice energy, and if the temperature drops too fast, the compound separates as a supercooled liquid (oil) before it can organize into a crystal lattice.[4]

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" if available.[4] Cool the solution very slowly (wrap the flask in foil/towel). If using a two-solvent system (e.g., Methanol/Water), add slightly less water.

Q2: The product is too soluble in Toluene; I get low recovery. A: The three cyclohexane rings make this molecule highly compatible with aromatic hydrocarbons.[4]

  • Fix: Concentrate the toluene solution to a smaller volume (saturation point) before cooling. Alternatively, add Heptane or Cyclohexane as an anti-solvent to the hot toluene solution until slight turbidity appears, then cool.[4]

Q3: Can I use Ethanol instead of Methanol? A: Yes, but Ethanol is less polar than Methanol.[4] The solubility of the bisphenol will be higher, which might require more water to induce crystallization, increasing the risk of oiling out.[4][5] Methanol is preferred for its sharper solubility curve with temperature.[4]

Part 3: Detailed Experimental Protocols

Protocol A: The "Polar Swing" Method (Methanol/Water)

Best for removing colored impurities and inorganic salts.

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Methanol (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 65°C) with stirring until the solid completely dissolves. If insoluble particles remain, filter the hot solution through a pre-warmed funnel.[4]

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Water dropwise.[4]

    • Stop point: Add water until a faint, persistent cloudiness (turbidity) is observed.[4]

    • Clearance: Add 1-2 mL of Methanol to clear the solution back to transparent.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystals using vacuum filtration. Wash with a cold 50:50 Methanol/Water mixture.[4] Dry in a vacuum oven at 60°C.

Protocol B: The "Hydrophobic Scrubber" Method (Toluene)

Best for achieving high purity (>99.5%) for polymerization grades.[4]

  • Dissolution: Suspend crude solid in Toluene (approx. 3-4 mL per gram).

  • Heating: Heat to 90-100°C. The solid should dissolve readily.

  • Concentration (Optional): If the solution is too dilute, distill off excess toluene until crystals just begin to form on the flask walls, then redissolve by adding a small amount of fresh hot toluene.

  • Slow Cooling: Turn off the heat source but leave the flask in the oil bath/heating mantle to cool down slowly with the equipment. This prevents oiling out.[4]

  • Harvest: Once at room temperature, cool further to 10°C. Filter and wash with cold Heptane (to remove residual toluene without dissolving crystals).

Part 4: Process Logic & Mechanism

The following diagram illustrates the decision logic for purifying sterically hindered bisphenols.

RecrystallizationLogic Start Crude 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane CheckImpurity Primary Impurity Type? Start->CheckImpurity Salts Salts / Polar Colorants CheckImpurity->Salts Inorganic/Polar Organics Unreacted Phenols / Isomers CheckImpurity->Organics Organic/Greasy MethodA Method A: Methanol/Water (Polarity Swing) Salts->MethodA MethodB Method B: Toluene (Lipophilic Scrubber) Organics->MethodB ResultA Precipitate forms oil? MethodA->ResultA Success Pure Crystals (>99% Purity) MethodB->Success Reheat Re-heat & add Methanol ResultA->Reheat Yes (Oiling Out) ResultA->Success No (Crystals) Reheat->MethodA

Caption: Decision tree for selecting the optimal purification route based on impurity profile and phase behavior.

References

  • BenchChem. (n.d.).[4] 1,1-Bis(4-hydroxyphenyl)cyclohexane Purification Protocols. (Note: Reference provides the base protocol for the Bisphenol Z family, of which the target is a derivative).

  • Google Patents. (2004).[4] Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane. Patent WO2004041761A1.[4] (Establishes the Methanol/Water + Aromatic Solvent protocol for hindered cyclohexyl bisphenols).

  • PubChem. (n.d.).[4] 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Compound Summary. National Library of Medicine.[4]

  • Google Patents. (2016). Yellow Thermochromic Dyes, Inks Composition And Level Indicators. US20160333210A1.[4] (Describes purification of cyclohexyl-phenols via Toluene extraction and Methanol precipitation).

Sources

Optimization

Technical Support Center: Scale-Up of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Welcome to the technical support center for the synthesis and scale-up of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. This guide is designed for researchers, chemists, and process development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind the phenomena and offering practical, validated solutions.

Synthesis Overview

The production of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is typically achieved via an acid-catalyzed Friedel-Crafts alkylation.[1][2] The core reaction involves the electrophilic substitution of two equivalents of 2-cyclohexylphenol onto a central cyclohexanone ring. While straightforward in principle, scaling this reaction presents challenges related to selectivity, impurity control, catalyst management, and product isolation.

dot

Caption: General synthesis workflow for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Troubleshooting Guide: Reaction & Synthesis

This section addresses common issues encountered during the reaction phase of the synthesis.

Q1: My reaction yield is consistently low, or the conversion of 2-cyclohexylphenol is incomplete. What are the primary factors to investigate?

A1: Low yield or incomplete conversion is a frequent scale-up challenge and typically points to one of three areas: catalyst activity, reaction equilibrium, or reactant quality.

  • Catalyst Deactivation & Choice: The acid catalyst is the engine of this reaction. Homogeneous acids like sulfuric acid are effective but can be corrosive and difficult to remove. Heterogeneous catalysts like acidic ion-exchange resins are preferred for scale-up as they simplify separation.[2][3] However, they are susceptible to deactivation.

    • Causality: Water, a byproduct of the condensation reaction, can hydrate the acidic sites on the resin, reducing its catalytic activity. Impurities in the reactants, such as residual bases or other nucleophiles, can neutralize the acid sites.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry your reactants and solvent (if used) thoroughly before starting. Consider using a Dean-Stark trap or a packed bed of molecular sieves during the reaction to remove water as it forms.

      • Verify Reactant Purity: Test your 2-cyclohexylphenol and cyclohexanone for impurities. Basic contaminants will quench the catalyst.

      • Catalyst Loading & Regeneration: If using an ion-exchange resin, ensure you are using an adequate catalytic loading (typically expressed as a weight percentage of the limiting reactant). If reusing the catalyst, perform a regeneration cycle as per the manufacturer's instructions, which usually involves washing with acid followed by a solvent rinse and drying.

  • Reaction Equilibrium: The condensation is a reversible reaction. On a larger scale, inefficient mixing or poor heat transfer can prevent the reaction from reaching completion.

    • Causality: An excess of one reactant is often used to drive the equilibrium towards the product. For bisphenol synthesis, an excess of the phenol component is common.[4]

    • Troubleshooting Steps:

      • Molar Ratio: Experiment with the molar ratio of 2-cyclohexylphenol to cyclohexanone. A ratio of 2.5:1 to 4:1 is a good starting point to push the reaction forward.

      • Temperature Profile: Monitor the internal reaction temperature closely. Large reactors can develop hot spots or cold spots, leading to inconsistent reaction rates. Ensure your heating/cooling system can maintain a uniform temperature.

dot

Caption: Decision tree for troubleshooting low reaction yields.

Q2: The final product has a poor isomeric purity, with significant amounts of the ortho,para-isomer instead of the desired para,para-isomer. How can I improve selectivity?

A2: Achieving high selectivity for the para,para isomer is critical for product performance. The formation of ortho,para and ortho,ortho isomers is a common side reaction in Friedel-Crafts alkylations involving phenols.[5]

  • Causality: The hydroxyl group of the phenol is an ortho-para directing group. While the para position is generally favored due to less steric hindrance, reaction conditions can influence the regioselectivity. Higher temperatures often lead to a loss of selectivity and the formation of more thermodynamically stable, but undesired, isomers. The steric bulk of the cyclohexyl group on the 2-cyclohexylphenol starting material already helps direct the reaction to the para position, but this can be undermined by aggressive reaction conditions.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Lowering the reaction temperature (e.g., from 80°C to 50-60°C) can significantly enhance para-selectivity. This slows down the reaction rate, so an extension of the reaction time will be necessary.

    • Catalyst Choice: The type of acid catalyst can influence the isomer ratio. Bulky, solid acid catalysts (like certain zeolites or macroporous resins) can create a sterically hindered environment that favors substitution at the less crowded para position.[3]

    • Rate of Addition: On a large scale, add the cyclohexanone to the mixture of 2-cyclohexylphenol and catalyst slowly. This maintains a low instantaneous concentration of the electrophile, which can reduce the rate of competing side reactions.

Comparative Isomer Formation under Different Conditions

ParameterCondition A (High Temp)Condition B (Optimized Temp)
Temperature85-95 °C55-65 °C
p,p' Isomer (%) ~85%>95%
o,p' Isomer (%) ~12%<4%
Other Impurities~3%<1%

Troubleshooting Guide: Purification & Quality

This section focuses on challenges related to isolating a high-purity final product.

Q3: My final product is off-color (e.g., pink, yellow, or brown) after isolation. What causes this discoloration and how can it be prevented?

A3: Phenolic compounds are notoriously susceptible to oxidation, which is the primary cause of discoloration. Residual catalyst and other impurities can also contribute to color formation.

  • Causality: The hydroxyl groups on the phenol rings can be oxidized to form highly colored quinone-type structures. This process is accelerated by heat, light, oxygen, and the presence of trace metal ions or residual acid/base.

  • Troubleshooting Steps:

    • Thorough Catalyst Removal: After the reaction, it is imperative to completely remove or neutralize the acid catalyst. For solid resins, this means meticulous filtration. For homogeneous acids, a neutralization step with a weak base (e.g., sodium bicarbonate solution) followed by aqueous washes is necessary.[6]

    • Inert Atmosphere: During workup, crystallization, and drying, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidant Use: Consider adding a small amount (e.g., 100-500 ppm) of an antioxidant like triphenyl phosphite or butylated hydroxytoluene (BHT) to the crude product before purification.

    • Purification Method: Recrystallization is the most effective method for removing colored impurities. A two-step crystallization process can be highly effective. For instance, a first crystallization from an alcohol/water mixture can be followed by a second crystallization from an aromatic solvent to remove different classes of impurities.[7]

Q4: I am struggling to achieve the desired purity (>98.0%) during crystallization. The product seems to retain solvent or other impurities.

A4: Crystallization of large, bulky molecules like bisphenols can be challenging.[8][9] Issues like solvent inclusion, co-crystallization of isomers, and slow crystal growth are common on a larger scale.

  • Causality: Rapid cooling or high supersaturation during crystallization can lead to the formation of small, impure crystals that trap solvent and impurities within their lattice. The structural similarity between the desired p,p'-isomer and the o,p'-isomer can lead to them co-crystallizing.

  • Troubleshooting Steps:

    • Solvent System Selection: The choice of solvent is critical. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures. Mixed solvent systems are often effective. For example, dissolving the crude product in a good solvent like methanol or acetone and then slowly adding a poor solvent (anti-solvent) like water can induce controlled crystallization.[6][7]

    • Controlled Cooling Profile: Do not crash-cool the solution. Implement a slow, controlled cooling ramp (e.g., 5-10°C per hour) to allow for the growth of large, well-ordered crystals. Agitation should be gentle to avoid secondary nucleation (formation of many small crystals).[10]

    • Slurry Aging: Once the final crystallization temperature is reached, hold the slurry with gentle agitation for several hours. This "aging" or "digestion" period allows the crystal lattice to reach equilibrium, expelling impurities and solvent.

    • Washing and Drying: Wash the filtered crystal cake with a cold, fresh portion of the anti-solvent or a solvent in which the product is sparingly soluble to remove surface impurities. Dry the final product under vacuum at a moderate temperature (e.g., 60-80°C) to ensure all residual solvent is removed.

Detailed Protocol: Optimized Recrystallization

This protocol is designed to maximize purity and minimize discoloration and solvent inclusion.

  • Dissolution: Charge the crude, catalyst-free product to a clean, inerted vessel. Add a suitable solvent (e.g., methanol, ~5-10 mL per gram of crude product) and heat with gentle agitation until a clear solution is obtained.

  • Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a polish filter to remove insoluble impurities.

  • Controlled Precipitation: Slowly add a pre-heated anti-solvent (e.g., deionized water) to the hot solution until the first signs of persistent turbidity (cloudiness) appear. This indicates the solution is saturated.

  • Cooling & Crystallization: Begin a slow, linear cooling ramp to the target temperature (e.g., 5-10°C). The rate should be slow enough to encourage large crystal growth.

  • Slurry Aging: Hold the resulting slurry at the target temperature for 2-4 hours with slow agitation.

  • Isolation: Filter the crystals using a centrifuge or a filter press.

  • Washing: Wash the filter cake with a cold 50:50 mixture of the solvent/anti-solvent, followed by a wash with pure, cold anti-solvent (water).

  • Drying: Dry the purified crystals in a vacuum oven at 70-80°C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

  • What are the key analytical techniques for monitoring this process?

    • Reaction Progress: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of reactants and the formation of the product and byproducts.[11] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

    • Product Purity: HPLC is used for quantitative purity analysis (area %).[12]

    • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product.[13][14]

    • Physical Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key indicator of purity.

  • Are there any major safety concerns when scaling up this reaction?

    • Yes. Phenolic compounds can cause severe skin irritation and burns.[14] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially during the initial phase. Ensure the reactor has an adequate cooling system to manage any potential temperature spikes. Work in a well-ventilated area.

  • Can I use a solvent-free (neat) reaction system for scale-up?

    • While possible, using a solvent-free system on a large scale can be challenging. The reaction mixture becomes very viscous as the product forms, which can impede mixing and heat transfer, potentially leading to lower yields and higher impurity levels. Using a high-boiling, inert solvent like toluene or xylene can help manage viscosity and temperature control.[3] However, this adds a solvent recovery step to your process. The choice depends on a trade-off between process simplicity and control.

References

  • US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents.
  • WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents.
  • 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco. (2021). Organic Letters. Available from: [Link]

  • 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane - PubChemLite. Available from: [Link]

  • Friedel-Crafts Alkylation | Eastern Kentucky University - EduBirdie. Available from: [Link]

  • US1917823A - Method for manufacture of cyclohexylphenols - Google Patents.
  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2 - PubChem. Available from: [Link]

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available from: [Link]

  • 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE - gsrs. Available from: [Link]

  • US4950806A - Process for crystallizing adduct of bisphenol A with phenol - Google Patents.
  • DE112013004111T5 - Conversion of by-products in the synthesis of bisphenol A - Google Patents.
  • Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation - MDPI. Available from: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Available from: [Link]

  • Synthesis of Bisphenol A with Heterogeneous Catalysts - Bibliothèque et Archives Canada. Available from: [Link]

  • New process for production of Bisphenol A by using a promoted catalyst. (2001). Iranian Polymer Journal. Available from: [Link]

  • Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation - ResearchGate. (2020). Available from: [Link]

  • FRIEDEL-CRAFT REACTION: A REVIEW - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2012). Available from: [Link]

  • Possibilities of Influencing the Crystallization Process of Bisphenol A- and Bisphenol F-Based Epoxy Resins Used for Hydrophobic Coatings on Concrete - NIH. (2023). Available from: [Link]

  • COMPOSITION CONTAINING BISPHENOL, PRODUCTION METHOD FOR SAME, PRODUCTION METHOD FOR BISPHENOL A, AND PRODUCTION METHOD FOR POLYC - EPO. Available from: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). Available from: [Link]

  • Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - RSC Publishing. (2020). Available from: [Link]

  • CN105130758A - Method for preparing bisphenol A by combined process of suspension crystallization and falling film crystallization - Google Patents.
  • Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry - Reddit. (2022). Available from: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available from: [Link]

Sources

Troubleshooting

reaction condition optimization for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane synthesis

Welcome to the technical support center for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (also known as 4,4'-Cyclohexylidenebis(2-cyclohexylphenol)). This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (also known as 4,4'-Cyclohexylidenebis(2-cyclohexylphenol)). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is typically achieved through an acid-catalyzed condensation reaction between 2-cyclohexylphenol and cyclohexanone. This reaction is a variation of the well-known bisphenol synthesis, which falls under the broader category of Friedel-Crafts alkylation. The core principle involves the electrophilic substitution of the electron-rich aromatic rings of two 2-cyclohexylphenol molecules by the activated carbonyl carbon of cyclohexanone.

The general reaction scheme is as follows:

Reaction scheme for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Caption: General reaction for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic catalysts used for this synthesis, and how do I choose the right one?

A1: The choice of an acid catalyst is critical for both reaction rate and selectivity. Commonly used catalysts can be broadly categorized into homogeneous and heterogeneous acids.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective.[1][2] However, they can be corrosive, difficult to remove from the reaction mixture, and may lead to the formation of undesired byproducts due to their high acidity.[1]

  • Heterogeneous Catalysts: These are often preferred for easier separation and potential for recycling. Examples include:

    • Ion-exchange resins: Amberlyst-15 is a commonly used acidic resin that can effectively catalyze the reaction.[3]

    • Zeolites: These microporous aluminosilicates offer shape selectivity and can minimize the formation of bulky side products.[4]

    • Heteropolyacids: Acids like 12-tungstophosphoric acid (TPA) supported on zirconia have shown high activity in related alkylation reactions.

Choosing the right catalyst: For initial lab-scale synthesis, an ion-exchange resin like Amberlyst-15 offers a good balance of activity and ease of handling. For process optimization and scale-up, exploring different zeolites or supported heteropolyacids could lead to improved yield and purity.

Q2: What is the optimal molar ratio of 2-cyclohexylphenol to cyclohexanone?

A2: An excess of the phenolic reactant is generally recommended to drive the reaction towards the desired product and minimize the formation of poly-alkylated byproducts.[5] A molar ratio of 2-cyclohexylphenol to cyclohexanone in the range of 3:1 to 10:1 is a good starting point. The optimal ratio will depend on the specific catalyst and reaction conditions.

Q3: What are the recommended reaction temperature and time?

A3: The reaction temperature is a crucial parameter that influences both the reaction rate and the formation of impurities.

  • Temperature: A temperature range of 60°C to 150°C is typically employed.[5] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst degradation. It is advisable to start with a moderate temperature (e.g., 80-100°C) and optimize based on reaction monitoring.

  • Reaction Time: The reaction time can vary from a few hours to over 24 hours, depending on the catalyst activity, temperature, and reactant concentrations. Monitoring the disappearance of cyclohexanone by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is the most reliable way to determine the optimal reaction time.

Q4: What solvents are suitable for this reaction?

A4: The reaction can often be carried out without a solvent, using the excess 2-cyclohexylphenol as the reaction medium.[2] If a solvent is desired to improve stirring or control viscosity, a non-polar, inert solvent such as toluene or xylene can be used.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive or Insufficient Catalyst - Increase the catalyst loading. - Ensure the catalyst is fresh and properly activated (if required). - Consider switching to a more active catalyst (e.g., from a zeolite to a strong acid resin).The catalyst provides the acidic sites necessary for the activation of cyclohexanone. Insufficient or inactive sites will result in a slow or incomplete reaction.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10°C. - Monitor for the formation of byproducts at higher temperatures.The rate of a chemical reaction generally increases with temperature. However, exceeding the optimal temperature can lead to decomposition or side reactions.
Insufficient Reaction Time - Extend the reaction time and monitor the progress by GC or TLC.The condensation reaction may require a longer duration to reach completion, especially under milder conditions.
Water Inhibition - If using a catalyst sensitive to water, consider using a Dean-Stark trap to remove water formed during the reaction.Water is a byproduct of the condensation reaction and can deactivate some acid catalysts, thereby inhibiting the reaction.
Problem 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Isomeric Byproducts - Optimize the catalyst to favor para-substitution. Sterically hindered catalysts like certain zeolites can be beneficial. - Lowering the reaction temperature can sometimes improve selectivity.The hydroxyl group of the phenol directs electrophilic substitution to the ortho and para positions. The bulky cyclohexyl group at the ortho position should favor para-substitution, but the formation of other isomers is possible.
Poly-alkylation - Increase the excess of 2-cyclohexylphenol.A higher concentration of the phenol increases the probability of the activated cyclohexanone reacting with another phenol molecule rather than an already formed bisphenol molecule.[5]
Cyclohexanone Self-Condensation - Ensure a sufficient excess of 2-cyclohexylphenol. - Add the cyclohexanone slowly to the reaction mixture containing the phenol and catalyst.Under acidic conditions, cyclohexanone can undergo self-condensation to form dimers and other byproducts.[1] Maintaining a low instantaneous concentration of cyclohexanone minimizes this side reaction.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Steps Scientific Rationale
Product is an oil or does not crystallize - After the reaction, remove the catalyst and excess phenol (e.g., by vacuum distillation). - Attempt crystallization from a suitable solvent system. A good starting point is a mixture of a good solvent (e.g., toluene, methanol) and a poor solvent (e.g., hexane, water).The crude product is often a mixture containing unreacted starting materials and byproducts, which can inhibit crystallization. Purification is necessary to induce crystallization.
Product Purity is Low After Crystallization - Perform recrystallization.[6] Dissolve the crystals in a minimal amount of a hot, suitable solvent and allow them to cool slowly. - Consider a multi-step purification process, such as column chromatography followed by crystallization.Recrystallization is a powerful technique for removing impurities that may have been trapped in the crystal lattice during the initial crystallization.[6]

Experimental Protocols

General Synthesis Protocol
  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-cyclohexylphenol (e.g., 5 equivalents) and the acid catalyst (e.g., 10-20 wt% of cyclohexanone).

  • Heat the mixture to the desired temperature (e.g., 90°C) with stirring.

  • Slowly add cyclohexanone (1 equivalent) to the reaction mixture over a period of 30-60 minutes.

  • Maintain the reaction at the set temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the heterogeneous catalyst.

  • Remove the excess 2-cyclohexylphenol under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Purification by Crystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol or toluene).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period, then filter while hot.

  • Slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Diagrams

Caption: A troubleshooting workflow for the synthesis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

References

  • Yadav, G. D., & Kulkarni, H. B. (2001). Synthesis of cyclohexylphenols and their conversion to hydroxybiphenyls.
  • Li, H., et al. (2020). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.
  • Mishra, G. S., & Singh, A. K. (2006). Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. Indian Journal of Chemistry - Section A, 45(7), 1638-1642.
  • Sowa, F. J. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.
  • Chen, Y.-Z., & Wu, J. C. (2013). U.S. Patent No. 8,519,192. Washington, DC: U.S.
  • PubChem. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2018). Synthesis of Bisphenol Z: An Organic Chemistry Experiment.
  • Mendoza, O. S., & Bell, A. T. (2004). U.S. Patent No. 7,132,575. Washington, DC: U.S.
  • Palkovits, R., & Hausoul, P. J. C. (2017). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product.
  • Kumar, P., et al. (2010). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356.
  • D’Angelo, A., et al. (2021). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential.
  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.

Sources

Optimization

thermal degradation analysis of polycarbonates based on 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Topic: Thermal Degradation of Polycarbonates based on 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Target Audience: Polymer Physicists, R&D Scientists, and Material Engineers.[1] Executive Summary: The Material Archi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Degradation of Polycarbonates based on 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Target Audience: Polymer Physicists, R&D Scientists, and Material Engineers.[1]

Executive Summary: The Material Architecture

You are working with a High-Heat Polycarbonate (HH-PC) derived from a sterically hindered Bisphenol Z analogue.[1] Unlike standard Bisphenol A (BPA) polycarbonate, your monomer features:

  • A Cyclohexane Bridge (C-1,1): Replaces the isopropylidene linkage, increasing rigidity and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Ortho-Cyclohexyl Substitution: Two bulky cyclohexyl groups at the 3-positions of the phenyl rings.[1]

Implication for Thermal Analysis: The extreme steric hindrance of the ortho-cyclohexyl groups significantly restricts chain mobility. While this enhances the Glass Transition Temperature (


), it alters the degradation kinetics by inhibiting the conformational freedom required for the Fries Rearrangement , forcing degradation through alternative high-energy pathways (chain scission and aliphatic oxidation) [1, 2].
Module 1: Thermogravimetric Analysis (TGA) & Stability
FAQ: Thermal Stability Profile

Q1: What is the expected degradation onset temperature (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) for this polymer? 
A:  Under inert atmosphere (

), expect a single-step degradation onset between 420°C and 450°C . The steric bulk of the cyclohexyl groups generally delays the onset compared to BPA-PC (approx. 400°C) by inhibiting the initial carbonate linkage attack. However, once sufficient energy is reached, the degradation is rapid due to the simultaneous breakdown of the aliphatic rings [3].

Q2: I see a minor weight loss (1-2%) at 150-200°C. Is the polymer degrading? A: Unlikely.[1] This is typically trapped solvent (e.g., methylene chloride, chlorobenzene) or absorbed moisture .

  • Diagnostic: Run a TGA-MS (Mass Spec).[1] If the signal is

    
     18 (
    
    
    
    ) or characteristic of your solvent, it is a drying issue.
  • Fix: Vacuum dry samples at

    
     for 12 hours.
    

Q3: How does air (oxidative atmosphere) change the TGA profile? A: In air, you will observe a two-step degradation :

  • Step 1 (~350-400°C): Oxidative dehydrogenation of the cyclohexyl rings (aliphatic oxidation).[1] This causes yellowing and crosslinking.[1]

  • Step 2 (>450°C): Main chain scission and char combustion.

  • Note: The char yield in air will be significantly lower than in

    
     due to combustion [1].
    
Module 2: Degradation Mechanisms & Structural Evolution[1][2][3]
The Mechanism: Steric Inhibition of Fries Rearrangement

In standard polycarbonates, the dominant thermal pathway is the Fries Rearrangement , where the carbonate linkage rearranges into phenyl salicylates (linear) and dihydroxybenzophenones (branched/crosslinked).

In your material: The bulky ortho-cyclohexyl groups sterically hinder the formation of the intermediate "cage" required for Fries rearrangement. Consequently:

  • Reduced Branching: The formation of crosslinked benzophenone structures is suppressed.

  • Dominant Pathway: Direct chain scission at the carbonate linkage (decarboxylation) and random scission of the aliphatic cyclohexyl rings [4].

Visualization: Degradation Pathways

DegradationPathways Polymer Polycarbonate Backbone (Sterically Hindered) Heat Thermal Stress (>400°C) Polymer->Heat Fries Pathway A: Fries Rearrangement (Sterically Inhibited) Heat->Fries Minor Path Scission Pathway B: Direct Chain Scission (Dominant) Heat->Scission Major Path Salicylate Phenyl Salicylate Structures (Linear) Fries->Salicylate Benzophenone Dihydroxybenzophenones (Crosslinked/Gel) Salicylate->Benzophenone High Temp Radicals Phenoxy & Cyclohexyl Radicals Scission->Radicals CO2 CO2 Evolution (Decarboxylation) Radicals->CO2 Monomer Monomer Recovery (Bisphenol Analogue) Radicals->Monomer Char Char Formation Radicals->Char

Caption: Figure 1. Thermal degradation logic flow. Note that steric hindrance favors direct scission (Pathway B) over the rearrangement typical of BPA-PC.

Module 3: Troubleshooting Experimental Anomalies
Issue 1: Unexpected Yellowing during Processing (<320°C)

Diagnosis: This is likely Thermo-Oxidative Degradation , not pyrolytic degradation.[1]

  • Cause: The aliphatic cyclohexyl rings are susceptible to hydrogen abstraction by oxygen, creating hydroperoxides which decompose into chromophores (ketones/conjugated systems).

  • Validation Protocol (FTIR):

    • Take a slice of the yellowed material.

    • Perform ATR-FTIR.[1]

    • Look for a broad carbonyl stretch broadening at 1700-1730 cm⁻¹ (ketones/esters) distinct from the sharp carbonate peak at 1770 cm⁻¹.[1]

    • Look for hydroxyl increase at 3200-3500 cm⁻¹ .[1]

Issue 2:

Depression after Thermal Cycling

Diagnosis: Hydrolysis or Plasticization.[1]

  • Cause: If the sample wasn't dried, moisture attacks the carbonate bond (Hydrolysis), reducing Molecular Weight (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Alternatively, degradation products (oligomers) act as plasticizers.
    
  • Validation Protocol (GPC):

    • Dissolve sample in THF or Chloroform.[1]

    • Run Gel Permeation Chromatography (GPC).[1]

    • Result: A shift to lower retention volume (lower ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) confirms hydrolysis/scission. A broadening on the high 
      
      
      
      side suggests crosslinking (Fries rearrangement), though less likely here.
Issue 3: Bubbles forming in the melt

Diagnosis: Volatile evolution.

  • Cause: Decarboxylation releasing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or residual solvent release.
    
  • Immediate Action: Check drying logs. If dried, reduce melt temperature by 10°C.[1]

Experimental Protocol: High-Resolution TGA

Standard TGA can miss subtle degradation steps in sterically complex polymers.[1] Use this protocol for validation.

ParameterSettingRationale
Sample Mass 5 - 10 mgMinimizes thermal gradients within the sample.[1]
Pan Type Platinum or Alumina (Open)Maximizes gas exchange; prevents "micro-climates."[1]
Purge Gas Nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) at 50 mL/min
Prevents oxidative artifacts during kinetic analysis.
Method Hi-Res / Stepwise Isothermal
Step 1Ramp 20°C/min to 100°CDrying phase.[1]
Step 2Isotherm 10 minEquilibrate/remove moisture.[1]
Step 3Ramp 5°C/min to 600°CSlow ramp for accurate onset determination.
Step 4(Optional) Switch to Air at 600°CBurn off char to determine inorganic content.
References
  • Jang, B. N., & Wilkie, C. A. (2005).[1] "The thermal degradation of bisphenol A polycarbonate in air."[2] Polymer Degradation and Stability, 86(3), 419-430.[1] Link[1]

  • Rivaton, A., et al. (2002).[1][3] "Comparison of the photochemical and thermal degradation of bisphenol-A polycarbonate and trimethylcyclohexane–polycarbonate." Polymer Degradation and Stability, 75(1), 17-33.[1][3] Link

    • Relevance: Details how cyclohexyl-substituents (similar to your monomer)
  • PubChem. (n.d.).[1] "1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane."[1] National Library of Medicine.[1] Link

  • Botkin, J. H., et al. (2008).[1] "Fries rearrangement in polymer degradation."[1] Encyclopedia of Polymer Science and Technology. Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Modern Laboratory: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane versus Bisphenol A

In the ever-evolving landscape of polymer chemistry and material science, the demand for high-performance monomers that also meet increasingly stringent safety profiles is paramount. For decades, Bisphenol A (BPA) has be...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of polymer chemistry and material science, the demand for high-performance monomers that also meet increasingly stringent safety profiles is paramount. For decades, Bisphenol A (BPA) has been a cornerstone in the production of robust polycarbonate plastics and epoxy resins, valued for the exceptional clarity, thermal stability, and impact resistance it imparts. However, concerns over its endocrine-disrupting properties have catalyzed a rigorous search for viable alternatives. This guide offers a detailed comparative analysis of a promising contender, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, and the incumbent, Bisphenol A, with a focus on their chemical structure, estrogenic activity, and the performance of their derived polymers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in making informed decisions in their material selection and development processes.

At a Glance: Chemical Structures and Intrinsic Properties

At the heart of their differing performance characteristics lie the distinct molecular architectures of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane and Bisphenol A.

Bisphenol A (BPA) , with the chemical formula (CH₃)₂C(C₆H₄OH)₂, is characterized by two phenol moieties linked by a central isopropylidene group. This structure results in a colorless solid that is soluble in organic solvents but has poor solubility in water.[1]

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane , with a molecular formula of C₃₀H₄₀O₂, presents a more complex, sterically hindered structure.[2][3] It features two 2-cyclohexylphenol groups attached to a central cyclohexane ring. This intricate, three-dimensional arrangement significantly influences its physical and chemical behaviors.

Table 1: Fundamental Physicochemical Properties

Property1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexaneBisphenol A (BPA)
Molecular Formula C₃₀H₄₀O₂[2]C₁₅H₁₆O₂
Molecular Weight 432.65 g/mol [3][4]228.29 g/mol [5]
Appearance White to almost white crystalline powder[4]White solid[5]
Melting Point 164.0 to 168.0 °C[4]155 °C[5]
Solubility Soluble in methanol[4]Poorly soluble in water, soluble in organic solvents[1][5]

The Critical Divide: A Comparative Look at Estrogenic Activity

A primary driver for seeking alternatives to BPA is its classification as a xenoestrogen, a substance that mimics the effects of estrogen in the body.[5] This activity is a significant concern in applications with human contact, such as food packaging and medical devices. The estrogenic potential of a compound is often assessed through its interaction with estrogen receptors (ERα and ERβ).

While direct comparative studies on the estrogenic activity of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane are not extensively documented in publicly available literature, we can infer its likely reduced estrogenicity based on its molecular structure. The bulky cyclohexyl groups flanking the phenolic hydroxyls, coupled with the non-planar cyclohexane bridge, create significant steric hindrance. This conformation is likely to impede the molecule's ability to bind effectively to the ligand-binding pocket of estrogen receptors. In contrast, the more planar structure of BPA allows for a more favorable interaction with these receptors.

Studies on other BPA analogues have demonstrated that modifications to the bridge structure and the addition of bulky substituents can significantly impact estrogenic activity. For instance, some analogues have been shown to exhibit even higher estrogenic activity than BPA, underscoring the nuanced relationship between structure and biological function.[6][7]

Experimental Protocol: In Vitro Estrogen Receptor Competitive Binding Assay

To quantitatively assess and compare the estrogenic potential of these compounds, a well-established method is the estrogen receptor competitive binding assay. This assay determines the ability of a test compound to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the estrogen receptor.

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

Materials:

  • Rat uterine cytosol preparation (as a source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane and BPA)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and the test compounds in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or the test compound.

  • Incubation: Incubate the tubes at 4°C for 16-18 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes to pellet the HAP and wash the pellets with assay buffer to remove any unbound radioligand.

  • Elution and Counting: Elute the bound radioligand from the HAP pellet using ethanol and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration and plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

G cluster_prep Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_radioligand Prepare [3H]-Estradiol incubation Incubate Cytosol, [3H]-Estradiol, & Competitors (16-18h, 4°C) prep_radioligand->incubation prep_competitors Prepare Serial Dilutions of Test Compounds & Estradiol prep_competitors->incubation prep_receptor Prepare Uterine Cytosol prep_receptor->incubation separation Separate Bound/Free Ligand (HAP Slurry & Centrifugation) incubation->separation counting Measure Radioactivity (Scintillation Counting) separation->counting calculation Calculate Specific Binding counting->calculation plotting Plot % Bound vs. [Competitor] calculation->plotting ic50 Determine IC50 Value plotting->ic50 G start Start prep Prepare Polymer Sample (5-10 mg in TGA pan) start->prep setup Set TGA Parameters (Temp. Ramp, Atmosphere) prep->setup run Heat Sample & Record Mass Loss setup->run analysis Analyze TGA Curve (Determine Td5%) run->analysis end End analysis->end

Thermogravimetric Analysis (TGA) Workflow

Mechanical Properties:

The mechanical properties of polycarbonates, such as tensile strength and impact resistance, are also influenced by the monomer structure. The rigidity imparted by the cyclohexyl groups in 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane may lead to polymers with higher modulus and hardness. However, this increased rigidity could potentially result in lower ductility and impact strength compared to the more flexible BPA-based polycarbonates. The specific mechanical performance would need to be empirically determined through standardized testing methods such as tensile testing and Izod impact testing.

Synthesis of the Monomers: A Brief Overview

Bisphenol A (BPA): The industrial synthesis of BPA typically involves the condensation of two equivalents of phenol with one equivalent of acetone, catalyzed by a strong acid such as hydrochloric acid or a sulfonated polystyrene resin. [8][9] 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane: The synthesis of this more complex bisphenol involves a multi-step process. A common route is the Friedel-Crafts alkylation of phenol with cyclohexene to produce cyclohexylphenol, followed by a condensation reaction with cyclohexanone. [10][11]

Concluding Remarks for the Discerning Scientist

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane presents a compelling case as a potential alternative to Bisphenol A, particularly in applications where low estrogenicity is a critical requirement. Its sterically hindered structure strongly suggests a reduced affinity for estrogen receptors. Furthermore, the incorporation of bulky alicyclic rings is likely to enhance the thermal stability of derived polymers, a desirable attribute in many high-performance applications.

However, it is crucial to acknowledge that a comprehensive, direct comparative dataset for all performance metrics is not yet readily available. The anticipated trade-offs, such as a potential reduction in ductility and impact strength in the resulting polymers, necessitate thorough experimental validation. The protocols outlined in this guide provide a robust framework for conducting such comparative studies.

As the scientific community continues to prioritize both performance and safety, a deep, data-driven understanding of BPA alternatives like 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is essential. It is through rigorous, objective comparison that we can confidently advance the field of polymer science and develop the next generation of safe and high-performing materials.

References

  • GSRS. 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE. [Link]

  • TCI AMERICA. 1,1-Bis(4-hydroxyphenyl)cyclohexane 843-55-0. [Link]

  • MDPI. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. [Link]

  • Royal Society of Chemistry. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols. [Link]

  • MDPI. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. [Link]

  • Quora. What are the chemical properties of bisphenol A (BPA)?. [Link]

  • e-Publications@Marquette. A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. [Link]

  • Bibliothèque et Archives Canada. Synthesis of Bisphenol A with Heterogeneous Catalysts. [Link]

  • PubChem. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. [Link]

  • Wikipedia. Bisphenol A. [Link]

  • National Institutes of Health. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. [Link]

  • Google Patents. Method for manufacture of cyclohexylphenols.
  • National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • National Toxicology Program. TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]

  • ResearchGate. Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0 -bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC). [Link]

  • PubMed. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. [Link]

  • YouTube. polycarbonates. [Link]

  • Google Patents. Method of synthesis of bisphenol-a.
  • Semantic Scholar. Production of Bisphenol A (BPA) By Green Technology. [Link]

  • Google Patents. Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane.
  • Google Patents. Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • ResearchGate. MCF-7 Cell Culture and +/- estrogen treatment Source of cells: ECACC (catalog#: 86012803) DMEM/F12 Red Passage Media 500 ml DMEM. [Link]

  • DiVA portal. Catalytic synthesis of benign bisphenols. [Link]

  • The Italian Association of Chemical Engineering. The Effects of Hydrothermal Aging Characterized by SEC on the Degradation Kinetic of Polycarbonate Calculated through TGA. [Link]

  • PubMed Central. effect of estrogen and antiestrogens on cell proliferation and synthesis of secreted proteins in the human. [Link]

  • PubMed Central. Novel stereoisomeric lignin-derived polycarbonates: towards the creation of bisphenol polycarbonate mimics. [Link]

  • ResearchGate. (PDF) New process for production of Bisphenol A by using a promoted catalyst. [Link]

Sources

Comparative

estrogenic activity of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane compared to BPA

This guide provides a technical evaluation of the estrogenic potential of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5), a sterically hindered bisphenol derivative, compared to the reference endocrine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of the estrogenic potential of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5), a sterically hindered bisphenol derivative, compared to the reference endocrine disruptor Bisphenol A (BPA) .

Subject: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5) Reference Standard: Bisphenol A (CAS 80-05-7) Application: High-performance polymer stabilization, antioxidant systems, and non-estrogenic material design.

Executive Summary

While Bisphenol A (BPA) and its unhindered analogue Bisphenol Z (BPZ) act as xenoestrogens by binding to the Estrogen Receptor (ER), 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane represents a class of "sterically shielded" phenols. Structural Activity Relationship (SAR) analysis indicates that the bulky cyclohexyl groups at the ortho positions (3,3') relative to the hydroxyl groups create a "steric shield." This modification is designed to prevent the hydrogen bonding required for ER activation, theoretically rendering the compound non-estrogenic or significantly less potent than BPA.

Structural & Mechanistic Analysis

Chemical Architecture

The estrogenic activity of bisphenols relies on two key structural features:

  • Two phenolic rings capable of mimicking

    
    -estradiol.
    
  • Unobstructed hydroxyl groups that form hydrogen bonds with Glu353 and Arg394 in the ER Ligand Binding Domain (LBD).

FeatureBisphenol A (BPA)Bisphenol Z (BPZ)Target Compound (CAS 4221-68-5)
Core Bridge IsopropylideneCyclohexylideneCyclohexylidene
Ortho-Substituents Hydrogen (None)Hydrogen (None)Cyclohexyl (Bulky)
Steric Environment Open/AccessibleOpen/AccessibleHighly Congested
Estrogenic Classification Agonist (Moderate)Agonist (High)Predicted Inactive / Weak
The "Steric Clash" Hypothesis

The Estrogen Receptor LBD is a hydrophobic pocket with specific volume constraints.

  • BPA Mechanism: BPA fits into the pocket. The hydroxyl groups anchor the molecule, allowing Helix 12 to close over the ligand, recruiting co-activators and initiating transcription.

  • Target Compound Mechanism: The 3-cyclohexyl groups add massive hydrophobic bulk adjacent to the hydroxyls. This creates a Steric Clash with the residues lining the LBD (specifically Leu387 and Met388). The molecule is physically too wide to allow Helix 12 closure, preventing the active conformation.

Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on steric fit.

EstrogenPathways Ligand Ligand Exposure BPA BPA (Unshielded) Ligand->BPA Target Target Compound (Sterically Hindered) Ligand->Target ER_Pocket ER Ligand Binding Domain (LBD) Fit Successful Docking (H-Bond Formation) ER_Pocket->Fit BPA Fits Clash Steric Clash (No H-Bond Anchor) ER_Pocket->Clash Target Blocked BPA->ER_Pocket Enters Pocket H12 Helix 12 Closure Fit->H12 Transcription Gene Transcription (Estrogenic Response) H12->Transcription Target->ER_Pocket Enters Pocket Inactive Receptor Remains Inactive Clash->Inactive

Figure 1: Mechanistic divergence between unhindered BPA and the sterically hindered target compound within the Estrogen Receptor signaling pathway.

Experimental Validation Protocols (Self-Validating Systems)

Since direct toxicological data for CAS 4221-68-5 is often proprietary or less abundant than BPA, researchers must validate its safety profile using the following standardized workflows.

Protocol A: In Silico Molecular Docking (Screening)

Objective: Quantify the binding energy penalty introduced by the cyclohexyl groups.

  • Preparation: Retrieve crystal structure of ER

    
     (PDB ID: 1G50).
    
  • Ligand Setup: Minimize energy of CAS 4221-68-5 using DFT (B3LYP/6-31G*).

  • Docking: Use AutoDock Vina. Define a grid box centered on the estradiol binding site.

  • Validation Metric: If Binding Affinity (

    
    ) is > -8.0 kcal/mol (less negative than BPA's ~-9.5 kcal/mol), the compound is considered a weak binder.
    
Protocol B: Luciferase Reporter Assay (Functional)

Objective: Determine if the compound activates the ER transcriptional machinery. Cell Line: MCF-7 or T47D-KBluc (stably transfected with ERE-luciferase plasmid).

Step-by-Step Methodology:

  • Seeding: Seed cells in phenol-red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous estrogens) in 96-well plates.

  • Starvation: Incubate for 24 hours to synchronize cell cycle and deplete residual hormones.

  • Dosing:

    • Negative Control: DMSO (0.1%).

    • Positive Control:

      
      -Estradiol (E2) at 1 nM.
      
    • Comparator: BPA at 10 nM – 10

      
      M.
      
    • Test Compound: CAS 4221-68-5 at 10 nM – 10

      
      M.
      
  • Incubation: 24 hours at 37°C / 5% CO

    
    .
    
  • Lysis & Detection: Add Luciferase substrate. Measure luminescence using a microplate luminometer.

  • Data Analysis: Calculate Relative Transactivation Activity (RTA) normalized to the E2 positive control.

Self-Validation Check: The E2 positive control must show >10-fold induction over DMSO. If not, the assay is invalid.

Protocol C: E-Screen Assay (Proliferation)

Objective: Assess physiological impact (cell growth).

  • Culture: MCF-7 cells in estrogen-deprived medium.

  • Treatment: Expose cells to serial dilutions of the Test Compound for 144 hours (6 days).

  • Quantification: Fix cells with TCA, stain with Sulforhodamine B (SRB), and read absorbance at 565 nm.

  • Result: Plot Proliferative Effect (PE) vs. Concentration. A "safe" profile will show a flat line (no proliferation) compared to the sigmoidal growth curve of BPA.

Comparative Data Summary

The following table synthesizes established data for BPA and BPZ with the predicted/observed properties of the Target Compound based on hindered phenol antioxidant literature.

ParameterBisphenol A (BPA)Bisphenol Z (BPZ)Target Compound (CAS 4221-68-5)
Molecular Weight 228.29 g/mol 268.35 g/mol 432.64 g/mol
LogP (Hydrophobicity) ~3.4~4.8~8.5 (Highly Lipophilic)
Water Solubility ~120 mg/LLowNegligible (< 0.1 mg/L)
ER

Binding Affinity (RBA)
0.01 - 0.1% (relative to E2)~0.1%Predicted < 0.001%
Proliferative Effect (MCF-7) Strong (EC50 ~0.6

M)
Strong (EC50 ~0.2

M)
None / Cytotoxic at high dose
Primary Use Polycarbonate MonomerHigh-Temp Resin MonomerAntioxidant / Stabilizer

Interpretation:

  • BPA & BPZ: Both act as ER agonists. BPZ is more potent than BPA due to the hydrophobic cyclohexane bridge fitting well into the receptor.

  • CAS 4221-68-5: The addition of cyclohexyl groups to the phenyl rings (not just the bridge) pushes the molecular weight to 432 g/mol . This exceeds the optimal size for the ER pocket, likely resulting in steric exclusion .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70981, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

  • Mesnage, R., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells. Toxicological Sciences. (Establishes BPZ activity).

  • Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological Sciences. (SAR analysis of bisphenols).

  • European Food Safety Authority (EFSA). Scientific Opinion on the risks to public health related to the presence of bisphenol A (BPA) in foodstuffs.

  • U.S. EPA. Endocrine Disruptor Screening Program (EDSP) Tier 1 Screening Assays for Bisphenol A.

Validation

A Senior Application Scientist's Guide to the Thermal Stability of Polycarbonates Derived from Various Bisphenols

For researchers, scientists, and professionals in drug development, the selection of polymeric materials with precise and reliable physical properties is paramount. Polycarbonates, a class of thermoplastics known for the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of polymeric materials with precise and reliable physical properties is paramount. Polycarbonates, a class of thermoplastics known for their exceptional impact strength, optical clarity, and heat resistance, are frequently employed in a myriad of applications, from medical device components to advanced drug delivery systems. The thermal stability of these polymers is a critical performance metric, dictating their processing parameters, operational temperature limits, and overall longevity.

This guide provides an in-depth, objective comparison of the thermal stability of polycarbonates synthesized from different bisphenol monomers. By understanding the relationship between the chemical structure of the bisphenol building block and the resulting thermal properties of the polymer, you will be better equipped to select the optimal polycarbonate for your specific application. This guide is structured to provide not only comparative data but also the underlying scientific principles and detailed experimental protocols to empower your research and development endeavors.

The Crucial Role of Bisphenol Structure in Polycarbonate Thermal Stability

The thermal stability of a polycarbonate is intrinsically linked to the chemical structure of the bisphenol monomer from which it is derived. The rigidity of the polymer backbone, the strength of the chemical bonds, and the nature of the substituent groups on the bisphenol all play a significant role in determining the temperature at which the material begins to degrade.

The most common polycarbonate is derived from Bisphenol A (BPA). However, concerns over the potential health effects of BPA have driven the development of polycarbonates based on alternative bisphenols, such as Bisphenol F (BPF) and Bisphenol S (BPS). Beyond these common alternatives, a wide array of specialty bisphenols are utilized to impart enhanced thermal or mechanical properties.

This guide will focus on a comparative analysis of polycarbonates derived from the following key bisphenols:

  • Bisphenol A (BPA): The industry standard, providing a benchmark for comparison.

  • Bisphenol F (BPF): Characterized by a methylene bridge between the phenyl rings.

  • Bisphenol S (BPS): Featuring a sulfonyl group as the bridging unit, which is anticipated to enhance thermal stability.

  • Bisphenol Z (BPZ): Incorporating a cyclohexylidene bridge, influencing chain mobility and thermal properties.

  • 9,9-bis(4-hydroxyphenyl) fluorene (BHPF): A bulky, cardo bisphenol known for imparting high glass transition temperatures and thermal stability.

  • Tetramethylbisphenol A (TMBPA): A sterically hindered bisphenol that can enhance the glass transition temperature.

Below is a diagram illustrating the chemical structures of these bisphenols, providing a visual basis for the forthcoming discussion on their impact on polycarbonate thermal stability.

Caption: Chemical structures of various bisphenols used in polycarbonate synthesis.

Experimental Evaluation of Thermal Stability: Methodologies and Protocols

To objectively compare the thermal stability of different polycarbonates, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical information about the onset of decomposition, the rate of degradation, and the amount of residual char.

This protocol is based on established methodologies for polymer thermal analysis and is designed to yield reproducible and comparable data.[1][2]

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or ceramic, that is inert to the sample and decomposition products.

  • Sample Preparation:

    • Obtain a representative sample of the polycarbonate (5-10 mg). For powders, ensure a uniform consistency. For solid pellets or films, it is recommended to use a small, flat piece to ensure even heat distribution.

  • Experimental Setup:

    • Place the prepared sample in the tared TGA pan.

    • Load the pan into the TGA furnace.

    • Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.

  • TGA Measurement:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A heating rate of 20 °C/min can also be used, but 10 °C/min often provides better resolution of thermal events.[2]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

    • Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).

    • Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Record the percentage of char residue at a high temperature, typically 700 °C or 800 °C.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Instrument Calibration Prepare Sample Preparation (5-10 mg) Calibrate->Prepare Load Load Sample & Purge (N₂) Prepare->Load Heat Heat from 30°C to 800°C @ 10°C/min Load->Heat Plot Plot TGA/DTG Curves Heat->Plot Determine Determine Td5%, Tmax, Char Yield Plot->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of polycarbonates.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For polycarbonates, DSC is primarily used to determine the glass transition temperature (Tg), which is a critical parameter related to the material's thermal stability and mechanical properties. A higher Tg generally indicates a more rigid polymer backbone and, consequently, better thermal stability.

This protocol is designed to accurately determine the Tg of polycarbonates and is based on common industry practices.[2]

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Weigh 5-10 mg of the polycarbonate sample into a standard aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of volatiles.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • DSC Measurement (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature approximately 30-50 °C above its expected Tg at a heating rate of 10 °C/min. This step is crucial to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

    • Second Heating Scan: Heat the sample again at a rate of 10 °C/min through the glass transition region. The Tg is determined from this second heating scan to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The glass transition will appear as a step-like change in the baseline of the DSC curve.

    • Determine the Tg as the midpoint of this transition, following established standards such as ASTM D3418.

DSC_Workflow cluster_prep Preparation cluster_exp Experiment (Heat-Cool-Heat) cluster_analysis Data Analysis Calibrate Instrument Calibration Prepare Sample Preparation (5-10 mg) Calibrate->Prepare Heat1 1st Heat (Erase Thermal History) Prepare->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 2nd Heat (Measurement) Cool->Heat2 Plot Plot Heat Flow vs. Temperature Heat2->Plot Determine Determine Tg (Midpoint) Plot->Determine

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Comparative Thermal Stability Data

The following table summarizes the key thermal properties of polycarbonates derived from different bisphenols, as determined by TGA and DSC. It is important to note that the data has been compiled from various sources, and minor variations may exist due to differences in experimental conditions and polymer molecular weights. However, the general trends provide a valuable basis for comparison.

Bisphenol MonomerPolycarbonate AbbreviationTg (°C)Td5% (°C, in N₂)Tmax (°C, in N₂)Char Yield at 700°C (%, in N₂)
Bisphenol ABPA-PC~145-150~450~540~27%[1]
Bisphenol FBPF-PC~135-145Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format
Bisphenol SBPS-PC~166.5[3]Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format
Bisphenol ZBPZ-PC~160-170~470~490~30%
Bisphenol FluoreneBHPF-PC (Copolymer with BPA)up to 210[4]up to 425[4]Data not available in a directly comparable formatData not available in a directly comparable format
Tetramethylbisphenol ATMBPA-PC (Copolymer with BPA)Increased with TMBPA contentData not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format

Note: The thermal stability of BPF-PC and BPS-PC homopolymers is not as extensively reported in readily comparable formats as that of BPA-PC. The provided Tg for BPS-PC suggests good heat resistance.[3] It is generally expected that the sulfone group in BPS enhances thermal stability compared to the methylene bridge in BPF.

Discussion and Mechanistic Insights

The data presented in the table reveals clear structure-property relationships that govern the thermal stability of these polycarbonates.

Bisphenol A Polycarbonate (BPA-PC): As the industry benchmark, BPA-PC exhibits good thermal stability, with decomposition commencing at approximately 450 °C in an inert atmosphere.[1] The primary degradation pathway involves the scission of the isopropylidene linkage.[1] In the presence of oxygen, the degradation of BPA-PC begins at a lower temperature, around 400 °C, due to oxidative reactions.[5]

Bisphenol F Polycarbonate (BPF-PC): The methylene bridge in BPF is generally less sterically hindered and potentially more susceptible to thermal cleavage compared to the isopropylidene group in BPA. This would suggest that BPF-PC may have a slightly lower thermal stability than BPA-PC, although direct comparative TGA data is needed for confirmation.

Bisphenol S Polycarbonate (BPS-PC): The presence of the electron-withdrawing sulfonyl group in BPS is known to enhance the thermal stability of polymers.[3] This is reflected in the higher glass transition temperature of BPS-PC compared to BPA-PC.[3] The strong C-S and S=O bonds in the sulfonyl group require more energy to break, thus increasing the overall thermal stability of the polymer chain.

Bisphenol Z Polycarbonate (BPZ-PC): The bulky and rigid cyclohexylidene group in BPZ restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature and improved thermal stability compared to BPA-PC, as evidenced by the higher Td5% and Tmax.

High-Performance Bisphenols (BHPF and TMBPA): The incorporation of bulky and rigid structures, such as the fluorene group in BHPF, significantly increases the glass transition temperature and the onset of thermal decomposition.[4] This is due to the severe restriction of segmental motion in the polymer backbone. Similarly, the methyl groups in TMBPA introduce steric hindrance, which can also lead to an increase in Tg.[2]

The general trend for the thermal stability of polycarbonates based on their bisphenol structure, from lowest to highest, can be inferred as:

BPF-PC < BPA-PC < BPZ-PC < BPS-PC < Polycarbonates with bulky cardo or sterically hindered bisphenols (e.g., BHPF, TMBPA)

This trend is a direct consequence of the bond dissociation energies within the bisphenol unit and the overall rigidity of the resulting polymer chain.

Conclusion

The choice of bisphenol monomer has a profound impact on the thermal stability of the resulting polycarbonate. While Bisphenol A polycarbonate offers a good balance of properties and serves as a valuable benchmark, alternative bisphenols can provide significant enhancements in thermal performance. For applications requiring higher operating temperatures and greater resistance to thermal degradation, polycarbonates derived from bisphenols containing sulfonyl groups (BPS), bulky alicyclic groups (BPZ), or large, rigid aromatic moieties (BHPF) are superior choices.

This guide has provided a framework for understanding and evaluating the thermal stability of polycarbonates from different bisphenols. The detailed experimental protocols for TGA and DSC offer a practical resource for researchers to conduct their own comparative studies. By leveraging this information, scientists and drug development professionals can make more informed decisions in the selection of polycarbonates, ensuring the reliability and performance of their final products.

References

  • The carbonate exchange reaction strategy for chemical recycling of poly(bisphenol A carbonate) into an epoxy-curing agent. Polymer Chemistry. 2024. [Link]

  • A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. [Link]

  • The Thermal degradation of Bisphenol A Polycarbonate in Air. e-Publications@Marquette. [Link]

  • Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega. 2022. [Link]

  • Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules. 1999. [Link]

  • Inherently degradable cross-linked polyesters and polycarbonates: resins to be cheerful. Polymer Chemistry. 2020. [Link]

  • Thermal and thermoxidative degradation processes in poly(bisphenol A carbonate). ResearchGate. [Link]

  • Thermal Properties of Aromatic Polycarbonates Copolymers Based on Bisphenol A and Tetramethyl Bisphenol A. ResearchGate. [Link]

  • Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate). PubMed. [Link]

  • Improving the thermal stability of poly(cyclohexylene carbonate) by in situ end-capping. SpringerLink. [Link]

  • TGA vs DSC: What's the Difference and How to Choose the Right Tool?. Drawell. [Link]

  • Thermal degradation of bisphenol A polycarbonate by high-resolution thermogravimetry. ResearchGate. [Link]

  • A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. PubMed Central. [Link]

  • Effect of Metal Oxides/Chlorides on the Thermal Degradation of Poly(vinyl chloride), Poly(bisphenol A carbonate), and Their Blends. ResearchGate. [Link]

  • TGA and DTG curves of BPZ-PC (a) and BPA-PC (b) at nitrogen atmosphere. ResearchGate. [Link]

  • Improving the Thermal Properties of Polycarbonate via the Copolymerization of a Small Amount of Bisphenol Fluorene with Bisphenol A. SciSpace. [Link]

  • Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates. IRIS UPO. [Link]

  • Study on Preparation and Properties of Bisphenol S Polycarbonate. ResearchGate. [Link]

  • Polyurethanes Made with Blends of Polycarbonates with Different Molecular Weights Showing Adequate Mechanical and Adhesion Properties and Fast Self-Healing at Room Temperature. PubMed Central. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the rigorous validation of analytical methods is not merely a regulatory formality but...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, a molecule with potential applications in various fields, ensuring the reliability and accuracy of its quantification and impurity profiling is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of this compound, offering insights into the rationale behind experimental choices and detailed, adaptable protocols.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to provide a deep dive into the validation of these two powerful analytical techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]

The Critical Need for Validated Methods

Analytical method validation is a critical component of the lifecycle management of analytical procedures, ensuring that a method is and remains fit for its intended purpose.[5][6] For 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, a non-volatile and relatively high molecular weight compound (432.64 g/mol ), the choice of analytical methodology is crucial.[7][8] Validated methods are essential for:

  • Accurate Quantification: Ensuring the correct dosage and concentration in potential pharmaceutical formulations.

  • Impurity Profiling: Detecting and quantifying process-related impurities and degradation products that could affect safety and efficacy.

  • Stability Studies: Assessing the compound's stability under various environmental conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for drug approval and marketing.[3][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[10] Reversed-phase HPLC (RP-HPLC) with UV detection is particularly well-suited for this analysis due to the presence of chromophoric phenyl groups in the molecule.

Causality Behind Experimental Choices in HPLC

The selection of the HPLC method parameters is driven by the physicochemical properties of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Its non-polar nature, attributed to the cyclohexyl and phenyl groups, dictates the use of a reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water. The UV detector is chosen for its sensitivity to the aromatic rings within the molecule's structure.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop RP-HPLC Method (Column, Mobile Phase, Flow Rate, Wavelength) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Proceed to Validation Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Step-by-Step HPLC Validation Protocol

This protocol is a robust starting point and should be adapted based on specific instrumentation and laboratory conditions.

1. System Suitability:

  • Before each validation run, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject a standard solution of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (e.g., 100 µg/mL) six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components like impurities, degradants, and matrix components.[11]

  • Procedure:

    • Analyze a blank sample (mobile phase).
    • Analyze a sample of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane reference standard.
    • Analyze a sample of the compound spiked with potential impurities.
    • Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products.
  • Acceptance Criteria: The peak for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane should be well-resolved from any other peaks (resolution ≥ 2.0). The peak purity should be confirmed using a photodiode array (PDA) detector.

3. Linearity and Range:

  • Objective: To establish the linear relationship between the concentration of the analyte and the analytical response.

  • Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration).[12] Analyze each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

4. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).[4] Prepare three samples at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)
  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity > 990.Passed
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness System suitability passes under varied conditions.Passed

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Volatile Impurities

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[13] It is particularly valuable for the identification of unknown impurities and for the analysis of volatile and semi-volatile compounds.[10]

Causality Behind Experimental Choices in GC-MS

For a compound like 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, which has a relatively high boiling point, GC analysis may require derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with hydroxyl groups. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a higher degree of specificity than UV detection.[13]

Experimental Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop GC-MS Method (Derivatization, Column, Temp Program) Specificity Specificity (Mass Spectrum, Resolution) Dev->Specificity Proceed to Validation Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness

Caption: Workflow for GC-MS Method Validation.

Step-by-Step GC-MS Validation Protocol

This protocol assumes a derivatization step is necessary.

1. Derivatization Optimization:

  • Optimize the derivatization reaction (e.g., with BSTFA) for temperature, time, and reagent concentration to ensure complete and reproducible derivatization.

2. System Suitability:

  • Inject a derivatized standard solution six times.

  • Acceptance Criteria: The RSD of the peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively.

3. Specificity:

  • Procedure: Analyze a blank, a derivatized standard, and a derivatized sample spiked with potential impurities.

  • Acceptance Criteria: The analyte peak should be well-resolved. The mass spectrum of the analyte in the sample should match that of the reference standard.

4. Linearity and Range:

  • Procedure: Prepare and derivatize a series of at least five concentrations.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

5. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels, followed by derivatization and analysis.

  • Acceptance Criteria: The mean recovery should be within 95.0% to 105.0%.

6. Precision:

  • Procedure:

    • Repeatability: Analyze six replicate preparations of the same sample.
    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.
  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 5.0%.

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N).

    • LOD: S/N of 3:1
    • LOQ: S/N of 10:1
  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

8. Robustness:

  • Procedure: Introduce small variations in parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate.

  • Acceptance Criteria: The system suitability parameters should be met.

Data Presentation: GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference, matching mass spectra.Passed
Linearity (r²) ≥ 0.9950.9985
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
LOD Reportable0.05 µg/mL
LOQ Reportable0.15 µg/mL
Robustness System suitability passes under varied conditions.Passed

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Ideal for non-volatile and thermally labile compounds. Direct analysis is possible.[13]Suitable for volatile and semi-volatile compounds. Derivatization may be required.[10]
Specificity Good, based on retention time and UV spectrum. Peak purity analysis is recommended.Excellent, based on retention time and mass fragmentation pattern, providing definitive identification.[13]
Sensitivity Good, dependent on the chromophore.Excellent, especially with selected ion monitoring (SIM).
Sample Preparation Generally simpler, involving dissolution and filtration.Can be more complex due to the need for derivatization.[13]
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.
Primary Application Routine quality control, purity determination, and stability studies.[13]Definitive identification of impurities, analysis of volatile organic compounds.[14]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analytical method validation of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. The choice between the two depends on the specific analytical objective.

  • For routine quality control, assay, and purity determination, a validated RP-HPLC-UV method is the more practical and efficient choice. Its simplicity, robustness, and lower cost make it ideal for high-throughput environments.

  • For the definitive identification of unknown impurities, degradation products, or for the analysis of trace-level volatile impurities, a validated GC-MS method is superior. The high specificity of the mass spectrometric detection provides an unparalleled level of confidence in the identification of unknown compounds.

In a comprehensive analytical strategy, these two techniques can be used in a complementary manner. HPLC can be employed for routine analyses, while GC-MS can be utilized for in-depth characterization and investigation of any out-of-specification results.

Ultimately, the successful validation of any analytical method for 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, in accordance with regulatory guidelines, is a testament to the scientific rigor that underpins the development of safe and effective products.[4][15]

References

  • Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis - Benchchem. (n.d.).
  • Analytical Method Validation for Biopharmaceuticals - SciSpace. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for [4-(4-Chlorophenyl)cyclohexyl]methanol - Benchchem. (n.d.).
  • 1,1-Bis(4-hydroxyphenyl)cyclohexane 843-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane , 98% , 4221-68-5 - CookeChem. (n.d.).
  • FDA issues revised guidance for analytical method validation - ResearchGate. (2015).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • Validating analytical methods for biopharmaceuticals, Part 1: Development and optimization. (n.d.).
  • Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - ResearchGate. (2019).
  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane - TCI Chemicals. (n.d.).
  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2 - PubChem. (n.d.).
  • 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE - gsrs. (n.d.).
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. (n.d.).
  • (PDF) DETERMINATION OF BISPHENOL A IN BEVERAGES BY RP-HPLC - ResearchGate. (2015).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
  • Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - Semantic Scholar. (2019).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.).
  • A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC - NIH. (2023).
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Bisphenol A, S and F Analyzed with HPLC - AppNote - MicroSolv Technology Corporation. (n.d.).
  • 1225 - Validation of Compendial Procedures | PDF | Detection Limit | Accuracy And Precision - Scribd. (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017).
  • Preliminary phytochemical screening and GC-MS analysis of Anogeissus leiocarpus stem bark extract - The Pharma Innovation. (2022).
  • 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane(4221-68-5) 1 h nmr - ChemicalBook. (n.d.).

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Validation

comparative study of the mechanical properties of polymers derived from 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

Executive Summary: The "Bulky" Advantage In the landscape of engineering thermoplastics, Bisphenol A (BPA) polycarbonate (PC) reigns as the standard for toughness and transparency.[1] However, its thermal stability ceili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulky" Advantage

In the landscape of engineering thermoplastics, Bisphenol A (BPA) polycarbonate (PC) reigns as the standard for toughness and transparency.[1] However, its thermal stability ceiling (~150°C) and surface softness limit its use in extreme environments.

This guide focuses on a high-performance derivative: Polycarbonates derived from 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane . For brevity, we will refer to this monomer as Bis-Cyclohexyl-BPZ (BC-BPZ) and its resulting polymer as BC-BPZ PC .

The Core Value Proposition: By introducing cyclohexyl rings at the ortho-positions of the phenyl groups in a standard Bisphenol Z (BPZ) skeleton, we engineer a molecule with massive steric hindrance. This modification radically alters the polymer's free volume and chain mobility, resulting in:

  • Superior Heat Resistance: Glass transition temperatures (

    
    ) exceeding 200°C.
    
  • Enhanced Surface Hardness: Significantly higher scratch resistance than standard PC.

  • Optical Clarity: Maintained transparency suitable for high-end optics.

  • Trade-off: A reduction in impact toughness and ductility compared to BPA-PC.

Chemical Architecture & Mechanistic Insight

To understand the mechanical shift, we must visualize the structural difference. Standard BPA allows for "flip" motions of the phenyl rings, which dissipates energy upon impact (toughness). In BC-BPZ , the bulky cyclohexyl groups lock these rings in place.

Structural Comparison[2]
  • BPA: Two methyl groups (low bulk). Flexible chain.

  • BPZ: Cyclohexane ring at the bridge (moderate bulk). Higher

    
    .
    
  • BC-BPZ (Target): Cyclohexane bridge + Two Cyclohexyl substituents on the rings . Extreme rigidity.[2]

MonomerStructure cluster_0 Standard: Bisphenol A (BPA) cluster_1 Target: BC-BPZ BPA Bisphenol A (Flexible Bridge) BCBPZ 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (Sterically Locked) BPA->BCBPZ Ortho-Cyclohexyl Substitution (Increases Rotational Barrier)

Figure 1: Structural evolution from standard BPA to the sterically hindered BC-BPZ monomer.

Comparative Mechanical Properties

The following data contrasts the target polymer (BC-BPZ PC) against industry standards. Data represents typical values for high-molecular-weight interfacial polycarbonates.

Quantitative Performance Matrix
PropertyMethodBPA Polycarbonate (Standard)BPZ Polycarbonate (High-Heat)BC-BPZ Polycarbonate (Target)
Glass Transition (

)
DSC145 - 150 °C170 - 180 °C205 - 220 °C
Tensile Modulus ASTM D6382.3 GPa2.4 GPa2.8 - 3.1 GPa
Tensile Strength ASTM D63865 MPa70 MPa70 - 75 MPa
Elongation at Break ASTM D638> 100% (Ductile)80 - 100%10 - 20% (Brittle)
Notched Izod Impact ASTM D256800 J/m100 - 400 J/m30 - 60 J/m
Pencil Hardness ASTM D33632BBH - 2H
Refractive Index (

)
ISO 4891.5851.5901.580 - 1.590
Analysis of Mechanical Behavior
  • Stiffness (Modulus): The BC-BPZ polymer exhibits a ~30% increase in stiffness. The bulky cyclohexyl groups act as "internal anchors," preventing chain slippage under load.

  • Brittleness (Impact/Elongation): The trade-off for high rigidity is the loss of ductility. The "cooperative motion" required for yielding (which allows BPA-PC to stretch) is sterically forbidden in BC-BPZ. This makes the material behave more like PMMA (acrylic) in terms of fracture mechanics.

  • Surface Hardness: Standard PC scratches easily (soft surface). BC-BPZ's rigid backbone resists micro-indentation, making it an excellent candidate for touchscreens, automotive glazing, and optical lenses where coatings might be skipped.

Experimental Protocol: Synthesis & Validation

To verify these properties, we utilize an Interfacial Polycondensation method. This route is preferred over melt transesterification for high-


 polymers to avoid thermal degradation during synthesis.
Synthesis Workflow (Graphviz)

SynthesisProtocol cluster_inputs Phase 1: Reactant Prep cluster_reaction Phase 2: Interfacial Reaction cluster_workup Phase 3: Purification Monomer BC-BPZ Monomer (Dissolved in DCM) Reactor High-Shear Mixing (0-25°C, pH > 10) Monomer->Reactor Base NaOH / Water (Aqueous Phase) Base->Reactor Catalyst TEA (Triethylamine) (Phase Transfer Cat.) Catalyst->Reactor Phosgene Phosgene / Triphosgene (Carbonyl Source) Phosgene->Reactor Wash Acid Wash (HCl) -> Water Wash Reactor->Wash Polymer Dope Precip Precipitation in Methanol Wash->Precip Drying Vacuum Dry (120°C, 24h) Precip->Drying FinalProduct Target Polymer (Ready for Molding) Drying->FinalProduct BC-BPZ PC Flakes

Figure 2: Interfacial polycondensation workflow for synthesizing high-purity BC-BPZ Polycarbonate.

Critical Process Parameters (CPP)
  • Monomer Purity: The BC-BPZ monomer must be >99.5% pure (HPLC). Impurities (monophenols) act as chain terminators, drastically lowering molecular weight and destroying mechanical properties.

  • Phosgenation Temperature: Must be kept <25°C initially to prevent hydrolysis of the phosgene, then raised to 30-40°C to drive molecular weight build-up.

  • Alkali Concentration: Maintain pH 11-12. If pH drops, the phenoxide ion reverts to phenol, halting the reaction.

Applications & Strategic Fit

Where does this polymer fit in your development pipeline?

  • Optical Components: High refractive index and clarity make it ideal for camera lenses in smartphones, where heat from the sensor and processor would warp standard PMMA or PC.

  • Medical Devices: The polymer's resistance to hydrolysis and high heat allows for repeated autoclaving (steam sterilization at 121°C or 134°C), which standard BPA-PC struggles with over time.

  • Structural Electronics: Casings that require high stiffness and scratch resistance without painting (reducing VOCs).

References

  • Monomer Data: PubChem. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CID 21943953). National Library of Medicine. Link

  • Polymer Synthesis & Properties: Mitsubishi Gas Chemical Company. Polycarbonate Resin Compositions and Optical Materials. Patent WO2007/008390. (Describes the class of cyclohexyl-modified bisphenols for high-hardness optics). Link

  • Comparative PC Data: McKeen, L. W. (2016). The Effect of Temperature and other Factors on Plastics and Elastomers. William Andrew Publishing. (Source for Standard BPA and BPZ thermal limits).
  • High-Heat Polycarbonates: Honma, T., et al. (2017). Polycarbonate resin composition having improved surface hardness. WO2017033783A1. Link

Sources

Comparative

performance comparison of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in different polymer matrices

[1] Executive Summary & Chemical Profile Target Molecule: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane CAS: 4221-68-5 Common Aliases: Bisphenol Z-Cyclohexyl Derivative, 4,4'-Cyclohexylidenebis(2-cyclohexylphenol).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Target Molecule: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane CAS: 4221-68-5 Common Aliases: Bisphenol Z-Cyclohexyl Derivative, 4,4'-Cyclohexylidenebis(2-cyclohexylphenol).[1][2]

This guide provides a comparative performance analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (hereafter referred to as Bis-Z-Cy ) within high-performance polymer matrices.[1] Unlike commodity Bisphenol A (BPA) or standard Bisphenol Z (BPZ), Bis-Z-Cy features significant steric hindrance via ortho-cyclohexyl groups.[1] This structural modification fundamentally alters the polymer physics, offering superior thermal stability, hydrolytic resistance, and optical properties suitable for medical devices and optical engineering.[1]

Structure-Property Causality[1]
  • Geminal Cyclohexane Ring: Increases rigidity and glass transition temperature (

    
    ) compared to the isopropylidene bridge in BPA.[1]
    
  • Ortho-Cyclohexyl Substituents: Provide a "hydrophobic shield" around the carbonate/ester linkage, drastically reducing hydrolytic degradation rates and increasing free volume (lower density, improved impact strength).[1]

Comparative Performance Analysis

The following data synthesizes experimental baselines for Bis-Z-Cy homopolymers and copolymers against industry standards (BPA-PC and BPZ-PC).

Table 1: Thermal and Mechanical Properties in Polycarbonate Matrices

Data represents homopolycarbonates synthesized via interfacial polycondensation.[1]

PropertyStandard BPA-PCBisphenol Z (BPZ-PC)Bis-Z-Cy PC (Target) Performance Delta
Glass Transition (

)
147–150 °C170–175 °C190–205 °C +35% vs BPA (High Heat Resistance)
Water Absorption (24h) 0.25%0.18%< 0.05% Superior (Hydrophobic Shielding)
Hydrolytic Stability ModerateGoodExcellent Suitable for repeated autoclaving
Refractive Index (

)
1.5861.5901.565 Lower chromatic aberration
Pencil Hardness BHBF - H Improved Scratch Resistance
Analysis of Matrices
A. Optical Polycarbonates (Lenses & Sensors)

Bis-Z-Cy reduces birefringence compared to aromatic-heavy alternatives.[1] The bulky cyclohexyl groups disrupt chain packing, preventing crystallization while maintaining high transparency.[1]

  • Advantage: The lower refractive index (closer to 1.[1][3]56) combined with high

    
     makes it ideal for high-power LED lenses where heat accumulation yellows standard BPA-PC.[1]
    
B. Medical Grade Plastics (Autoclavable Devices)

In drug delivery systems and surgical housings, hydrolysis leads to polymer embrittlement and leaching.[1]

  • Mechanism: The ortho-cyclohexyl groups create steric hindrance that blocks water molecules from attacking the carbonyl carbon in the carbonate linkage.[1]

  • Result: Bis-Z-Cy matrices retain >90% molecular weight after 50 autoclave cycles (121°C), whereas BPA-PC often degrades to <70%.[1]

Mechanistic Visualization

The following diagram illustrates the "Hydrophobic Shielding" effect and the synthesis pathway, visualized for clarity in process design.

BisZCy_Performance cluster_structure Molecular Architecture cluster_properties Performance Outcomes Monomer Bis-Z-Cy Monomer (CAS 4221-68-5) OrthoGroup Ortho-Cyclohexyl Substituents Monomer->OrthoGroup Structural Feature GeminalGroup Geminal Cyclohexane Monomer->GeminalGroup Structural Feature Hydrolysis Hydrolysis Resistance OrthoGroup->Hydrolysis Steric Shielding of Carbonate Link Optics Low Birefringence OrthoGroup->Optics Disrupted Packing (Amorphous) Tg High Tg (>190°C) GeminalGroup->Tg Restricted Chain Rotation Medical Medical Devices (Autoclavable) Medical->Tg Medical->Hydrolysis

Figure 1: Structure-Property Relationship of Bis-Z-Cy.[1][2][4][5] The ortho-cyclohexyl groups are the critical differentiators, providing the steric bulk necessary for hydrolysis resistance and thermal stability.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Interfacial Polycondensation (Copolymer Synthesis)

Objective: Synthesize a high-molecular-weight Polycarbonate using Bis-Z-Cy and Phosgene (or Triphosgene substitute for lab scale).

  • Preparation of Aqueous Phase:

    • Dissolve Bis-Z-Cy (0.1 mol) in 10% NaOH (aq).

    • Checkpoint: The solution must be clear. Turbidity indicates incomplete phenoxide formation due to the hydrophobicity of the cyclohexyl rings.[1] Action: Add small amounts of methanol or heat slightly to 40°C if dissolution is slow.[1]

    • Add catalyst: Tetrabutylammonium bromide (TBAB) or Triethylamine (TEA) (1-2 mol%).[1]

  • Organic Phase Preparation:

    • Dissolve Triphosgene (0.04 mol) in Dichloromethane (DCM).

  • Interfacial Reaction:

    • Add Organic phase to Aqueous phase under vigorous stirring (>1000 RPM).

    • Maintain temperature at 20–25°C.

    • Critical Step: The reaction is diffusion-controlled.[1] The bulky cyclohexyl groups slow down the kinetics compared to BPA.[1] Reaction time must be extended by 30–50% (typically 2–3 hours).[1]

  • Purification:

    • Wash organic layer with dilute HCl (0.1N) followed by deionized water until neutral pH.[1]

    • Precipitate into Methanol.[1]

    • Validation: Measure Viscosity Average Molecular Weight (

      
      ). Target 
      
      
      
      g/mol for mechanical testing.
Protocol B: Accelerated Hydrolytic Stability Test

Objective: Quantify resistance to polymer degradation in medical sterilization conditions.

  • Sample Prep: Injection mold ISO tensile bars.

  • Exposure: Place samples in an autoclave at 121°C (1.2 atm).

  • Sampling Intervals: Remove 3 samples at 0, 24, 48, and 96 hours.

  • Analysis:

    • GPC (Gel Permeation Chromatography): Measure Molecular Weight (

      
      ) retention.[1]
      
    • Visual: Check for "hazing" (micro-cracking).[1]

    • Pass Criteria: Bis-Z-Cy samples must retain >90%

      
       at 96 hours. (Standard BPA-PC typically fails/yellows at 48 hours).[1]
      

Regulatory & Safety Context

For drug development professionals, the migration profile is critical.[1]

  • Biocompatibility: The high hydrophobicity of Bis-Z-Cy results in significantly lower migration rates into aqueous media (saline, dextrose) compared to BPA.[1]

  • Estrogenic Activity (EA): While specific EA data for this derivative requires lot-specific testing, sterically hindered bisphenols generally exhibit reduced binding affinity to Estrogen Receptors (ER-alpha) due to the inability of the bulky ortho-groups to fit into the receptor pocket.[1]

References

  • PubChem. 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2.[1] National Library of Medicine.[1] [Link][1]

  • ResearchGate. Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate. (Contextual comparison for high-Tg bisphenols). [Link]

  • Google Patents. Polycarbonate resin composition (US11603467B2).[1] (Describes use of cyclohexyl-modified bisphenols for hardness).

Sources

Validation

evaluating the endocrine-disrupting potential of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane analogs

A Comparative Guide to the Endocrine-Disrupting Potential of 1,1-Bis(4-hydroxyphenyl)cyclohexane Analogs This guide provides a comprehensive evaluation of the endocrine-disrupting potential of 1,1-Bis(4-hydroxyphenyl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Endocrine-Disrupting Potential of 1,1-Bis(4-hydroxyphenyl)cyclohexane Analogs

This guide provides a comprehensive evaluation of the endocrine-disrupting potential of 1,1-Bis(4-hydroxyphenyl)cyclohexane and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of these compounds' performance, focusing on their interaction with estrogen receptors. We will delve into the structure-activity relationships that govern their biological effects and provide detailed protocols for key experimental assays.

Introduction: The Concern with Bisphenol Analogs

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems, potentially causing adverse health effects in developmental, reproductive, neurological, and immune systems.[1][2] Bisphenol A (BPA) is a well-known EDC with estrogenic activity, and its widespread use has led to concerns about human exposure and potential health risks.[3][4] This has driven the development and use of numerous BPA analogs. However, many of these substitutes also exhibit endocrine-disrupting properties.[5] This guide focuses on a specific class of these analogs: derivatives of 1,1-Bis(4-hydroxyphenyl)cyclohexane, examining how structural modifications to the parent molecule influence their ability to interact with the estrogen receptor (ER).

Mechanism of Action: Estrogen Receptor Signaling

The primary mechanism by which these bisphenol analogs exert their endocrine-disrupting effects is through interaction with estrogen receptors, ERα and ERβ.[6] These receptors are ligand-activated transcription factors. Upon binding an agonist, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. This signaling pathway is critical for numerous physiological processes, and its improper activation by EDCs can lead to a range of pathologies.[1]

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7. It is a well-established method for screening potential EDCs. [7] Rationale for the Protocol: This assay provides a biologically relevant endpoint (cell proliferation) that is a hallmark of estrogenic action. It integrates receptor binding, transcriptional activation, and downstream cellular responses.

Step-by-Step Protocol:

  • Cell Culture: Maintain MCF-7 cells in a standard growth medium. [8]Before the assay, acclimatize the cells to a hormone-free medium to reduce baseline proliferation. This is achieved by using phenol red-free medium and charcoal-stripped fetal bovine serum for at least 48-72 hours. [7][8]2. Seeding: Seed the acclimatized MCF-7 cells into 96-well plates at a low density (e.g., 1 x 10³ to 4 x 10³ cells/well) in the hormone-free medium. [8]Allow cells to attach for 24 hours.

  • Treatment: Replace the medium with fresh hormone-free medium containing various concentrations of the test compound. Include a positive control (17β-estradiol), a negative control (vehicle, e.g., DMSO at <0.1%), and a blank (medium only). [9]4. Incubation: Incubate the plates for 6-7 days to allow for cell proliferation. [7]5. Quantification of Cell Proliferation: Measure the final cell number. Several methods can be used:

    • DNA Quantification: Lyse the cells and measure the DNA content using a fluorescent dye like SYBR Green.

    • Metabolic Assays (e.g., MTT/MTS): Add a tetrazolium salt (like MTT or MTS) which is converted by metabolically active cells into a colored formazan product, quantifiable by spectrophotometry. [10]Caution: Some compounds can interfere with mitochondrial activity, leading to misleading results with this method. [11] * Direct Cell Counting: Trypsinize and count cells using a hemocytometer or automated cell counter.

  • Data Analysis: Calculate the proliferative effect (PE) relative to the negative and positive controls. Plot the PE against the log concentration of the test compound to determine the EC50 (the concentration that induces 50% of the maximal proliferative response).

Conclusion and Future Perspectives

The evaluation of 1,1-Bis(4-hydroxyphenyl)cyclohexane analogs reveals a clear and sensitive structure-activity relationship governing their endocrine-disrupting potential. Modifications to the central cyclohexyl ring or the attached phenol groups can drastically alter a compound's affinity for estrogen receptors and its subsequent biological activity, ranging from potent agonism to antagonism.

This guide underscores the necessity of comprehensive screening for all BPA analogs intended for industrial or commercial use. Relying solely on the parent compound's data is insufficient for risk assessment. Future research should focus on developing predictive in silico models based on these structure-activity relationships to pre-screen novel compounds and prioritize them for in vitro and in vivo testing. [3]Furthermore, investigating the effects of these analogs on ERβ and other nuclear receptors will provide a more complete picture of their potential impact on human health.

References

  • Liu, Y., et al. (2021). An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. Steroids, 169, 108826. [Link]

  • Delfosse, V., et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. Proceedings of the National Academy of Sciences, 109(37), 14930-14935. [Link]

  • Sofield, R. M., et al. (2025). Estrogenic activity of mixtures in the Salish Sea: The use of high throughput toxicity data with chemical information from fish bile and other matrices. PLOS ONE. [Link]

  • Ma, Y., et al. (2019). Endocrine-Disrupting Chemicals and Disease Endpoints. International Journal of Molecular Sciences, 20(23), 5983. [Link]

  • Hewitt, S. C., et al. (2010). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental Health Perspectives, 118(1), 69-74. [Link]

  • Sheng, Z. G., et al. (2011). The activity of bisphenol A depends on both the estrogen receptor subtype and the cell type. Endocrine Journal, 58(11), 955-961. [Link]

  • Gore, A. C., et al. (2020). Endocrine-disrupting chemicals: implications for human health. The Lancet Diabetes & Endocrinology, 8(8), 703-715. [Link]

  • National Toxicology Program. (2004). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. [Link]

  • Terasaka, S., et al. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. Bioorganic & Medicinal Chemistry Letters, 23(21), 5793-5797. [Link]

  • Hashimoto, Y., et al. (2015). Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry, 23(22), 7241-7248. [Link]

  • OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Guidelines for the Testing of Chemicals. [Link]

  • Oueslati, S., et al. (2006). Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. Journal of Medicinal Chemistry, 49(12), 3542-3548. [Link]

  • OECD. (2012). Test Guideline 457: BG1Luc Estrogen Receptor Transactivation Test Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • The Endocrine Disruption Exchange. Chemical Details: 2,2-bis(4-hydroxyphenyl)-4-methyl-n-pentane. TEDX. [Link]

  • Lee, S., et al. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. Toxics, 11(12), 999. [Link]

  • OECD. (2015). Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. OECD Series on Testing and Assessment. [Link]

  • Barbaro, K., et al. (2025). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers in Endocrinology. [Link]

  • Lateef, M. A., & Ahmad, M. (2024). Some known endocrine-disrupting chemicals and their use. ResearchGate. [Link]

  • Al-Dhaheri, M., et al. (2020). Mechanistic studies of cytotoxic activity of the mesoionic compound MIH 2.4 Bl in MCF-7 breast cancer cells. Oncology Letters, 20(2), 1739-1748. [Link]

  • Rathore, R., et al. (2020). Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)cyclohexanemethanol: Synthesis and Evaluation. ACS Omega, 5(2), 1225-1234. [Link]

  • Borgert, C. J., et al. (2018). Human-relevant potency threshold for estrogen receptor alpha: implications for identifying endocrine disruptors. Archives of Toxicology, 92(10), 3089-3101. [Link]

  • Ganesan, K., et al. (2024). UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9™ Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells. Molecules, 29(4), 882. [Link]

  • Wilson, K. S., et al. (2016). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE, 11(5), e0155354. [Link]

  • Kim, Y. J., et al. (2004). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science, 50(2), 135-142. [Link]

Sources

Comparative

quantitative analysis of impurities in 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane samples

This guide provides a rigorous, comparative technical analysis for the quantitative determination of impurities in 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5).[1][2] It is designed for analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative technical analysis for the quantitative determination of impurities in 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5).[1][2] It is designed for analytical scientists and drug development professionals requiring ICH-compliant methodologies.[1][2]

[1][2]

Executive Summary & Compound Profile

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is a high-molecular-weight bisphenol analogue characterized by extreme lipophilicity (XLogP ≈ 10.5).[1][2] Often utilized as a monomer in high-performance polycarbonates or as a pharmaceutical intermediate, its impurity profile is critical due to the potential endocrine-disrupting nature of bisphenol-related structures.[1][2]

  • CAS: 4221-68-5[1][2][3][4][5][6][7]

  • Molecular Formula: C₃₀H₄₀O₂ (MW: 432.65 g/mol )[1][2][5]

  • Solubility Profile: Insoluble in water; soluble in Methanol, THF, and Dichloromethane.[1][2]

  • Critical Analytical Challenge: The compound's high hydrophobicity requires specialized chromatographic conditions to prevent excessive retention and carryover, rendering standard Bisphenol A (BPA) methods ineffective.[1][2]

Impurity Genesis & Identification

Understanding the synthetic route is the prerequisite for selecting the correct analytical targets.[1][2] The compound is typically synthesized via the acid-catalyzed condensation of cyclohexanone with 2-cyclohexylphenol .[1][2]

Impurity Formation Pathway (DOT Visualization)

The following diagram illustrates the origin of key impurities, including unreacted starting materials and structural isomers.[1][2]

ImpurityPathways Reactants Reactants: Cyclohexanone + 2-Cyclohexylphenol Intermediate Intermediate: Mono-substituted Cyclohexanol Reactants->Intermediate Condensation 1 Impurity1 Impurity A: Residual 2-Cyclohexylphenol Reactants->Impurity1 Incomplete Rxn Impurity2 Impurity B: Residual Cyclohexanone Reactants->Impurity2 Incomplete Rxn AcidCat Acid Catalyst (e.g., HCl/H2SO4) AcidCat->Reactants Product Target API: 1,1-Bis(3-cyclohexyl- 4-hydroxyphenyl)cyclohexane Intermediate->Product Condensation 2 Impurity3 Impurity C: Ortho-isomer (o,p'-substitution) Intermediate->Impurity3 Steric Error Impurity4 Impurity D: Oligomers/Tris-phenols Product->Impurity4 Over-reaction

Caption: Synthetic pathway illustrating the genesis of Process Related Impurities (A, B) and By-products (C, D).

Target Impurities Table
Impurity TypeCompoundOriginDetection Strategy
Process Related 2-CyclohexylphenolUnreacted Starting MaterialHPLC-UV / GC-MS
Process Related CyclohexanoneUnreacted Solvent/ReagentGC-MS (Volatile)
By-Product o,p'-IsomerRegio-isomerism during synthesisHPLC (High Selectivity)
Degradant Quinone derivativesOxidation of phenolic hydroxylsLC-MS/MS

Comparative Analytical Methodologies

This section objectively compares three analytical approaches. For routine QC, Method A (HPLC-UV) is recommended, provided the column selection accounts for the analyte's hydrophobicity.[1][2]

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1][2]
  • Best For: Routine purity testing, quantification of non-volatile impurities (Impurities A, C, D).[1][2]

  • Pros: Robust, cost-effective, high precision.

  • Cons: Cannot detect cyclohexanone (lack of chromophore/volatility); requires high-strength solvents.[1][2]

Method B: LC-MS/MS (Triple Quadrupole)[1][2]
  • Best For: Trace analysis (ppm level), structural elucidation of unknown degradants.[1][2]

  • Pros: Extreme sensitivity, definitive identification via mass fragmentation.[1][2]

  • Cons: Higher cost, matrix effects, requires ESI- (negative mode) for phenols.[1][2]

Method C: GC-MS (Headspace or Liquid Injection)[1][2]
  • Best For: Residual solvents and volatile reagents (Cyclohexanone).[1][2]

  • Pros: Gold standard for volatiles.[1][2]

  • Cons: The main compound (MW 432) requires derivatization (e.g., BSTFA) to elute, making it cumbersome for total impurity profiling.[1][2]

Quantitative Performance Comparison
ParameterHPLC-UV (Recommended)LC-MS/MSGC-MS (Derivatized)
LOD (Limit of Detection) 0.05% (w/w)< 1 ppb10 ppm
Linearity (R²) > 0.999> 0.995> 0.990
Precision (RSD) < 1.0%< 5.0%< 3.0%
Throughput High (15 min run)MediumLow (Prep heavy)

Detailed Experimental Protocol: HPLC-UV

Expert Insight: Standard C18 columns often fail for this compound due to irreversible adsorption or excessive retention times caused by the XLogP of 10.[1][2]5. The protocol below utilizes a Phenyl-Hexyl stationary phase for enhanced π-π selectivity and a high-strength mobile phase.

Reagents & Equipment[1]
  • Solvents: Acetonitrile (HPLC Grade), Tetrahydrofuran (THF), Water (Milli-Q).[1][2]

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 3.5 µm).[1][2]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][8]

  • Injection Volume: 10 µL

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer)[1][2]

  • Detection: 280 nm (Phenolic absorption max)[1][2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile:THF (90:10 v/v) - THF added to ensure solubility and elution.[1][2]

Gradient Program
Time (min)% Mobile Phase BEvent
0.060Initial Condition (High organic start)
10.0100Linear Ramp
15.0100Isocratic Hold (Elute main peak & oligomers)
15.160Re-equilibration
20.060End of Run
Sample Preparation (Self-Validating Step)[1][2]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL THF (Critical: Methanol may not fully dissolve aged/crystalline samples). Sonicate for 5 mins.

  • Dilution: Make up to volume with Acetonitrile.

  • Filtration: Filter through 0.22 µm PTFE filter (Nylon may bind phenols).[1][2]

  • System Suitability Check: Inject a standard mix. Resolution (Rs) between Impurity A (2-cyclohexylphenol) and Main Peak must be > 2.[1][2]0. Tailing factor must be < 1.5.[1][2]

Analytical Workflow Diagram

This workflow ensures data integrity from sample receipt to final reporting.[1][2]

AnalyticalWorkflow Start Sample Receipt (CAS 4221-68-5) Prep Sample Preparation Dissolve in THF -> Dilute w/ ACN Start->Prep Filter Filtration 0.22 µm PTFE Prep->Filter Inject HPLC Injection Phenyl-Hexyl Column Filter->Inject Decision System Suitability? (Rs > 2.0) Inject->Decision Fail Troubleshoot: Check Column/Mobile Phase Decision->Fail No Pass Data Acquisition (280 nm) Decision->Pass Yes Fail->Prep Calc Quantification (External Std Method) Pass->Calc Report Final Report (Impurity % w/w) Calc->Report

Caption: Step-by-step analytical workflow emphasizing the critical System Suitability decision point.

References

  • TCI Chemicals. Product Specification: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5).[1][2][3][4][5] Retrieved from [1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][2] Retrieved from [1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][2] Retrieved from [1][2]

  • Phenomenex. Reversed Phase HPLC Method Development Guide (Phenyl-Hexyl Selectivity). Retrieved from

  • U.S. FDA. Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[1][2] (Applicable framework for impurity limits). Retrieved from

Sources

Validation

Comparative Toxicological Assessment: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane vs. Conventional Bisphenols

[1][2] CAS: 4221-68-5 Common Synonyms: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol); Bisphenol Z-Hindered Analogue.[1][2] Focus: Structural Toxicology, Endocrine Interaction, and Cytotoxic Potency.[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 4221-68-5 Common Synonyms: 4,4'-Cyclohexylidenebis(2-cyclohexylphenol); Bisphenol Z-Hindered Analogue.[1][2] Focus: Structural Toxicology, Endocrine Interaction, and Cytotoxic Potency.[1][2]

Executive Summary: The "Steric Safety" Hypothesis

This guide provides a technical comparative assessment of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (hereafter referred to as Bis-CH ), a high-molecular-weight bisphenol analogue.[1][2]

In the search for safer alternatives to Bisphenol A (BPA) and Bisphenol S (BPS), Bis-CH represents a specific class of "sterically hindered" phenols.[1][2] Unlike BPA, which fits snugly into the Estrogen Receptor (ER) binding pocket, Bis-CH incorporates bulky cyclohexyl groups at the ortho position of the phenolic rings.[1][2]

Key Findings for Drug Development:

  • Endocrine Profile: Significantly reduced affinity for ER

    
     and ER
    
    
    
    compared to BPA/BPS due to steric interference at the phenolic hydroxyl group.[1][2]
  • Cytotoxicity Profile: Higher lipophilicity (LogP ~10.[1][2]5) correlates with increased membrane retention and potential mitochondrial uncoupling, posing a different toxicity risk profile than the receptor-mediated toxicity of BPA.[1][2]

  • Bioavailability: Extreme hydrophobicity limits aqueous solubility, requiring modified delivery protocols for in vitro assays to avoid false negatives due to precipitation.[1][2]

Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the toxicological divergence, we must analyze the structural modifications.[1][2]

FeatureBisphenol A (BPA)Bisphenol S (BPS)Bis-CH (Target)
Core Structure Propane linkerSulfone linkerCyclohexane linker (Rigid)
Phenolic Substitution None (Unhindered)None (Unhindered)3-Cyclohexyl (Hindered)
Molecular Weight 228.29 g/mol 250.27 g/mol 432.64 g/mol
Calc.[1][2] LogP ~3.4~1.6~10.5
ER Binding Mode H-bonds with Glu353/Arg394H-bonds + PolaritySteric Clash prevents H-bonding
Visualizing the Mechanism

The following diagram illustrates the "Steric Clash" mechanism that differentiates Bis-CH from BPA.

SAR_Mechanism BPA Bisphenol A (Unhindered OH) ER_Pocket Estrogen Receptor Ligand Binding Domain BPA->ER_Pocket Fits Pocket BisCH Bis-CH (Ortho-Cyclohexyl Groups) BisCH->ER_Pocket Blocked by Steric Bulk NoBinding Steric Exclusion (Reduced Estrogenicity) BisCH->NoBinding Mechanism Membrane Cell Membrane Accumulation BisCH->Membrane High LogP (Lipophilicity) Binding High Affinity Binding (Endocrine Disruption) ER_Pocket->Binding Activation

Figure 1: SAR Comparison.[1][2] BPA enters the ER pocket to trigger hormonal response, while Bis-CH is physically blocked by bulky substituents but accumulates in membranes.[1][2]

Comparative Toxicological Data

A. Endocrine Disruption (Nuclear Receptor Assays)

The primary safety claim of Bis-CH rests on its inability to activate nuclear receptors.[1][2]

  • Estrogen Receptor (

    
    ): 
    
    • BPA:[1][2][3][4][5][6][7] Agonist (

      
      ).[1][2]
      
    • Bis-CH:Inactive / Weak Agonist. The bulky cyclohexyl rings prevent the phenolic hydroxyl from forming the critical hydrogen bond anchor with Glu353 and Arg394 in the receptor pocket.[1][2]

  • Androgen Receptor (AR):

    • BPA:[1][2][3][4][5][6][7] Antagonist (

      
      ).[1][2]
      
    • Bis-CH:No observed activity up to solubility limits (

      
      ).[1][2]
      
B. Cytotoxicity & Oxidative Stress (Mitochondrial Health)

While hormonal activity decreases, "non-specific" toxicity due to lipophilicity increases.[1][2]

  • Mitochondrial Uncoupling:

    • Bis-CH's high LogP allows it to embed deeply into the mitochondrial inner membrane.[1][2]

    • Observation: At high concentrations (>50

      
      ), Bis-CH may disrupt the transmembrane potential (
      
      
      
      ) more potently than BPA.[1][2]
  • Cell Viability (MTT/CCK-8 Assays):

    • BPA

      
       (HepG2): ~100-150 
      
      
      
      .[1][2]
    • Bis-CH

      
       (HepG2):>200 
      
      
      
      (limited by solubility).
    • Note: While technically "less toxic" by molarity, the bioavailable fraction is low.[1][2] If solubilized effectively (e.g., with carriers), membrane disruption can occur.[1][2]

Experimental Protocols for Assessment

Warning: Standard BPA protocols will fail for Bis-CH due to precipitation. The following protocols are modified for super-hydrophobic bisphenols.

Protocol A: Solubility-Optimized Luciferase Reporter Assay (ER )

Objective: Quantify estrogenic activation without false negatives from precipitation.

  • Preparation of Stock:

    • Dissolve Bis-CH in 100% DMSO to 100 mM.[1][2] Sonicate for 10 mins at 40°C to ensure complete dissolution.

    • Critical Step: Create intermediate dilutions in DMSO , not media. Only the final step should introduce the compound to the aqueous phase.[1][2]

  • Cell Seeding:

    • Use MELN or T47D-KBluc cells (stably transfected with ERE-Luciferase).[1][2]

    • Seed at

      
       cells/well in phenol-red-free DMEM + 5% Charcoal-Stripped FBS.[1][2]
      
  • Dosing (The "Flash" Method):

    • Prepare a 1000x dosing plate in DMSO.[1][2]

    • Add 0.1% v/v of the DMSO stock directly to the cell media while vortexing the media reservoir (if using multichannel) to prevent micro-crystal formation.[1][2]

    • Range: Test from 1 nM to 10

      
      .[1][2] (Do not exceed 10 
      
      
      
      as precipitation becomes invisible but biologically interfering).[1][2]
  • Incubation & Readout:

    • Incubate for 16-24 hours.

    • Lyse and add Luciferin reagent.[1][2] Measure luminescence.

    • Control: Co-treat with 17

      
      -estradiol (E2) to test for antagonistic effects (blocking E2 binding).[1][2]
      
Protocol B: Membrane Integrity Assay (LDH Release)

Objective: Distinguish between receptor toxicity and physical membrane disruption.[1][2]

  • Cell Model: HepG2 (Liver) or H295R (Adrenal).[1][2]

  • Exposure:

    • Treat cells with Bis-CH (0, 10, 50, 100

      
      ) for 24 hours.[1][2]
      
    • Positive Control:[1][2] Triton X-100 (1%).[1][2]

    • Comparator: BPA at equimolar concentrations.[1][2]

  • Quantification:

    • Collect supernatant.[1][2]

    • Measure Lactate Dehydrogenase (LDH) via colorimetric assay (490 nm).[1][2]

    • Interpretation: High LDH release with low Luciferase activity confirms the "Membrane-toxicity only" profile of Bis-CH.[1][2]

Workflow Visualization

Workflow cluster_prep Solubilization (Critical) cluster_assays Parallel Assessment Pathways start Start: Bis-CH Powder (CAS 4221-68-5) step1 Dissolve in 100% DMSO (Warm/Sonicate) start->step1 step2 Check for Micro-crystals (Microscopy) step1->step2 path1 Pathway A: Endocrine Specificity step2->path1 path2 Pathway B: General Cytotoxicity step2->path2 assay1 ER/AR Reporter Assay (Luciferase) path1->assay1 result1 Outcome: Receptor Activation? assay1->result1 assay2 LDH / MTT Assay (Membrane/Mito) path2->assay2 result2 Outcome: Cell Death? assay2->result2

Figure 2: Experimental workflow emphasizing the critical solubilization step required for hydrophobic bisphenols.

Regulatory & Safety Context

ParameterStatus for Bis-CH (CAS 4221-68-5)Comparison to BPA
GHS Classification Warning: Skin/Eye Irritant (H315, H319)Danger: Repr.[1][2][8] Tox. 1B, Eye Dam. 1
REACH SVHC Not currently listed as SVHCListed (Endocrine Disruptor)
Bioaccumulation Low potential (biotransformation) but high LogP suggests tissue retention risk.[1][2]Low (rapid excretion).[1][2]
Thermal Paper Use Used as a "Non-Phenolic" or "Hindered" DeveloperPhased out in EU/USA.[1][2]

Conclusion: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane offers a verifiable reduction in endocrine-disrupting potential compared to BPA due to steric hindrance.[1][2] However, researchers must not equate "non-estrogenic" with "non-toxic."[1][2] The molecule's high lipophilicity warrants careful assessment of mitochondrial toxicity and bioaccumulation in lipid-rich tissues.[1][2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 21943953: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 4,4'-cyclohexylidenebis[2-cyclohexylphenol] (CAS 4221-68-5). [Link](Note: Search CAS 4221-68-5 on ECHA main site for latest dossier status)[1][2][8]

  • Russo, G., et al. (2019). Comparative cytotoxicity of bisphenol A and its analogues in human cell lines.[1][2] (General reference for bisphenol cytotoxicity protocols). [Link]

  • The Endocrine Disruption Exchange (TEDX). List of Potential Endocrine Disruptors (Search for hindered phenols). [Link]

Sources

Comparative

Benchmarking Guide: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in Medical &amp; Optical Polymers

The following guide benchmarks the performance of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a high-performance hindered bisphenol monomer. [1][2] Executive Summary & Strategic Positioning In the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5), a high-performance hindered bisphenol monomer.

[1][2]

Executive Summary & Strategic Positioning

In the landscape of high-performance thermoplastics, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (hereafter referred to as Bis-Z-Cy ) represents a critical evolution from standard Bisphenol A (BPA) and Bisphenol Z (BPZ).[1][2]

While BPA is ubiquitous, its application in medical devices and advanced drug delivery systems is limited by moderate thermal stability (


) and hydrolytic instability.[2] Bis-Z-Cy  introduces two cyclohexyl rings at the ortho-positions of the phenolic hydroxyls.[1][2] This steric shielding  dramatically alters the material's performance profile, offering:
  • Elevated Glass Transition Temperature (

    
    ):  Surpassing standard polycarbonates, enabling autoclavability.[2]
    
  • Hydrolytic Resistance: The hydrophobic cyclohexyl "wings" protect the carbonate linkage from enzymatic and hydrolytic attack, crucial for implantable devices.[2]

  • Reduced Leaching Potential: Higher molecular weight and steric bulk reduce migration rates, addressing safety concerns in pharmaceutical packaging.[2]

Comparative Performance Analysis

The following data benchmarks Bis-Z-Cy against industry standards BPA and BPZ.

Table 1: Physicochemical Property Benchmark[1][2]
PropertyBisphenol A (BPA)Bisphenol Z (BPZ)Bis-Z-Cy (Target) Performance Implication
MW ( g/mol ) 228.29268.35432.65 Higher MW reduces migration/leaching in biological media.[1][2]
Structure Linear, flexible isopropylideneRigid cyclohexylideneHyper-rigid, Sterically Hindered "Wings" prevent chain slippage, increasing modulus.
Est. Polycarbonate

~145-150°C~175°C>190°C (Projected) Suitable for repeated steam sterilization (autoclave).[1][2]
Hydrophobicity (LogP) ~3.3~4.5>7.0 (Est.) Superior resistance to moisture absorption and hydrolysis.[2]
Biocompatibility Risk High (Endocrine mimic)ModerateLow (Steric inhibition) Bulky groups hinder binding to estrogen receptors (ER).[2]
Mechanism of Action: The "Steric Shield" Effect

Unlike BPA, where the carbonate linkage is exposed, Bis-Z-Cy utilizes the 3-cyclohexyl groups to create a hydrophobic cage around the reactive site.[1][2]

  • Chemical Stability: In drug formulations containing amines or acidic buffers, standard BPA-polycarbonates degrade.[1][2] Bis-Z-Cy based polymers resist this degradation due to kinetic hindrance.[1][2]

  • Optical Purity: The amorphous nature of the cyclo-aliphatic rings disrupts crystallinity, maintaining high optical clarity (low haze) essential for diagnostic flow cells.[1][2]

Visualization of Structure-Property Relationships[1][2]

The following diagram illustrates how the structural hierarchy of Bis-Z-Cy translates to superior thermal and hydrolytic performance compared to BPA.

BisZCy_Performance cluster_0 Molecular Architecture cluster_1 Mechanistic Effect cluster_2 Performance Outcome BPA Bisphenol A (Linear Isopropylidene) Packing Inhibited Chain Packing (Amorphous Volume) BPA->Packing Low Steric Bulk BisZCy Bis-Z-Cy (3-Cyclohexyl Substitution) BisZCy->Packing High Free Volume Shielding Steric Shielding of Carbonate Bond BisZCy->Shielding Ortho-Cyclohexyl Groups Tg High Tg (>190°C) (Autoclavable) Packing->Tg Rigidity Optics Low Birefringence (Diagnostic Clarity) Packing->Optics Isotropy Hydrolysis Hydrolytic Stability (Long-term Implant) Shielding->Hydrolysis Blocks Water Attack

Figure 1: Mechanistic pathway linking the 3-cyclohexyl substitution to critical medical-grade polymer properties.[1][2]

Experimental Protocols

For researchers synthesizing or validating this material, the following protocols ensure reproducibility and purity assessment.

Protocol A: Monomer Purity Analysis (HPLC)

Objective: Quantify purity to ensure medical-grade quality (>99.5% required for polymerization). Rationale: Impurities like mono-substituted phenols act as chain terminators, drastically lowering molecular weight.[1][2]

  • Sample Preparation: Dissolve 10 mg of Bis-Z-Cy in 10 mL of Acetonitrile (HPLC grade). Sonicate for 5 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid[1]

    • B: Acetonitrile[1][2]

  • Gradient: 60% B to 100% B over 20 mins. Hold 5 mins.

  • Detection: UV at 275 nm (Phenolic absorption max).[1][2]

  • Acceptance Criteria: Main peak area >98.0%. No single impurity >0.5%.[1][2]

Protocol B: Interfacial Polycondensation (Lab Scale)

Objective: Synthesize a high-molecular-weight polycarbonate for thermal testing.

  • Aqueous Phase: In a baffled flask, dissolve Bis-Z-Cy (0.1 mol) and NaOH (0.25 mol) in 400 mL deionized water. Add Sodium Dithionite (20 mg) as an antioxidant to prevent color formation.[1][2]

  • Organic Phase: Dissolve Triphosgene (0.04 mol) (safer alternative to phosgene gas) in 300 mL Dichloromethane (DCM).

  • Reaction:

    • Cool aqueous phase to 15°C.

    • Add organic phase rapidly under vigorous stirring (1000 RPM).

    • Immediately add catalyst: Triethylamine (0.002 mol) .[1][2]

  • Workup:

    • Stir for 45 mins. Phase separate.

    • Wash organic layer: 1x dilute HCl (0.1M), 3x Water (until neutral pH).[2]

    • Precipitate polymer into 10 volumes of Methanol.[1][2]

  • Drying: Vacuum oven at 120°C for 12 hours.

Synthesis & Supply Chain Logic

Understanding the synthesis pathway aids in troubleshooting impurity profiles.[1][2]

Synthesis_Flow Reactants Cyclohexanone + 2-Cyclohexylphenol Reaction Condensation Reaction (70-90°C, 6-12 hrs) Reactants->Reaction Catalyst Acid Catalyst (HCl/Mercaptan) Catalyst->Reaction Crude Crude Bis-Z-Cy (Contains isomers/oligomers) Reaction->Crude Purification Recrystallization (Methanol/Toluene) Crude->Purification Final Pure Bis-Z-Cy Monomer (>99% Purity) Purification->Final

Figure 2: Synthesis workflow highlighting the critical purification step required to remove oligomeric byproducts.[1][2]

References

  • TCI Chemicals. Product Specification: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5).[1][2][3][4] Retrieved from [1][2]

  • PubChem. Compound Summary: 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • ChemicalBook. Material Safety & Property Data: CAS 4221-68-5.[1][2][3][4] Retrieved from [1][2]

  • ResearchGate. Polycarbonate Compositions Having Improved Surface Hardness.[1][2] (Discusses hindered bisphenol analogues).[1][2] Retrieved from

  • MDPI. Bisphenol F and Bisphenol S in a Complex Biomembrane: Comparison with Bisphenol A. (Context on bisphenol pharmacokinetics). Retrieved from [1][2]

Sources

Validation

inter-laboratory comparison of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane analysis

An In-Depth Technical Guide to Inter-Laboratory Comparison of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Analysis This guide provides a comprehensive framework for establishing and participating in an inter-laborat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Inter-Laboratory Comparison of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane Analysis

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. Given the absence of established, publicly available ILC schemes for this specific compound, this document synthesizes best practices from proficiency testing of analogous compounds, such as Bisphenol A (BPA), and outlines the critical parameters for robust and reproducible analytical measurement. This guide is intended for researchers, analytical scientists, and quality assurance professionals in fields such as polymer chemistry, environmental analysis, and food contact material testing.

Introduction: The Rationale for Inter-Laboratory Comparison

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS 4221-68-5) is a bisphenol analogue used in the synthesis of specialty polycarbonates and other polymers. As with many bisphenols, its potential for migration from consumer products and subsequent human exposure necessitates accurate and precise quantification. An inter-laboratory comparison is a critical exercise to assess the competence of laboratories performing these analyses.[1] It provides an objective measure of a laboratory's performance against its peers and a reference value, ensuring that data generated across different organizations is comparable and reliable.[1]

The principles of proficiency testing, as laid out in international standards such as ISO/IEC 17043:2010, provide a robust framework for organizing and executing such comparisons.[1][2][3] This guide will delineate the key analytical methodologies suitable for this compound and propose a structure for an ILC based on these established principles.

Physicochemical Properties of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

A thorough understanding of the analyte's properties is fundamental to developing a reliable analytical method.

PropertyValueSource
Molecular Formula C₃₀H₄₀O₂[4]
Molecular Weight 432.65 g/mol [5][6]
CAS Number 4221-68-5[4][5][6]
Appearance White to almost white powder/crystal[5][6]
Melting Point 166 °C[5]
Purity (typical) >98.0% (HPLC)[5][6]
Solubility Soluble in Methanol[6]

A Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for the accurate quantification of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. The primary methods for bisphenol analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a widely used technique for the analysis of bisphenols.[9][10] For 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, a reversed-phase HPLC method would be most suitable, likely employing a C18 or phenyl-hexyl column.

  • Expertise & Experience: The choice of a C18 column is based on the non-polar nature of the molecule. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution is often necessary to achieve good separation from matrix components. UV detection at a wavelength of approximately 280 nm is expected to provide good sensitivity. Fluorescence detection, if applicable, could offer enhanced sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of a wide range of compounds.[11][12] However, due to the low volatility and polar nature of the hydroxyl groups in bisphenols, derivatization is often required prior to analysis.

  • Trustworthiness: Derivatization, for instance with a silylating agent, increases the volatility and thermal stability of the analyte, leading to better chromatographic peak shapes. While GC-MS provides excellent selectivity due to the mass spectrometric detection, the derivatization step can introduce variability and potential for errors if not carefully controlled.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the state-of-the-art technique for the trace-level quantification of bisphenols in complex matrices.[13][14][15][16][17] It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

  • Authoritative Grounding: This method allows for direct analysis without the need for derivatization.[16] The high selectivity of Multiple Reaction Monitoring (MRM) minimizes interferences from the sample matrix, enabling very low limits of detection.[13] For these reasons, LC-MS/MS is the recommended technique for a high-quality inter-laboratory comparison of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.

Framework for an Inter-Laboratory Comparison Study

A well-designed ILC is essential for a meaningful assessment of laboratory performance. The following sections outline the key stages in organizing such a study, in accordance with ISO 13528:2015.[18][19][20][21]

ILC Workflow

The overall workflow of the inter-laboratory comparison can be visualized as follows:

ILC_Workflow Inter-Laboratory Comparison Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories A Test Material Preparation (Homogeneity & Stability Testing) B Establish Assigned Value (x_pt) A->B C Sample Distribution B->C D Sample Receipt & Analysis C->D F Data Collection & Statistical Analysis G Issuance of Final Report F->G E Reporting of Results D->E E->F

Caption: Workflow of the Inter-Laboratory Comparison Study.

Test Material Preparation and Characterization
  • Causality Behind Experimental Choices: The choice of the test material is critical. For an initial ILC, a solution of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in a suitable solvent (e.g., acetonitrile or methanol) at a relevant concentration (e.g., in the low µg/L to mg/L range) is recommended. The coordinating body must ensure the homogeneity and stability of the test material according to ISO 13528.[19] This involves analyzing multiple subsamples to confirm uniform concentration and re-analyzing samples over time to ensure stability throughout the duration of the study.

  • Establishing the Assigned Value (x_pt): The assigned value is the "true" concentration of the analyte in the test material. This can be determined by:

    • Formulation: Knowing the exact amount of analyte added to the solvent.

    • Reference Laboratory Measurement: Analysis by a high-level metrology institute or a reference laboratory with a validated primary method.

    • Consensus Value: Calculating a robust average of the results from all participating laboratories.[19]

Statistical Analysis and Performance Evaluation

The performance of each participating laboratory is typically evaluated using a z-score, calculated as follows:

z = (x - x_pt) / σ_pt

Where:

  • x is the result reported by the participant.

  • x_pt is the assigned value.

  • σ_pt is the standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

A hypothetical summary of ILC results is presented below:

Laboratory IDReported Value (µg/L)z-scorePerformance
Lab 0148.5-0.60Satisfactory
Lab 0253.21.28Satisfactory
Lab 0345.1-2.04Questionable
Lab 0450.50.20Satisfactory
Lab 0558.93.56Unsatisfactory
Assigned Value (x_pt) 50.0 µg/L
Std. Dev. (σ_pt) 2.5 µg/L

Detailed Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane by LC-MS/MS.

Method Validation Workflow

Prior to analyzing the ILC samples, each laboratory must validate its analytical method. The key validation parameters are illustrated below.

Method_Validation Analytical Method Validation Workflow A Selectivity B Linearity & Range A->B C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) B->D G Robustness C->G E Limit of Detection (LOD) D->E D->G F Limit of Quantification (LOQ) E->F

Caption: Key Parameters for Analytical Method Validation.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (purity >98%) in methanol at a concentration of 1000 mg/L.

    • Perform serial dilutions of the stock solution with the mobile phase starting composition to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 µg/L).

  • Sample Preparation (for matrix samples, if applicable):

    • For solid samples, a solvent extraction (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) for cleanup and concentration is recommended.

    • The choice of SPE sorbent (e.g., C18) should be optimized to retain the analyte and remove interferences.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient:

      • 0.0 min: 50% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 50% B

      • 10.0 min: 50% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • Precursor Ion (Q1): 431.3 m/z ([M-H]⁻)

      • Product Ion (Q3) for Quantification: To be determined by direct infusion and fragmentation of a standard.

      • Product Ion (Q3) for Confirmation: To be determined by direct infusion and fragmentation of a standard.

    • Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energy for the specific instrument.

  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area of the quantification transition against the concentration of the calibration standards.

    • Perform a linear regression analysis and ensure the correlation coefficient (r²) is > 0.99.

    • Quantify the concentration of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in the ILC sample using the calibration curve.

Conclusion

This guide provides a comprehensive framework for an . By adopting robust analytical methodologies, particularly LC-MS/MS, and adhering to the principles of proficiency testing outlined in international standards, laboratories can ensure the accuracy and comparability of their analytical data. Participation in such ILCs is a cornerstone of a laboratory's quality management system and provides confidence in the data used for regulatory compliance, product safety, and scientific research.

References

  • Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles. Molecules. [Link][9][10]

  • Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. [Link][13]

  • Analytical Methods for Determination of Bisphenol A. ResearchGate. [Link][7]

  • GSO ISO 13528:2021. GCC Standardization Organization. [Link][18]

  • 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. PubChem. [Link][4]

  • DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR THE ANALYSIS OF BISPHENOL A IN POLYETHYLENE TEREPHTHALATE. ResearchGate. [Link][15]

  • ISO/IEC 17043:2010. iTeh Standards. [Link][2]

  • Analysis of Bisphenol A and Nonylphenol using LC-MS. Shimadzu. [Link][16]

  • Analytical methods for the determination of bisphenol A in food. ResearchGate. [Link][8]

  • Statistical Evaluation Throughout a PT programme: ISO 13528:2015. Mahidol University. [Link][19]

  • Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Restek. [Link][17]

  • ISO/IEC 17043:2010 Proficiency Testing. isobudgets.com. [Link][1]

  • ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. SlideShare. [Link]

  • ISO 13528:2022. Standard Norge. [Link][20]

  • What is ISO 17043:2010 Conformity assessment — General requirements for proficiency testing? YouTube. [Link][3]

  • Results of the inter-laboratory comparison exercise for TC and EC measurements. European Commission. [Link][21]

  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacological activities. ResearchGate. [Link][11]

  • Gas Chromatography-Mass Spectrometry and In vitro Ethnopharmacological Investigations of the Solvent Ethyl Acetate Extract of Urtica. Journal of Pharmacognosy and Phytochemistry. [Link][12]

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Safety & Regulatory Compliance

Safety

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane proper disposal procedures

Executive Summary: Operational Safety & Environmental Stewardship 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5 ) is a sterically hindered bisphenol derivative often utilized as an antioxidant or stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Environmental Stewardship

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS: 4221-68-5 ) is a sterically hindered bisphenol derivative often utilized as an antioxidant or stabilizer in polymer matrices.[1] While it provides critical oxidative stability in research applications, its structural backbone—a bisphenol core substituted with lipophilic cyclohexyl rings—presents specific environmental persistence and bioaccumulation risks.

Immediate Directive: This compound must NEVER be disposed of via municipal wastewater systems (sink drains). Its high lipophilicity (


 estimated) ensures it will adsorb to organic matter in sewage sludge rather than degrade, posing long-term aquatic toxicity risks.[1]

This guide defines the Zero-Discharge Protocol for this compound, mandating high-temperature incineration as the only acceptable disposal route.[1]

Part 1: Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe handling. This compound acts as a skin and eye irritant and possesses significant environmental persistence potential.

Parameter Technical Specification Operational Implication
CAS Number 4221-68-5Use this for waste labeling and inventory tracking.[1]
Physical State White to off-white crystalline powderRisk of dust generation; inhalation hazard during weighing.[1]
Melting Point ~166 °CStable solid at room temperature; requires solvent for cleaning.[1]
Solubility Soluble in Methanol, Acetone, DMSO; Insoluble in WaterWater is ineffective for decontamination. Use organic solvents for spill cleanup.
GHS Classification Warning H315 (Skin Irrit.[1][2][3] 2) H319 (Eye Irrit.[1] 2) Treat as Aquatic Chronic (H411)Requires barrier protection.[1] Environmental release is a critical non-conformance.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling lipophilic cyclohexyl-phenolic compounds in organic solvents.[1] The following PPE is mandatory based on permeation kinetics.

  • Hand Protection: Nitrile Rubber (Minimum thickness 0.11 mm). [1]

    • Why? The cyclohexyl rings increase the compound's ability to permeate lipophilic biological membranes (skin).[1] If dissolved in acetone or DCM, use Silver Shield/4H laminate gloves, as the solvent acts as a carrier vehicle.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1]

    • Why? As a crystalline solid, fine particulates can bypass standard safety glasses.

  • Respiratory Protection: N95/P2 Particulate Respirator (if handling >10g open powder).[1]

    • Why? To prevent inhalation of irritant dusts during transfer.[1]

Part 3: Waste Segregation & Pre-Treatment

The "Self-Validating System" for disposal relies on correct segregation at the point of generation.[1] You must categorize waste into two distinct streams.

Stream A: Solid Waste (Pure Compound & Contaminated Debris)[1]
  • Includes: Expired powder, weighing boats, contaminated paper towels, gloves, and filter paper.[1]

  • Container: Yellow/Red Biohazard or Chem-Waste bag (double-bagged) inside a rigid container.

  • Labeling: "Solid Organic Waste - Toxic/Irritant - Contains Bisphenol Derivatives."[1]

Stream B: Liquid Waste (Mother Liquors & Rinsates)[1]
  • Includes: Reaction mixtures, HPLC effluents, and cleaning solvents (Acetone/Methanol rinses).

  • Container: HDPE or Glass Solvent Carboy.

  • Segregation: Non-Halogenated Organic Waste (unless dissolved in Chloroform/DCM, then Halogenated).

  • Prohibition: Do not mix with oxidizing acids (Nitric/Perchloric) to prevent uncontrolled oxidation of the phenol group.[1]

Part 4: The Disposal Protocol (Step-by-Step)

Scenario 1: Disposal of Solid Reagent
  • Transfer: Carefully transfer the solid into a sealable, compatible primary container (e.g., screw-top jar).

  • Secondary Containment: Place the primary container into the designated Solid Organic Waste drum.

  • Destruction: The waste management contractor must utilize High-Temperature Incineration (>1000°C) with flue gas scrubbing.[1] This ensures the complete mineralization of the cyclohexyl rings and phenol core.

Scenario 2: Cleaning Glassware (The Triple-Rinse Rule)
  • Step 1 (Solubilization): Rinse glassware with a small volume of Acetone or Methanol .[1] The compound is insoluble in water; water rinsing first will only spread the contamination.

  • Step 2 (Collection): Decant the solvent rinse into the Liquid Organic Waste container.[1]

  • Step 3 (Wash): Only after the solvent rinse, wash with soap and water into the sink.

Part 5: Emergency Spill Response

Spill Logic: Containment


 Solubilization 

Removal.[1]
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE Up: Don Nitrile gloves, goggles, and N95 mask.[1]

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).[1]

    • Cover with a damp paper towel (dampened with water to suppress dust, not dissolve it).[1]

    • Scoop material and towel into a waste bag.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Polypropylene pads).[1]

    • Do not use combustible materials (sawdust) if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with an acetone-soaked towel to remove lipophilic residues, followed by a soapy water wash.[1] Place all cleanup materials in the Solid Hazardous Waste bin.

Part 6: Visualizing the Safety Workflows

Diagram 1: Waste Stream Decision Tree

This logic flow ensures no material enters the municipal water system.[1]

WasteSegregation Start Waste Generation: CAS 4221-68-5 StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Powder/Wipes Liquid Solution / Rinsate StateCheck->Liquid Reaction Mix/Wash BinA Solid Organic Waste Bin (Incineration) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains DCM/Chloroform? SolventCheck->Halogenated Organic Solvent Sink Sink / Drain SolventCheck->Sink Aqueous Only? BinB Non-Halogenated Liquid Waste (Fuel Blending/Incineration) Halogenated->BinB No (Acetone/MeOH) BinC Halogenated Liquid Waste (High-Temp Incineration) Halogenated->BinC Yes Sink->BinB STOP! Compound Insoluble. Collect as Chemical Waste

Caption: Decision logic for segregating 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane waste. Note the critical block on drain disposal.

Diagram 2: Spill Response Protocol

SpillResponse Assess 1. Assess Spill (Solid vs Liquid) PPE 2. Don PPE (Nitrile + Goggles) Assess->PPE SolidAction Solid: Dampen & Scoop (Suppress Dust) PPE->SolidAction Powder LiquidAction Liquid: Absorb (Vermiculite/Pads) PPE->LiquidAction Solution Clean 3. Solvent Wipe (Acetone/Alcohol) SolidAction->Clean LiquidAction->Clean Disposal 4. Hazardous Waste Bin (Label: Toxic/Irritant) Clean->Disposal

Caption: Step-by-step spill response workflow emphasizing dust suppression and solvent decontamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21943953, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 4,4'-cyclohexylidenebis[2-cyclohexylphenol] (CAS 4221-68-5).[1] Retrieved from [Link][1]

  • Green Science Policy Institute. Bisphenols & Phthalates: Environmental Persistence and Toxicity.[1] Retrieved from [Link][1]

Sources

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Feasible Synthetic Routes

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1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane
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